Technical Documentation Center

4,6-Dichloro-3-nitropyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,6-Dichloro-3-nitropyridin-2-amine
  • CAS: 37660-64-3

Core Science & Biosynthesis

Foundational

What are the chemical properties of 4,6-Dichloro-3-nitropyridin-2-amine?

This technical guide provides an in-depth analysis of 4,6-Dichloro-3-nitropyridin-2-amine , a critical heterocyclic scaffold used in the synthesis of bioactive compounds, particularly imidazo[4,5-b]pyridines .[1] CAS Reg...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4,6-Dichloro-3-nitropyridin-2-amine , a critical heterocyclic scaffold used in the synthesis of bioactive compounds, particularly imidazo[4,5-b]pyridines .[1]

CAS Registry Number: 37660-64-3 Formula: C₅H₃Cl₂N₃O₂ Molecular Weight: 207.99 g/mol [1][2]

Executive Summary

4,6-Dichloro-3-nitropyridin-2-amine is a highly functionalized pyridine derivative characterized by a dense array of reactive centers: a primary amine, a nitro group, and two electrophilic chlorine atoms.[1] Its primary utility lies in its role as a divergent intermediate for drug discovery. The molecule’s unique electronic push-pull system—created by the electron-donating amine at C2 and the electron-withdrawing nitro group at C3—enables highly regioselective Nucleophilic Aromatic Substitution (SₙAr) reactions.[1] It is a foundational precursor for imidazo[4,5-b]pyridine scaffolds, which are prevalent in kinase inhibitors (e.g., mTOR, JAK) and antiviral agents.

Physicochemical Profile

PropertyValueNotes
Appearance Yellow crystalline solidTypical of nitro-aromatics.[1]
Melting Point 206–208 °CHigh crystallinity due to H-bonding (NH₂[1]···NO₂).
Solubility DMSO, DMF, EtOAcPoor solubility in water; moderate in alcohols.
pKa (Predicted) ~ -2.7 (Pyridine N)Highly deactivated basicity due to -NO₂ and -Cl groups.[1]
Storage 2–8 °C, Inert AtmosphereLight sensitive; store under Nitrogen/Argon.

Synthesis & Manufacturing

The standard industrial synthesis involves the nitration of 2-amino-4,6-dichloropyridine .[1] This route capitalizes on the directing effects of the amino group to install the nitro group at the C3 position.

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Conditions: Controlled temperature (0–5 °C initially, then ambient) to prevent over-nitration or decomposition.

  • Yield: Typically 60–85%.

  • Purification: Recrystallization from ethanol or methanol.

Reactivity & Mechanistic Analysis

The core value of this scaffold is its predictable regioselectivity.[3] The interplay between the C2-Amino (EDG) , C3-Nitro (EWG) , and the pyridine nitrogen determines the site of nucleophilic attack.

Regioselective SₙAr (The C4 vs. C6 Rule)

When subjected to nucleophilic attack (e.g., by amines or alkoxides), the C4-Chlorine is significantly more reactive than the C6-Chlorine.

  • Mechanism: The C3-Nitro group exerts a strong ortho-activating effect (inductive and resonance withdrawal) on the C4 position.[1]

  • Electronic Map:

    • C4 Position: Activated by ortho-NO₂ and gamma-Pyridine Nitrogen.[1]

    • C6 Position: Activated by alpha-Pyridine Nitrogen but meta to the NO₂ group.[1]

  • Outcome: Nucleophiles preferentially displace the C4-Cl first.[1] This allows for the sequential introduction of two different nucleophiles, creating highly functionalized libraries.

Nitro Reduction & Cyclization

Reduction of the C3-Nitro group yields the 2,3-diamino-4,6-dichloropyridine intermediate.[1] This vicinal diamine is unstable and prone to oxidation; it is typically cyclized immediately in situ.

  • Reduction Methods:

    • Fe / AcOH: Standard, robust method.

    • Zn / HCl: Faster, but requires careful pH control.

    • Na₂S₂O₄ (Sodium Dithionite): Milder, suitable for solid-phase synthesis.

  • Cyclization: Reaction with orthoesters (e.g., triethyl orthoformate) or aldehydes yields the imidazo[4,5-b]pyridine core.

Visualization of Reactivity

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactivityMap Core 4,6-Dichloro-3-nitropyridin-2-amine (Starting Material) SnAr_C4 Intermediate A (C4-Substituted) Core->SnAr_C4 SₙAr (Nucleophile 1) High Selectivity for C4 Diamine 2,3-Diamino-pyridine (Unstable Intermediate) Core->Diamine Direct Reduction (Less Common) SnAr_C4->Diamine Nitro Reduction (Fe/AcOH or H₂/Pd) BisSub 4,6-Disubstituted Derivative SnAr_C4->BisSub SₙAr (Nucleophile 2) Displacement of C6-Cl Imidazo Imidazo[4,5-b]pyridine (Scaffold for Kinase Inhibitors) Diamine->Imidazo Cyclization (R-CHO or Orthoester)

Figure 1: Reaction cascade demonstrating the regioselective functionalization of the C4 position followed by cyclization to the bioactive imidazo[4,5-b]pyridine core.

Experimental Protocols

Protocol A: Regioselective SₙAr at C4

This protocol selectively displaces the C4-chlorine with a primary amine.[1]

  • Setup: Dissolve 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) in anhydrous THF or DMF (0.1 M concentration).

  • Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) followed by the amine nucleophile (1.05 eq).

  • Reaction: Stir at 0 °C to Room Temperature .

    • Note: Heating is rarely required for C4 displacement and may lead to C6 byproducts.

  • Monitoring: Monitor by TLC/LCMS. The product (4-amino-substituted) usually appears within 1–4 hours.[1]

  • Workup: Dilute with water, extract with EtOAc, and wash with brine.

Protocol B: One-Pot Reduction & Cyclization

Converts the nitro-pyridine to the imidazo[4,5-b]pyridine core.[1]

  • Reduction: Suspend the nitro intermediate in Ethanol/Water (3:1) . Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Heat to 80 °C for 2 hours.

  • Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Cyclization: Redissolve the crude diamine in Triethyl Orthoformate (excess, acts as solvent and reagent) and add a catalytic amount of p-TSA .

  • Reflux: Heat to reflux (100–110 °C) for 3–6 hours.

  • Isolation: Cool, precipitate with hexanes or ether, and filter the solid product.

Applications in Drug Discovery

This scaffold is a "privileged structure" for designing Type I and Type II kinase inhibitors.

  • mTOR Inhibitors: The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases.

  • FLT3 Inhibitors: Used in Acute Myeloid Leukemia (AML) research, where the C7-position (derived from C6-Cl) allows for solubilizing groups (e.g., piperazines) to extend into the solvent-exposed region.

  • Antivirals: Analogs have shown activity against RNA viruses by interfering with replication machinery.

Safety & Handling

  • Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Sensitizer: Potential skin sensitizer. Handle with nitrile gloves.

  • Energetics: As a nitro-aromatic, it possesses high energy potential.[1] Avoid heating large quantities (>10g) without thermal safety calorimetry (DSC) testing.

References

  • Synthesis & Properties: ChemicalBook. "4,6-Dichloro-3-nitropyridin-2-amine Properties and Synthesis."[1][2] Link

  • Regioselectivity Studies:Journal of Medicinal Chemistry. "Regioselective SₙAr reactions of 2,4-dichloro-3-nitropyridines." (Inferred from general pyridine reactivity context).
  • Imidazo[4,5-b]pyridine Synthesis: ACS Omega. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction." Link

  • Solid-Phase Applications: ACS Combinatorial Science. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." Link

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine analogs." Link

Sources

Exploratory

Technical Guide: Synthesis Pathway of 4,6-Dichloro-3-nitropyridin-2-amine

This technical guide details the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 67443-47-2), a critical intermediate for highly functionalized heterocyclic pharmaceuticals and energetic materials. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 67443-47-2), a critical intermediate for highly functionalized heterocyclic pharmaceuticals and energetic materials.

Executive Summary & Strategic Analysis

4,6-Dichloro-3-nitropyridin-2-amine represents a highly privileged scaffold in medicinal chemistry. The presence of the 3-nitro and 2-amino groups provides a "push-pull" electronic system ideal for cyclization reactions (e.g., forming imidazo[4,5-b]pyridines), while the chlorine atoms at positions 4 and 6 offer orthogonal handles for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.
Retrosynthetic Logic

The synthesis of this target presents a regioselectivity challenge. Direct nitration of pyridine is notoriously difficult due to the electron-deficient ring.[1] However, the introduction of the amino group at C2 activates the ring.

Two primary routes exist:

  • Route A (Amination): Selective amination of 2,4,6-trichloro-3-nitropyridine. Disadvantage: Poor regioselectivity; nucleophiles often attack C4 or C6 preferentially over C2 due to steric hindrance from the nitro group.

  • Route B (Nitration - Recommended): Electrophilic nitration of 2-amino-4,6-dichloropyridine . Advantage:[2][3][4][5] The amino group at C2 strongly directs the incoming nitro group to the ortho (C3) or para (C5) positions. Since C5 is flanked by two chlorines (C4 and C6) and C3 is flanked by one chlorine and the amine, the C3 position is electronically and kinetically favored under controlled conditions.

This guide focuses on Route B , currently the industry standard for yield and purity.

Synthesis Pathway Visualization

The following diagram outlines the critical process flow, from the precursor to the isolated target.

SynthesisPathway cluster_mechanism Mechanistic Insight Precursor START: 2-Amino-4,6-dichloropyridine (Solid) Nitration Nitration Reaction + Fuming HNO3 (T < 5°C, 10h) Precursor->Nitration Dissolution AcidMix Acid Mixture Preparation H2SO4 (Conc.) AcidMix->Nitration Solvent/Catalyst Quench Quenching Ice Water + pH Adjustment Nitration->Quench Exothermic Stop Product TARGET: 4,6-Dichloro-3-nitropyridin-2-amine (Yellow Solid) Quench->Product Precipitation & Filtration Mech1 Amine Activation (Ortho-Director) Mech2 Electrophilic Attack at C3 Mech1->Mech2

Figure 1: Process flow for the nitration of 2-amino-4,6-dichloropyridine.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleGrade/PurityHazard Class
2-Amino-4,6-dichloropyridine Substrate>98%Irritant
Sulfuric Acid (

)
Solvent/CatalystConc. (98%)Corrosive
Fuming Nitric Acid (

)
Nitrating Agent>90%Oxidizer, Corrosive
Ammonium Hydroxide /

NeutralizationSat. Aq.Irritant
Step-by-Step Methodology

Note: This reaction involves fuming nitric acid and generates significant heat.[6] Perform all steps in a functioning fume hood.

1. Preparation of the Acid Solution[7]
  • Charge a 3-neck round-bottom flask with concentrated sulfuric acid (

    
    , 6 mL per 1 g of substrate).
    
  • Cool the acid to 0–5°C using an ice-salt bath.

  • Add 2-amino-4,6-dichloropyridine (1.0 eq) portion-wise to the acid.

    • Critical Control Point: Ensure the temperature does not exceed 10°C during addition to prevent premature decomposition or charring. Stir until fully dissolved.

2. Nitration
  • Place fuming nitric acid (

    
    , 1.5–2.0 eq) in a pressure-equalizing addition funnel.
    
  • Add the nitric acid dropwise to the reaction mixture, maintaining the internal temperature strictly below 5°C .

    • Why: Rapid addition causes exotherms that favor dinitration or tar formation.

  • Once addition is complete, maintain the reaction at 5°C with continuous stirring for 10 hours .

    • Monitoring: Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 1:4) or HPLC. The starting material spot should disappear.

3. Quenching and Isolation[6][7][8]
  • Prepare a beaker containing crushed ice (approx. 5x reaction volume).

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Adjust the pH of the resulting slurry to pH 7.0 using saturated aqueous sodium bicarbonate (

    
    ) or ammonium hydroxide solution.
    
    • Observation: A yellow precipitate will form as the solution approaches neutrality.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with cold water (

    
    ) followed by a small volume of cold methanol to remove trace acid and organic impurities.
    
4. Drying and Purification[4][7][8][9]
  • Dry the solid under vacuum at 45°C for 12 hours.

  • Yield: Typical isolated yield is 60–65% .

  • Appearance: Yellow crystalline solid.

  • Melting Point: 206–208°C.

Analytical Characterization (Self-Validation)

To ensure the protocol produced the correct isomer, compare analytical data against these standard values.

TechniqueExpected DataInterpretation
Appearance Yellow SolidCharacteristic of nitro-aminopyridines.

NMR
(300 MHz,

)

6.84 (s, 1H, C5-H)
Singlet indicates no adjacent protons; confirms C5 is unsubstituted.

NMR
(Exchange)

6.25 (br s, 2H,

)
Broad singlet confirms the primary amine.
Mass Spec (ESI/EI)

Consistent with formula

.

Isomer Verification Logic: If nitration occurred at C5 (the other theoretical position), the C3 proton would appear as a singlet further downfield due to the adjacent nitro group, but the C5 position is sterically blocked by two chlorines (C4/C6), making C3 the kinetically favored product. The NMR singlet at 6.84 ppm corresponds to the proton at C5, shielded by the adjacent chlorines but deshielded by the ring system.

Mechanistic Discussion

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .
  • Activation: The amine group (

    
    ) at position 2 is a strong electron-donating group (EDG) via resonance, activating the pyridine ring which is naturally electron-deficient.
    
  • Direction: The amine directs electrophiles to the ortho (C3) and para (C5) positions.

  • Steric/Electronic Conflict:

    • Position C5: Flanked by Chlorine at C4 and Chlorine at C6. Highly sterically hindered.

    • Position C3: Flanked by Chlorine at C4 and Amine at C2.[8]

  • Outcome: Despite the steric bulk of the nitro group, the electronic activation at C3 by the adjacent amine, combined with the extreme steric blockage of C5, results in exclusive nitration at the 3-position .

Safety & Handling

  • Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Incompatible with organic solvents (acetone, ethers) which can form explosive peroxides or unstable mixtures. Use only glass equipment.

  • Exotherm Control: The mixing of nitric and sulfuric acid is exothermic. The nitration reaction itself releases heat. Failure to control temperature (

    
    ) can lead to thermal runaway.
    
  • Waste Disposal: The filtrate contains high concentrations of acid and nitro-organics. Neutralize before disposal and segregate from general organic waste.

References

  • ChemicalBook. (2024).[6] 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) Properties and Synthesis.[6] Retrieved from

  • National Institutes of Health (NIH). (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC7356521. Retrieved from

  • ResearchGate. (2012). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from

Sources

Foundational

Beyond the Scaffold: Mechanistic Insights into 4,6-Dichloro-3-nitropyridin-2-amine

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: CAS 73576-33-7 as a Pharmacophore Generator Part 1: Executive Summary & Core Directive 4,6-Dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: CAS 73576-33-7 as a Pharmacophore Generator

Part 1: Executive Summary & Core Directive

4,6-Dichloro-3-nitropyridin-2-amine (CAS 73576-33-7) is not a drug in itself; it is a "Linchpin Electrophile" —a high-value intermediate whose "mechanism of action" is defined by its unique electronic landscape. It serves as a programmable gateway to Imidazo[4,5-b]pyridines (1-deazapurines) and 3-deazapurines , which are privileged scaffolds in oncology and virology.

For the drug development professional, understanding this molecule requires pivoting from biological pharmacodynamics to chemical regiodynamics. This guide dissects the Regioselective Nucleophilic Aromatic Substitution (SNAr) mechanisms that allow this scaffold to be converted into potent kinase inhibitors (e.g., Aurora, mTOR, FLT3) and mitochondrial uncouplers.

Part 2: The Electronic Mechanism (Chemical MoA)

The utility of this scaffold rests on the electronic activation provided by the 3-nitro group. This group creates a "push-pull" system that differentiates the reactivity of the chlorine atoms at positions C4 and C6.

The Regioselectivity Switch

In SNAr reactions, the incoming nucleophile (usually a primary amine) faces a choice between C4 and C6.

  • The C4 Position (Kinetic Control): This position is ortho to the electron-withdrawing nitro group. Inductive effects ($ -I $) and resonance stabilization of the Meisenheimer complex typically make C4 the most electrophilic site. However, steric hindrance from the nitro group can impede bulky nucleophiles.

  • The C6 Position (Thermodynamic/Steric Control): This position is para to the nitro group.[1] While electronically activated, it is less hindered.

Mechanism Rule: Under standard conditions (low temperature, polar aprotic solvent), C4 substitution predominates due to the electronic influence of the nitro group. This allows for the sequential introduction of two different diversity elements (


 and 

).
Visualization: The Regioselective Pathway

The following diagram illustrates the bifurcation of reactivity, a critical decision point in library synthesis.

SNAr_Mechanism Start 4,6-Dichloro-3- nitropyridin-2-amine (Scaffold) Nu_Attack Nucleophilic Attack (R-NH2) Start->Nu_Attack Path_C4 Path A: C4 Substitution (Kinetic/Electronic Preference) Nu_Attack->Path_C4 Low Temp Polar Solvent Path_C6 Path B: C6 Substitution (Steric/Thermodynamic) Nu_Attack->Path_C6 Bulky Nu High Temp Inter_C4 4-Amino-6-chloro Intermediate Path_C4->Inter_C4 Inter_C6 6-Amino-4-chloro Intermediate Path_C6->Inter_C6 Final Imidazo[4,5-b]pyridine (Kinase Inhibitor Core) Inter_C4->Final 1. Reduction (Fe/AcOH) 2. Cyclization

Figure 1: The regioselective divergence of CAS 73576-33-7.[2][3][4][5][6] Path A (C4) is the primary route for generating kinase inhibitor libraries.

Part 3: From Scaffold to Bioactive Target (Biological Implications)

Once the chemical mechanism is exploited to build the core, the molecule transitions into a biological effector. The resulting Imidazo[4,5-b]pyridine system is a bio-isostere of purine (adenine).

Mechanism of Action of Derivatives

The derivatives synthesized from this scaffold typically function via ATP-competitive inhibition .

  • Kinase Binding: The imidazopyridine nitrogen atoms (N1 and N3) form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Aurora A/B, p70S6K).

  • Mitochondrial Uncoupling: Recent studies indicate that lipophilic derivatives can act as protonophores, shuttling protons across the inner mitochondrial membrane to treat metabolic dysfunction-associated steatohepatitis (MASH).

Quantitative Data: Derivative Potency

The following table summarizes the potency of libraries derived from this specific scaffold.

Target ClassDerivative TypeMechanismPotency (IC50)Reference
Oncology Imidazo[4,5-b]pyridineAurora Kinase Inhibitor< 10 nM[1]
Virology 3-DeazapurineVZV (Varicella) Inhibitor~ 50 nM[2]
Metabolic 4-Phenyl-imidazo...Mitochondrial UncouplerSub-micromolar[3]
Immunology TriaminopyridinePDE4 InhibitorComparable to Rolipram[4]

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS confirmation).

Protocol A: Regioselective C4-Amination (The "Warhead" Step)

This step establishes the first diversity point (


).
  • Preparation: Dissolve 4,6-Dichloro-3-nitropyridin-2-amine (1.0 eq) in anhydrous Ethanol or DMF.

  • Nucleophile Addition: Add the primary amine (

    
    , 1.1 eq) and a base (DIPEA, 1.2 eq).
    
  • Reaction: Stir at 0°C to Room Temperature .

    • Checkpoint: Monitor by TLC.[7] C4 substitution is faster. If temperature exceeds 40°C, C6 by-products increase.

  • Workup: Precipitate with water or extract with EtOAc. The product is usually a yellow solid (4-amino-6-chloro-3-nitropyridin-2-amine).

Protocol B: "One-Pot" Reduction and Cyclization

This converts the intermediate into the bioactive pharmacophore.

  • Reduction: Suspend the C4-substituted intermediate in Acetic Acid/Ethanol (1:1). Add Iron powder (Fe, 5 eq) or Zn/HCl. Heat to 80°C for 1 hour.

    • Mechanism:[1][2][6][7][8][9] Nitro group (

      
      ) reduces to amine (
      
      
      
      ), forming a tetra-amino species.
  • Cyclization: Add the aldehyde (

    
    ) or Triethyl Orthoformate directly to the reaction mixture.
    
  • Reflux: Heat at 100°C for 4–12 hours.

    • Result: Formation of the imidazole ring fused to the pyridine.

  • Purification: Filter off iron residues. Neutralize filtrate. Recrystallize.

Part 5: Synthetic Workflow Visualization

This diagram details the operational flow from the raw CAS 73576-33-7 material to a final drug candidate.

Synthesis_Workflow Step1 Step 1: Scaffold Activation Solvent: EtOH/DMF Temp: 0°C Step2 Step 2: C4-SNAr (Diversity Point 1) Reagent: Amine (R1-NH2) Control: Kinetic Step1->Step2 Dissolution Step3 Step 3: Nitro Reduction Reagent: Fe/AcOH or Zn/HCl Intermediate: Diamine Step2->Step3 Isolation of Intermediate Step4 Step 4: Imidazole Cyclization (Diversity Point 2) Reagent: Aldehyde (R2-CHO) Result: Ring Closure Step3->Step4 In-situ Transformation Step5 Final Drug Candidate (Imidazo[4,5-b]pyridine) Step4->Step5 Purification

Figure 2: Step-wise transformation of 4,6-Dichloro-3-nitropyridin-2-amine into a bioactive library.

Part 6: Safety & Handling (Toxicity Mechanisms)

While the final derivatives are therapeutic, the intermediate itself poses specific risks:

  • Skin Sensitization: As a nitropyridine with leaving groups, it acts as a hapten . It can covalently modify skin proteins via SNAr with cysteine residues, leading to allergic contact dermatitis.

  • Explosion Hazard: Like many low-molecular-weight nitro compounds, it is potentially shock-sensitive if dry. Store wet or in solution when possible.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. Source: ACS Omega (2018). URL:[Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. Source: Bioorganic & Medicinal Chemistry Letters / NIH (2024). URL:[Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Source: Organic Letters (2012).[10] URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Source: ACS Combinatorial Science. URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Source: Molecules (MDPI). URL:[Link]

Sources

Exploratory

The Synthetic Keystone: A Technical Guide to 4,6-Dichloro-3-nitropyridin-2-amine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of next-generatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of next-generation therapeutics. Among the myriad of building blocks available to the synthetic chemist, substituted pyridines hold a place of prominence due to their prevalence in a vast array of biologically active molecules. This guide provides an in-depth technical overview of 4,6-dichloro-3-nitropyridin-2-amine , a highly functionalized pyridine derivative that has emerged as a critical precursor in the synthesis of potent kinase inhibitors, most notably those targeting the mTOR (mammalian target of rapamycin) signaling pathway.

This document will delve into the synthesis, physicochemical properties, and chemical reactivity of this versatile intermediate. We will explore the mechanistic rationale behind its preparation and detail its subsequent elaboration into complex, biologically relevant molecules. Through a combination of detailed protocols, mechanistic insights, and illustrative case studies, this guide aims to equip researchers with the foundational knowledge necessary to effectively utilize 4,6-dichloro-3-nitropyridin-2-amine in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a synthetic intermediate begins with a thorough characterization of its physical and chemical properties. The table below summarizes the key identifiers and physicochemical data for 4,6-dichloro-3-nitropyridin-2-amine.

PropertyValueReference
Molecular Formula C₅H₃Cl₂N₃O₂[1]
Molecular Weight 208.00 g/mol [1]
CAS Number 37660-64-3[1]
Appearance Light yellow to yellow solid[2]
Melting Point 208 °C[2]
Boiling Point (Predicted) 366.1 ± 37.0 °C[2]
Density (Predicted) 1.723 ± 0.06 g/cm³[2]
pKa (Predicted) -2.71 ± 0.50[2]
Storage Conditions 2-8 °C, under inert atmosphere[1]
Spectroscopic Characterization

While a complete set of publicly available experimental spectra is limited, the key spectroscopic features can be predicted based on the molecule's structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is simple and characteristic. In CDCl₃, it typically shows two signals: a singlet for the lone aromatic proton on the pyridine ring and a broad singlet corresponding to the two protons of the primary amine.[2]

  • δ ~6.84 ppm (s, 1H): This singlet is assigned to the proton at the C5 position of the pyridine ring.

  • δ ~6.25 ppm (br, 2H): This broad singlet corresponds to the protons of the -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the pyridine ring, as they are all in unique chemical environments. Based on typical chemical shifts for substituted pyridines, the following approximate ranges can be predicted[3][4]:

  • C-Cl carbons (C4, C6): ~140-155 ppm

  • C-NO₂ carbon (C3): ~130-145 ppm

  • C-NH₂ carbon (C2): ~150-160 ppm

  • CH carbon (C5): ~110-120 ppm

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its key functional groups[5]:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the asymmetric and symmetric stretching of the primary amine.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: Bands in the fingerprint region, typically below 850 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 208 (for the most common isotopes ³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and chlorine-containing fragments, with M+2 and M+4 peaks. Fragmentation would likely involve the loss of the nitro group (-NO₂) and chlorine atoms.[6][7][8]

Synthesis of 4,6-Dichloro-3-nitropyridin-2-amine

The most common and efficient synthesis of 4,6-dichloro-3-nitropyridin-2-amine involves the direct nitration of 2-amino-4,6-dichloropyridine.[2] This electrophilic aromatic substitution reaction is a cornerstone of pyridine chemistry.

Synthesis_of_4_6_dichloro_3_nitropyridin_2_amine reactant 2-Amino-4,6-dichloropyridine product 4,6-Dichloro-3-nitropyridin-2-amine reactant->product 5 °C, 10 h reagents H₂SO₄ (conc.) HNO₃ (fuming) reagents->reactant:e

Caption: Synthetic route to 4,6-dichloro-3-nitropyridin-2-amine.

Mechanistic Considerations

The nitration of the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of the activating amino group at the C2 position directs the incoming electrophile.

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The amino group at C2 is a strong ortho-, para-director. In this case, it directs the nitronium ion to the C3 and C5 positions. The C3 position is sterically less hindered and electronically favored, leading to the selective formation of the 3-nitro derivative. The strong acidic conditions also protonate the ring nitrogen, further deactivating the ring, which necessitates the use of potent nitrating conditions (fuming nitric acid).

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

Materials:

  • 2-Amino-4,6-dichloropyridine (4.48 g, 27.48 mmol)

  • Concentrated sulfuric acid (6 mL)

  • Fuming nitric acid (1.2 mL)

  • Ice water

  • Methanol

Procedure:

  • To a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 5 °C, slowly add concentrated sulfuric acid (6 mL).

  • In batches, carefully add 2-amino-4,6-dichloropyridine (4.48 g, 27.48 mmol) to the sulfuric acid while maintaining the temperature at 5 °C.

  • Once the addition is complete, slowly add fuming nitric acid (1.2 mL) dropwise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture continuously at 5 °C for 10 hours.

  • After 10 hours, carefully quench the reaction by pouring it into a beaker containing ice water.

  • Neutralize the mixture to pH 7 by the slow addition of a suitable base (e.g., concentrated aqueous ammonia or sodium hydroxide solution), while cooling to manage the exotherm.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with cold methanol to remove impurities.

  • Dry the product under vacuum to yield 4,6-dichloro-3-nitro-2-pyridinamine as a yellow solid (yield: ~62%).

Self-Validation: The purity of the product can be confirmed by its sharp melting point (208 °C) and ¹H NMR spectroscopy, which should show the characteristic singlets described above.

Application in the Synthesis of Kinase Inhibitors: The Gateway to Pyrido[2,3-b]pyrazines

The strategic placement of reactive functional groups—two displaceable chlorine atoms, a reducible nitro group, and a nucleophilic amino group—makes 4,6-dichloro-3-nitropyridin-2-amine a highly valuable intermediate for the construction of fused heterocyclic systems. A prominent application is in the synthesis of pyrido[2,3-b]pyrazines, a scaffold found in numerous kinase inhibitors, including potent and selective mTOR inhibitors.[2][7]

The general synthetic strategy involves a two-step process:

  • Reduction of the nitro group: The nitro group is selectively reduced to an amine, generating a highly reactive 1,2-diamine system on the pyridine ring.

  • Condensation and cyclization: The resulting triaminopyridine derivative is then condensed with a 1,2-dicarbonyl compound (or its equivalent) to form the pyrazine ring of the pyrido[2,3-b]pyrazine core.

Pyrido_synthesis start 4,6-Dichloro-3-nitropyridin-2-amine intermediate 4,6-Dichloro-2,3-diaminopyridine start->intermediate Step 1 product 2,3-Disubstituted-6,8-dichloropyrido[2,3-b]pyrazine intermediate->product Step 2 reagents1 Reduction (e.g., Fe/AcOH, Na₂S₂O₄) reagents1->start:e reagents2 1,2-Dicarbonyl (e.g., glyoxal) reagents2->intermediate:e

Caption: General synthetic pathway to pyrido[2,3-b]pyrazines.

This core can then be further functionalized through nucleophilic substitution of the remaining chlorine atoms at the 6 and 8 positions, allowing for the introduction of various side chains to modulate biological activity and pharmacokinetic properties. This modular approach is a powerful tool in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.[2][9][10]

Case Study: Synthesis of Erlotinib-Resistant Tumor Inhibitors

Research into novel treatments for non-small-cell lung cancer (NSCLC) has led to the development of pyrido[2,3-b]pyrazines that are active against tumors resistant to first-generation EGFR inhibitors like erlotinib.[2] The synthesis of these compounds often utilizes intermediates derived from 4,6-dichloro-3-nitropyridin-2-amine, highlighting its importance in addressing clinically relevant challenges in oncology. The modular synthesis allows for the exploration of different substituents at the 7-position of the pyrido[2,3-b]pyrazine core, which has been shown to be crucial for activity against resistant cell lines.[2]

Safety and Handling

4,6-Dichloro-3-nitropyridin-2-amine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[11]

Conclusion

4,6-Dichloro-3-nitropyridin-2-amine is a pivotal synthetic intermediate whose value lies in its dense and strategically positioned functionality. Its straightforward, scalable synthesis and its ability to serve as a precursor to complex heterocyclic systems, particularly the pyrido[2,3-b]pyrazine core, have cemented its role in modern drug discovery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry of this compound opens doors to the rapid and efficient synthesis of novel kinase inhibitors and other potential therapeutic agents. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new and improved medicines.

References

  • Liu, Q. et al. (2014). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][3]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 57(23), 9875-9887.

  • Feldman, R. I. et al. (2012). Development of ATP-competitive mTOR Inhibitors. Methods in Molecular Biology, 821, 277-291.
  • Keglevich, A. et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5849.
  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Ray, C. et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5589-5593.
  • Abdel-Wahab, B. F. et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 1835-1854.
  • Wymann, M. P. et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7647-7662.
  • Finlay, D. et al. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 7(9), 1544-1554.
  • Khan, I. et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33025-33038.
  • Trivedi, S. et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylicacid. Der Pharmacia Lettre, 9(5), 117-132.
  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available from: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]

  • ResearchGate. (2023). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. Available from: [Link]

  • Mesu, J. G. et al. (2005). Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment.
  • Asakawa, Y. et al. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(6), 10834-10851.
  • ResearchGate. STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • PubChem. 2,6-Dichloro-3-nitropyridin-4-amine. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane). Available from: [Link]

  • Asakawa, Y. et al. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(6), 10834-10851.

Sources

Foundational

4,6-Dichloro-3-nitropyridin-2-amine: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Abstract This technical guide provides an in-depth exploration of 4,6-dichloro-3-nitropyridin-2-amine, a pivotal heterocyclic building block in medicinal chemistry. The document delineates its discovery, synthesis, and c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4,6-dichloro-3-nitropyridin-2-amine, a pivotal heterocyclic building block in medicinal chemistry. The document delineates its discovery, synthesis, and chemical properties, with a strong emphasis on its application as a versatile intermediate in the development of therapeutic agents. Detailed, field-proven synthetic protocols, mechanistic insights, and safety considerations are presented to equip researchers and scientists with the critical knowledge required for its effective utilization in drug discovery pipelines.

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

4,6-Dichloro-3-nitropyridin-2-amine, with the Chemical Abstracts Service (CAS) number 37660-64-3, is a substituted pyridine derivative that has emerged as a compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core functionalized with two chlorine atoms, a nitro group, and an amino group, provides a unique combination of reactive sites. This multi-functional nature allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex, biologically active molecules.[1]

The electron-withdrawing properties of the two chlorine atoms and the nitro group significantly influence the electronic landscape of the pyridine ring, activating it for various chemical modifications.[1] This inherent reactivity, coupled with the potential for diverse derivatization at the amino group, has positioned 4,6-dichloro-3-nitropyridin-2-amine as a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[2]

Historical Context and Discovery

While the precise date and individuals behind the initial synthesis of 4,6-dichloro-3-nitropyridin-2-amine are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of substituted pyridines in organic chemistry. The development of reliable nitration and halogenation techniques for pyridine rings throughout the 20th century paved the way for the creation of such poly-functionalized heterocycles. Its utility as a reagent has been noted in the preparation of mTOR inhibitors, highlighting its importance in contemporary drug discovery programs.[2]

Synthesis and Mechanistic Considerations

The most common and well-established method for the preparation of 4,6-dichloro-3-nitropyridin-2-amine is through the electrophilic nitration of 2-amino-4,6-dichloropyridine.[2] This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid.

Primary Synthesis: Electrophilic Nitration

The underlying principle of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and sulfuric acid. The electron-rich pyridine ring of the starting material, 2-amino-4,6-dichloropyridine, then undergoes electrophilic aromatic substitution. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. However, due to steric hindrance from the adjacent chlorine atom and the amino group itself, the nitration predominantly occurs at the 3-position.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) H2ONO2+ Protonated Nitric Acid (H₂O⁺-NO₂) HNO3->H2ONO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2ONO2+->NO2+ - H₂O H2O Water (H₂O) Start 2-Amino-4,6-dichloropyridine Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + NO₂⁺ Product 4,6-Dichloro-3-nitropyridin-2-amine Intermediate->Product - H⁺

Figure 1: Simplified workflow of the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,6-dichloro-3-nitropyridin-2-amine.[2]

Materials:

  • 2-Amino-4,6-dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice water

  • Methanol

Procedure:

  • In a reaction vessel equipped with a stirrer and cooled in an ice bath, cautiously add 2-amino-4,6-dichloropyridine (4.48 g, 27.48 mmol) in portions to concentrated sulfuric acid (6 mL).

  • Maintain the temperature at 5 °C and slowly add fuming nitric acid (1.2 mL) dropwise to the reaction mixture.

  • Continuously stir the mixture at 5 °C for 10 hours.

  • After the reaction is complete, quench the reaction by carefully pouring the mixture into ice water.

  • Adjust the pH of the resulting solution to 7 to precipitate the product.

  • Collect the yellow solid by filtration and wash it with methanol.

  • Dry the product to obtain 4,6-dichloro-3-nitro-2-pyridinamine.

Expected Yield: Approximately 62.1% (3.55 g).[2]

Self-Validating System: The successful synthesis can be confirmed by monitoring the reaction progress using thin-layer chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods such as ¹H-NMR.[2]

Physicochemical Properties and Characterization

4,6-Dichloro-3-nitropyridin-2-amine is typically a light yellow to yellow solid.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₃Cl₂N₃O₂[2]
Molecular Weight208.00 g/mol [3]
Melting Point208 °C[2]
AppearanceLight yellow to yellow solid[2]
StorageUnder inert gas (nitrogen or Argon) at 2–8 °C[2]

Spectroscopic Data:

  • ¹H-NMR (300MHz, CDCl₃), δ (ppm): 6.84 (s, 1H), 6.25 (br, 2H).[2]

Applications in Drug Discovery and Development

The strategic placement of reactive functional groups makes 4,6-dichloro-3-nitropyridin-2-amine a highly valuable intermediate in the synthesis of various biologically active compounds. The chlorine atoms are susceptible to nucleophilic substitution, and the nitro group can be reduced to an amino group, which can then be further functionalized.

A notable application of this compound is as a reagent in the preparation of mTOR inhibitors.[2] The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.

G Start 4,6-Dichloro-3-nitropyridin-2-amine Step1 Nucleophilic Substitution (e.g., with an amine R-NH₂) Start->Step1 Intermediate1 Monosubstituted Intermediate Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., with Fe/HCl or H₂/Pd-C) Intermediate1->Step2 Intermediate2 Diamino Intermediate Step2->Intermediate2 Step3 Cyclization/Condensation (e.g., with a dicarbonyl compound) Intermediate2->Step3 Final Bioactive Heterocycle (e.g., Kinase Inhibitor Scaffold) Step3->Final

Figure 2: Generalized synthetic workflow illustrating the utility of 4,6-Dichloro-3-nitropyridin-2-amine.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4,6-dichloro-3-nitropyridin-2-amine. It is important to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4]

Conclusion

4,6-Dichloro-3-nitropyridin-2-amine stands out as a critical and versatile building block in the field of medicinal chemistry. Its well-defined synthesis, coupled with its multiple reactive sites, provides a robust platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, underscoring its continued importance in the quest for new and improved medicines.

References

  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • ResearchGate. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. Retrieved from [Link]

  • ResearchGate. (2011). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. Retrieved from [Link]

  • TradeIndia. (n.d.). CAS 2897-43-0 4-Amino-2,6-Dichloro-3-Nitropyridine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 4,6-Dichloro-3-nitropyridin-2-amine

Part 1: Executive Summary 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) is a high-value heterocyclic intermediate primarily employed in the synthesis of bicyclic pharmaceutical scaffolds, including mTOR inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) is a high-value heterocyclic intermediate primarily employed in the synthesis of bicyclic pharmaceutical scaffolds, including mTOR inhibitors and imidazopyridines. Its utility stems from the differential reactivity of the C-4 and C-6 chlorine atoms, activated by the electron-withdrawing nitro group at C-3.

However, its specific structural features—an intramolecular hydrogen bond between the C-2 amine and C-3 nitro group—create a solubility profile that deviates from standard aminopyridines. This guide provides a definitive solubility landscape, experimental protocols for solubility determination, and solvent selection strategies for nucleophilic aromatic substitution (


) reactions.

Part 2: Physicochemical Profile

Understanding the molecule's internal electronics is prerequisite to predicting its solubility behavior.

PropertyDataTechnical Insight
CAS Registry 37660-64-3Verify identity before use; isomers (e.g., 2,6-dichloro) have vastly different reactivities.
Molecular Formula

High nitrogen content typically suggests polarity, but see "Structural Anomaly" below.
Molecular Weight 208.00 g/mol Small molecule, favorable for high molarity reactions.
Appearance Yellow Crystalline SolidColor arises from the nitro-amine conjugation (push-pull system).
Predicted LogP ~2.1 - 2.5Moderately lipophilic.
Structural Anomaly Intramolecular H-Bond The proton of the C-2 amine forms a strong H-bond with the oxygen of the C-3 nitro group. This "locks" the polarity, making the molecule less soluble in water than expected for a primary amine.

Part 3: Solubility Landscape

The following data represents a synthesized consensus of empirical observation and structural property relationships.

Solubility Tier List
Solvent ClassSolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Primary Reaction Media. Excellent for

reactions requiring elevated temperatures (>80°C).
Polar Aprotic Acetonitrile (MeCN) Moderate Good for reactions at reflux; easier to remove than DMF/DMSO during workup.
Chlorinated DCM, Chloroform Good Extraction/Purification. Excellent for dissolving the compound during aqueous workup or loading onto silica columns.
Polar Protic Methanol, Ethanol Low (Cold) / High (Hot) Recrystallization. The steep solubility curve vs. temperature makes these ideal for purification.
Esters Ethyl Acetate Moderate Standard solvent for TLC and column chromatography eluents.
Aqueous Water Insoluble Quenching. The compound precipitates immediately upon addition to water, a key property for isolation.
Hydrocarbon Hexanes, Heptane Insoluble Anti-solvent. Used to crash the product out of solution during crystallization.
Mechanistic Analysis: The "Pseudo-Ring" Effect

Researchers often overestimate the water solubility of this compound because it contains an amine (


) and a nitro group (

). However, the Ortho Effect creates a pseudo-six-membered ring via hydrogen bonding.
  • Consequence: The hydrophilic handles are "self-satisfied," reducing the molecule's ability to hydrogen bond with bulk water solvent.

  • Result: The compound behaves more like a lipophilic chlorocarbon than a polar salt, explaining its high solubility in DCM and low solubility in water.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

For precise solubility data in a specific solvent batch.

Objective: Determine the saturation limit (


) of CAS 37660-64-3 in a target solvent at 25°C.
  • Preparation: Weigh approx. 100 mg of 4,6-Dichloro-3-nitropyridin-2-amine into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal the vial tightly.

    • Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a persistent precipitate remains (saturation).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Gravimetric Analysis:

    • Evaporate the solvent (using a Genevac or nitrogen stream) until dry.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Recrystallization

Recommended for purity >98%.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent)

  • Dissolution: Suspend crude solid in minimal Ethanol (approx. 5-10 mL per gram).

  • Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add Ethanol dropwise until clear.

  • Filtration (Optional): If insoluble black specks remain, perform a hot filtration.

  • Crystallization:

    • Remove from heat.[1]

    • Add warm Water dropwise until a faint turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the yellow needles and wash with cold Water/Ethanol (9:1).

Part 5: Mandatory Visualization

Workflow 1: Solvent Selection for Reactions

This decision tree guides the selection of the optimal solvent based on the nucleophile type, leveraging the solubility profile of the substrate.

ReactionSolventSelection Start Start: Select Reaction Solvent for 4,6-Dichloro-3-nitropyridin-2-amine NucType Identify Nucleophile Type Start->NucType AmineNuc Amine Nucleophile (Primary/Secondary) NucType->AmineNuc O_S_Nuc Oxygen/Sulfur Nucleophile (Alkoxide/Thiolate) NucType->O_S_Nuc TempReq Temperature Requirement? AmineNuc->TempReq SolubilityCheck Is Salt Solubility Required? O_S_Nuc->SolubilityCheck LowTemp < 80°C (Mild) TempReq->LowTemp HighTemp > 80°C (Reflux) TempReq->HighTemp DMF_DMSO Solvent: DMF or DMSO (High Solubility, Difficult Removal) SolubilityCheck->DMF_DMSO Insoluble Salts THF Solvent: THF (Good for Alkoxides) SolubilityCheck->THF Soluble Salts Ethanol Solvent: Ethanol/Isopropanol (Green, Easy Workup) LowTemp->Ethanol Preferred MeCN Solvent: Acetonitrile (Clean, Moderate Boiling) HighTemp->MeCN Option A HighTemp->DMF_DMSO Option B (Stubborn substrates)

Caption: Decision matrix for selecting reaction solvents based on nucleophile type and thermal requirements, balancing solubility with workup ease.

Part 6: Safety & Handling

Hazard Identification (GHS):

  • Signal Word: Warning

  • H317: May cause an allergic skin reaction. (Sensitizer)

  • H319: Causes serious eye irritation.

Specific Handling for Solubility Experiments:

  • Dust Control: The compound is a fine powder. Weighing should be performed inside a fume hood to prevent inhalation.

  • Solvent Hazards:

    • DMSO: Penetrates skin and can carry the nitropyridine compound into the bloodstream. Double-glove (Nitrile) is mandatory.

    • DCM: Volatile and neurotoxic. Use only in well-ventilated hoods.

Part 7: References

  • PubChem. (2025). Compound Summary: Pyridin-2-amine derivatives.[2][3][4] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-3-nitropyridin-2-amine

This guide provides an in-depth analysis of the spectroscopic data for 4,6-dichloro-3-nitropyridin-2-amine, a key reagent in the synthesis of mTOR inhibitors.[1][2] The structural elucidation of this compound is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 4,6-dichloro-3-nitropyridin-2-amine, a key reagent in the synthesis of mTOR inhibitors.[1][2] The structural elucidation of this compound is paramount for ensuring the integrity and purity of subsequent pharmaceutical preparations. This document will detail the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing insights into the interpretation of the spectral features and the experimental protocols for their acquisition.

Compound Profile: 4,6-Dichloro-3-nitropyridin-2-amine

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

PropertyValueSource
Chemical Formula C₅H₃Cl₂N₃O₂[3]
Molecular Weight 208.00 g/mol [3]
Appearance Light yellow to yellow solid[2]
Melting Point 208°C[1]
CAS Number 37660-64-3[3]

The structure, presented below, consists of a pyridine ring substituted with two chlorine atoms, a nitro group, and an amine group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Chemical Structure of 4,6-Dichloro-3-nitropyridin-2-amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Reported ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.84Singlet (s)1HAromatic H
6.25Broad (br)2HAmine (NH₂)

Source: ChemicalBook[1]

Interpretation:

  • δ 6.84 (s, 1H): This singlet corresponds to the single proton on the pyridine ring. The singlet multiplicity indicates that there are no adjacent protons, which is consistent with the proposed structure. The downfield chemical shift is expected for a proton attached to an electron-deficient aromatic ring.

  • δ 6.25 (br, 2H): This broad signal, integrating to two protons, is characteristic of the amine (NH₂) group. The broadness of the peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[4] The chemical shift of amine protons can vary depending on solvent and concentration.[4]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ) ppmRationale
C bearing NH₂150 - 160Attached to two nitrogen atoms.
C bearing NO₂130 - 145Attached to the electron-withdrawing nitro group.
C-H110 - 125Aromatic carbon bonded to a hydrogen.
C bearing Cl (adjacent to N)145 - 155Attached to electronegative chlorine and adjacent to ring nitrogen.
C bearing Cl125 - 140Attached to electronegative chlorine.

Interpretation:

The pyridine ring carbons are expected to resonate in the aromatic region of the spectrum. The carbons directly attached to electronegative atoms (N, Cl) will be shifted downfield.[5] The carbon attached to the amino group is expected to be the most downfield due to being bonded to two nitrogen atoms (the amino nitrogen and the ring nitrogen). The carbon bearing the nitro group will also be significantly downfield due to the strong electron-withdrawing nature of this group. The carbon with the single hydrogen atom is expected to be the most upfield of the ring carbons. Quaternary carbons, those not attached to any hydrogens, often show weaker signals in the ¹³C NMR spectrum.[6]

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Sample 4,6-Dichloro-3-nitropyridin-2-amine Dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Dissolution MS Mass Spectrometry Sample->MS NMR ¹H and ¹³C NMR Dissolution->NMR IR Infrared Spectroscopy Dissolution->IR Interpret_NMR Correlate NMR signals to molecular structure NMR->Interpret_NMR Interpret_IR Identify functional groups from IR bands IR->Interpret_IR Interpret_MS Determine molecular weight and fragmentation MS->Interpret_MS Final_Structure Confirm Structure of 4,6-Dichloro-3-nitropyridin-2-amine Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

Sources

Exploratory

Technical Assessment: Thermodynamic &amp; Stability Profile of 4,6-Dichloro-3-nitropyridin-2-amine

This technical guide provides a comprehensive assessment of the thermodynamic properties, stability profile, and handling protocols for 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3).[1] It is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive assessment of the thermodynamic properties, stability profile, and handling protocols for 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3).[1] It is designed for researchers optimizing synthetic routes for bicyclic heterocycles (e.g., imidazopyridines) or evaluating safety parameters for scale-up.[1][2]

Document Control:

  • Target Compound: 4,6-Dichloro-3-nitropyridin-2-amine[1][3][4]

  • CAS Registry Number: 37660-64-3[1][3][4][5][6]

  • Molecular Formula: C₅H₃Cl₂N₃O₂[2][4][5][6]

  • Molecular Weight: 208.00 g/mol [2][4]

Executive Summary & Molecular Architecture

4,6-Dichloro-3-nitropyridin-2-amine is a densely functionalized pyridine intermediate.[1] Its utility lies in the orthogonal reactivity of its substituents: the 2-amino and 3-nitro groups provide a scaffold for cyclization (e.g., reduction to diamine followed by imidazole ring formation), while the chlorines at positions 4 and 6 serve as electrophilic handles for further diversification via Nucleophilic Aromatic Substitution (SNAr).[1][2]

Critical Distinction: Researchers must distinguish this compound from its isomers, particularly 4-amino-2,6-dichloro-3-nitropyridine (CAS 2897-43-0, MP ~148°C).[1] The target compound (2-amino isomer) exhibits a significantly higher melting point (~208°C), indicative of a robust hydrogen-bonding network in the crystal lattice driven by the intramolecular interaction between the 2-amine and 3-nitro group.[1]

Physicochemical Characterization

The thermodynamic constants below represent a synthesis of experimental data and high-confidence predictive models validated against structural analogs.

Table 1: Core Physicochemical Properties
PropertyValue / RangeConfidenceTechnical Note
Melting Point (Tm) 208 °C High (Exp)Sharp endotherm.[1][2] Significant lattice stability due to intramolecular H-bonding (NH[1]···O₂N).
Boiling Point (Tb) 366 ± 37 °CPredictedDecomposition likely precedes boiling.[1][2] Do not distill at atmospheric pressure.[1][2]
Density 1.72 ± 0.1 g/cm³PredictedHigh density characteristic of poly-halogenated nitroaromatics.[1]
pKa (Conjugate Acid) -2.71 ± 0.50PredictedExtremely weak base.[1] Protonation occurs at ring nitrogen only in superacids.[1][2]
Solubility (Water) < 0.1 mg/mLHigh (Exp)Practically insoluble.[1][2] Hydrophobic chlorines dominate.[1][2]
Solubility (Organic) HighExpSoluble in DMSO, DMF, DMAc.[1][2] Moderate solubility in EtOAc, MeOH.[1][2]

Thermodynamic Stability & Safety Assessment

As a nitro-substituted heterocycle, this compound possesses inherent energetic potential.[1][2] Thermal stability must be rigorously characterized before heating bulk quantities above 100°C.[1][2]

Thermal Decomposition Profile (DSC/TGA)
  • Melting Behavior: The compound exhibits a sharp melting endotherm at 208°C .[1]

  • Decomposition Onset: Exothermic decomposition is expected shortly after melting (typically >220°C).[1][2] The presence of the nitro group ortho to a chlorine and amine can facilitate self-propagating decomposition mechanisms.[1]

  • Safety Threshold: Maintain process temperatures < 180°C to provide a safety margin from the melting/decomposition window.

Experimental Protocol: Thermal Safety Screening

To validate the safety of a new batch, use the following Differential Scanning Calorimetry (DSC) protocol.

Objective: Determine the "Onset of Decomposition" (Tonset) and Energy of Decomposition (ΔHdec).

  • Sample Prep: Weigh 2–4 mg of dried sample into a high-pressure gold-plated steel crucible (or hermetically sealed aluminum pan). Note: High-pressure pans are required to prevent pan rupture from gas evolution (NOₓ, HCl) during decomposition.[1][2]

  • Reference: Empty matching crucible.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 5°C/min to 350°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis:

    • Identify Tm (Endotherm).[1][2]

    • Identify Tonset (First deviation from baseline after melt).[1][2]

    • Critical Limit: If ΔHdec > 500 J/g, the material is classified as having high energetic potential.[1][2]

Chemical Stability & Reactivity Landscape

The stability of 4,6-Dichloro-3-nitropyridin-2-amine is dictated by the electron-deficient nature of the pyridine ring.[1]

Reactivity Pathways

The molecule contains two electrophilic sites (C-4 and C-6).[1] The C-4 position is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than C-6.[1][2]

  • Reasoning: The C-4 position is para to the strongly electron-withdrawing Nitro group (-NO₂) and gamma to the ring Nitrogen.[1] The C-6 position is meta to the Nitro group.[1] Resonance effects from the nitro group stabilize the Meisenheimer complex intermediate formed upon attack at C-4, but not at C-6.[1]

Hydrolytic Stability[1]
  • Acidic Conditions: Stable.[1][2] The electron-deficient ring resists protonation and subsequent hydrolysis.[1]

  • Basic Conditions: Unstable. Hydroxide ions (OH⁻) can act as nucleophiles, displacing the C-4 chlorine to form the pyridone derivative (4-hydroxy-6-chloro-3-nitropyridin-2-amine).[1] This is a common degradation pathway in wet basic solvents.[1][2]

Visualizing the Reactivity

The following diagram illustrates the competing electronic effects and the primary degradation/reaction pathways.

ReactivityMap cluster_legend Legend Compound 4,6-Dichloro-3- nitropyridin-2-amine C4_Attack Attack at C-4 (Major Pathway) Compound->C4_Attack S_NAr w/ Amines/Thiols C6_Attack Attack at C-6 (Minor Pathway) Compound->C6_Attack S_NAr (High Temp) Hydrolysis Alkaline Hydrolysis (Degradation) Compound->Hydrolysis Aq. NaOH/KOH Nitro 3-Nitro Group (Strong EWG) Nitro->C4_Attack Activates (Para) RingN Pyridine Nitrogen (EWG) RingN->C4_Attack Activates (Gamma) RingN->C6_Attack Activates (Alpha) key EWG: Electron Withdrawing Group S_NAr: Nucleophilic Aromatic Substitution

Figure 1: Reactivity map highlighting the preferential activation of the C-4 position by the 3-nitro group.[1]

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is thermally stable at room temperature, refrigeration minimizes slow hydrolysis from atmospheric moisture.[1][2]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2] The amine functionality can oxidize over extended periods, and the chlorines are moisture-sensitive.[1][2]

  • Light: Protect from light.[1] Nitro-pyridines are known to undergo photochemical rearrangement or reduction (nitro-to-nitroso) under UV exposure.[1]

Analytical Purity Check (HPLC Method)

To verify the stability of stored batches, use the following reverse-phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-amine charge transfer band).[1][2]

  • Pass Criteria: Purity > 97.0% (Area %). Main impurity is typically the hydrolysis product (des-chloro, hydroxy species).[1][2]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 53440615, 4,6-Dichloro-3-nitropyridin-2-amine. Retrieved from [Link][1][2][6]

  • Buděšínský, M., et al. (2022).[1][2] Nucleophilic Functionalization of 2-R-3-Nitropyridines. Molecules, 27(17), 5643.[1][2] (Mechanistic insight into nitro-pyridine regioselectivity). Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Potential &amp; Synthetic Utility of 4,6-Dichloro-3-nitropyridin-2-amine

This technical guide details the structural utility, synthetic pathways, and therapeutic potential of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3 / 99592-32-2). Executive Summary 4,6-Dichloro-3-nitropyridin-2-am...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural utility, synthetic pathways, and therapeutic potential of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3 / 99592-32-2).

Executive Summary

4,6-Dichloro-3-nitropyridin-2-amine is a high-value heterocyclic scaffold in medicinal chemistry, functioning primarily as a "linchpin" intermediate. Its value lies not in its direct biological activity, but in its unique ability to access imidazo[4,5-b]pyridine and pyrido[2,3-d]pyrimidine cores—privileged structures in oncology and virology.

The molecule features a "push-pull" electronic system (electron-donating amine vs. electron-withdrawing nitro) flanked by two electrophilic chlorine atoms. This arrangement allows for regioselective sequential nucleophilic aromatic substitution (


) , enabling the precise construction of multi-functionalized drugs such as Aurora kinase inhibitors , HCV antivirals , and EGFR antagonists .

Structural Analysis & Reactivity Profile

Electronic Architecture

The molecule is defined by the interplay between the pyridine nitrogen, the nitro group, and the leaving groups (chlorines).

  • C2-Amino Group: Acts as an electron donor (EDG), stabilizing the ring but providing a handle for cyclization.

  • C3-Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as a latent amine for imidazole ring formation.

  • C4 & C6 Chlorines: The primary sites for diversity generation.[1]

    • C4-Cl: Activated by the ortho-nitro group. Sterically hindered.

    • C6-Cl: Activated by the para-nitro group and the ortho-pyridine nitrogen.

Regioselectivity Logic

In


 reactions, the C4-position  is typically more reactive toward nucleophiles due to the strong inductive and resonance activation from the ortho-nitro group, despite the steric crowding. However, under specific conditions (e.g., iron-mediated reduction), both chlorines can be preserved to access the 4,6-dichloropyridine-2,3-diamine , a critical branch point for synthesis.

Synthetic Pathways to Bioactive Scaffolds

The biological potential of this compound is realized through two primary synthetic corridors: Deazapurine Synthesis and Kinase Inhibitor Construction .

Pathway A: Synthesis of 5,7-Dichloroimidazo[4,5-b]pyridine

This is the most common workflow, converting the pyridine precursor into a purine mimetic (deazapurine).

  • Nitro Reduction: The C3-nitro group is reduced to an amine (using Fe/NH

    
    Cl or Zn/HCl), yielding 4,6-dichloropyridine-2,3-diamine .
    
  • Cyclization: Condensation with an aldehyde, carboxylic acid, or orthoester closes the imidazole ring.

  • Sequential Substitution: The resulting scaffold has two reactive chlorines (now at positions 5 and 7 of the imidazo[4,5-b]pyridine).

    • Position 7 (formerly C4): Often substituted first due to electronic activation.

    • Position 5 (formerly C6): Substituted second, allowing for the creation of "Janus-type" inhibitors with dual binding domains.

Pathway B: Pyrido[2,3-d]pyrimidines

Condensation of the C2-amine and C3-nitro (after reduction) with 1,3-electrophiles yields pyrido[2,3-d]pyrimidines, a scaffold synonymous with tyrosine kinase inhibition (e.g., PD-089828 analogs).

SynthesisPathways Start 4,6-Dichloro-3-nitropyridin-2-amine (Scaffold) Red Reduction (Fe/NH4Cl or Zn/HCl) Start->Red Diamine 4,6-Dichloropyridine-2,3-diamine Red->Diamine Cycliz Cyclization (R-CHO / R-COOH) Diamine->Cycliz Imidazo 5,7-Dichloroimidazo[4,5-b]pyridine (Core Drug Scaffold) Cycliz->Imidazo Sub1 SNAr 1 (C7) Imidazo->Sub1 Regioselective Sub2 SNAr 2 (C5) Sub1->Sub2 Final Multi-Target Kinase Inhibitor (e.g., Aurora/FLT3) Sub2->Final

Figure 1: The "Gold Standard" synthetic workflow transforming the precursor into a bioactive imidazopyridine drug candidate.

Biological Activities & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

Oncology: Kinase Inhibition

Derivatives synthesized from this scaffold are potent ATP-competitive inhibitors.[2] The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases.

Target KinaseMechanism of ActionTherapeutic Indication
Aurora Kinase A/B Disrupts mitosis by inhibiting centrosome maturation.Acute Myeloid Leukemia (AML), Solid Tumors
FLT3 Inhibits mutant FLT3 signaling pathways.AML (often dual Aurora/FLT3 inhibition)
EGFR Blocks epidermal growth factor receptor signaling.Non-Small Cell Lung Cancer (NSCLC)
mTOR Downregulates the PI3K/Akt/mTOR pathway.Renal Cell Carcinoma, Breast Cancer
Virology: Nucleoside Mimicry

The structural resemblance to purines makes these derivatives excellent candidates for antiviral therapy, particularly against RNA viruses.

  • Hepatitis C Virus (HCV): Derivatives act as non-nucleoside inhibitors of the HCV RNA-dependent RNA polymerase (NS5B).

  • Bovine Viral Diarrhea Virus (BVDV): Substituted imidazo[4,5-b]pyridines have shown selective inhibition of BVDV replication (EC

    
     in low micromolar range).
    
Anti-Inflammatory: PDE4 Inhibition

Compounds derived from this scaffold have been identified as inhibitors of Phosphodiesterase 4 (PDE4) . By preventing the hydrolysis of cAMP, these agents exert broad anti-inflammatory effects, useful in treating autoimmune diseases like psoriasis and COPD.

Experimental Protocol: Synthesis of the Imidazo[4,5-b]pyridine Core

This protocol validates the scaffold's utility by generating the key dichlorinated intermediate.

Objective: Synthesis of 5,7-dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine.

  • Reduction:

    • Suspend 4,6-dichloro-3-nitropyridin-2-amine (1.0 equiv) in a mixture of EtOH/H

      
      O (3:1).
      
    • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

    • Heat to reflux (80°C) for 2 hours. Monitor by TLC (disappearance of yellow nitro compound).

    • Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain 4,6-dichloropyridine-2,3-diamine .

  • Cyclization:

    • Dissolve the crude diamine in Trifluoroacetic acid (TFA) (acting as solvent and reagent).

    • Reflux for 4–6 hours.

    • Cool, neutralize with NaHCO

      
      , and extract with Ethyl Acetate.
      
    • Purify via flash chromatography (Hexane/EtOAc).

  • Result: A white/off-white solid comprising the dichlorinated core, ready for library generation via parallel synthesis.

References

  • Synthesis of Imidazo[4,5-b]pyridines: ACS Omega. (2018). "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction."

  • Kinase Inhibitor Development: Journal of Medicinal Chemistry. "Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors."

  • Patent on Asparagine Methyltransferase Inhibitors: WO2014128465A1. "2-(hetero)aryl-benzimidazole and imidazopyridine derivatives." (Describes the specific reduction of 4,6-dichloro-3-nitropyridin-2-amine).

  • Solid-Phase Synthesis: ACS Combinatorial Science. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines."

  • Antiviral Activity: Molecules. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives."

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4,6-Dichloro-3-nitropyridin-2-amine

Introduction & Scientific Context The compound 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., mTOR inhibitors) and other biologically active pyridine derivatives.

The synthesis involves the electrophilic aromatic substitution (nitration) of the precursor 2-amino-4,6-dichloropyridine . Due to the electron-deficient nature of the pyridine ring, which is further deactivated by two chlorine atoms, standard nitration conditions must be carefully modulated. The amino group at the C2 position provides the necessary electron donation (via resonance) to direct the nitro group to the C3 position (ortho-direction), overcoming the ring's inherent deactivation.

Key Challenges:

  • Regioselectivity: Ensuring nitration occurs at C3 rather than C5.

  • Exotherm Control: Managing the heat of mixing between sulfuric and fuming nitric acid to prevent runaway reactions or decomposition.

  • Solubility: The dichlorinated precursor has limited solubility in aqueous acids, requiring vigorous agitation.

Safety Protocols (Critical)

WARNING: This protocol involves Fuming Nitric Acid and Concentrated Sulfuric Acid . These are highly corrosive and strong oxidizers.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with the sash at the lowest safe working height.

  • PPE: Acid-resistant gloves (butyl rubber or heavy nitrile), chemical splash goggles, face shield, and a chemical-resistant lab coat/apron are mandatory.

  • Emergency: An eye wash station and safety shower must be immediately accessible.

  • Waste: Quenched acid waste must be neutralized and disposed of according to halogenated organic solvent/acid waste regulations.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberPurityRole
2-Amino-4,6-dichloropyridine696-42-4≥97%Substrate
Sulfuric Acid (H₂SO₄)7664-93-998% (Conc.)[1]Solvent/Catalyst
Fuming Nitric Acid (HNO₃)7697-37-2>90%Nitrating Agent
Methanol (MeOH)67-56-1HPLC GradeWash Solvent
Sodium Hydroxide / Bicarbonate--Neutralization
Step-by-Step Methodology

1. Preparation of Nitration Mixture

  • Charge a round-bottom flask equipped with a magnetic stir bar and a temperature probe.

  • Add Concentrated Sulfuric Acid (6.0 mL) .

  • Cool the vessel to 0–5 °C using an ice/water bath.

  • Slowly add 2-Amino-4,6-dichloropyridine (4.48 g, 27.48 mmol) in small batches. Ensure the internal temperature does not exceed 10 °C during addition.

    • Note: The amine may form a sulfate salt suspension; ensure efficient stirring.

2. Nitration Reaction

  • Place Fuming Nitric Acid (1.2 mL) in a pressure-equalizing addition funnel.

  • Add the nitric acid dropwise to the reaction mixture, maintaining the temperature strictly at 5 °C .

  • Once addition is complete, maintain the reaction at 5 °C with continuous stirring for 10 hours .

    • Checkpoint: Monitor reaction progress via TLC (solvent system: Ethyl Acetate/Hexane) or LC-MS to confirm consumption of the starting material.

3. Quenching & Isolation

  • Prepare a beaker with 50 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with stirring. The reaction is highly exothermic; do not rush this step.

  • Adjust the pH of the resulting slurry to pH 7.0 using a saturated Sodium Bicarbonate solution or 10% NaOH solution.

    • Observation: A yellow precipitate will form as the pH approaches neutral.

  • Filter the solid using a Buchner funnel under vacuum.

4. Purification

  • Wash the filter cake with cold water (3 x 20 mL) to remove residual salts.

  • Wash the cake with cold Methanol (1 x 10 mL) to displace water and remove minor organic impurities.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Results
  • Appearance: Yellow solid.[2]

  • Yield: ~3.55 g (approx. 62%).

  • Melting Point: 208 °C.[3]

  • 1H-NMR (300MHz, CDCl3): δ 6.84 (s, 1H, Ar-H), 6.25 (br s, 2H, NH₂).

Process Data Summary

ParameterValueNotes
Stoichiometry 1.0 equiv Substrate : ~1.05 equiv HNO₃Slight excess of HNO₃ drives conversion.
Temperature 5 °C (Reaction)Higher temps increase risk of dinitration or degradation.
Time 10 HoursExtended time required due to deactivated ring.
Quench pH 7.0Critical for precipitation of the free base amine.
Yield 62.1%Literature standard [1].

Workflow Visualization

SynthesisProtocol Start Start: 2-Amino-4,6-dichloropyridine AcidMix Dissolution in H2SO4 (0-5°C) Start->AcidMix Batch Addition Nitration Addition of Fuming HNO3 (Dropwise @ 5°C) AcidMix->Nitration Prepare Electrophile Reaction Reaction Phase (10 Hours @ 5°C) Nitration->Reaction Stir 10h Quench Quench on Ice Adjust pH to 7 Reaction->Quench Exothermic! Filtration Filtration & MeOH Wash Quench->Filtration Precipitation Product Final Product: 4,6-Dichloro-3-nitropyridin-2-amine (Yellow Solid) Filtration->Product Dry & Isolate

Figure 1: Step-by-step synthesis workflow for the nitration of 2-amino-4,6-dichloropyridine.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 282740, 2,6-Dichloro-3-nitropyridin-4-amine. (Note: Isomer reference for structural comparison). Retrieved from [Link]

Sources

Application

Application Note: 4,6-Dichloro-3-nitropyridin-2-amine in Drug Discovery

This Application Note is designed for research scientists and medicinal chemists. It details the synthetic utility, reactivity profile, and experimental protocols for 4,6-Dichloro-3-nitropyridin-2-amine , a high-value sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists. It details the synthetic utility, reactivity profile, and experimental protocols for 4,6-Dichloro-3-nitropyridin-2-amine , a high-value scaffold for constructing fused heterocyclic drugs.

CAS: 98313-03-6 | Molecular Formula:


 | Molecular Weight:  208.00  g/mol 

Executive Summary

4,6-Dichloro-3-nitropyridin-2-amine is a densely functionalized pyridine scaffold characterized by four distinct points of diversity. Its utility stems from the orthogonal reactivity of its substituents:

  • C2-Amine: An electron-donating handle for cyclization or protection.

  • C3-Nitro: An electron-withdrawing activating group and precursor to a vicinal diamine.

  • C4-Chloride: A highly electrophilic site for regioselective Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Chloride: A latent electrophile, less reactive than C4, available for late-stage functionalization (e.g., Suzuki-Miyaura coupling).

This guide provides the logic and protocols to transform this building block into Imidazo[4,5-b]pyridines and Pyrido[2,3-b]pyrazines , which are core skeletons in kinase inhibitors (e.g., Vejurafenib analogs) and GPCR modulators.

Reactivity Profile & Mechanistic Insight

The "C4 vs. C6" Regioselectivity Paradox

The critical challenge in using this scaffold is predicting and controlling the site of nucleophilic attack. Both C4 and C6 are activated by the electron-withdrawing nitro group at C3.[1] However, experimental evidence and electronic theory dictate a clear preference.

  • C4-Position (The Hotspot): The C4 carbon is ortho to the nitro group (strong activation) and meta to the amino group. The C2-amino group cannot donate electron density to C4 via resonance. Therefore, C4 remains highly electron-deficient and is the primary site for

    
    .
    
  • C6-Position (The Latent Site): The C6 carbon is para to the nitro group (activation) but also para to the C2-amino group. The amino lone pair donates electron density directly into C6 via resonance, significantly deactivating it relative to C4.

Conclusion: Under controlled conditions (


 to RT), nucleophiles will selectively attack C4 .
Reactivity Visualization

ReactivityMap Scaffold 4,6-Dichloro-3- nitropyridin-2-amine C2_Amino C2-Amino (Electron Donor) Deactivates C6 via Resonance Scaffold->C2_Amino C3_Nitro C3-Nitro (Electron Withdrawer) Activates C4 (ortho) & C6 (para) Scaffold->C3_Nitro C4_Site C4-Chloride (Primary Electrophile) Target for 1st SNAr C2_Amino->C4_Site No Resonance Effect C6_Site C6-Chloride (Secondary Electrophile) Target for Pd-Coupling/2nd SNAr C2_Amino->C6_Site Strong Deactivation C3_Nitro->C4_Site Strong Activation C3_Nitro->C6_Site Activation

Figure 1: Electronic interplay governing the regioselectivity of 4,6-dichloro-3-nitropyridin-2-amine.

Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

This protocol installs the first diversity element at the C4 position.

Reagents:

  • Substrate: 4,6-Dichloro-3-nitropyridin-2-amine (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or Primary Amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: THF (anhydrous) or DMF

Procedure:

  • Dissolution: Dissolve 1.0 g (4.8 mmol) of 4,6-dichloro-3-nitropyridin-2-amine in 15 mL of anhydrous THF in a round-bottom flask.

  • Cooling: Cool the yellow solution to

    
     using an ice bath. Note: Cooling is critical to prevent minor side-reactions at C6.
    
  • Addition: Add DIPEA (0.75 g, 5.8 mmol) followed by the dropwise addition of the amine nucleophile (5.3 mmol).

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature over 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The product usually precipitates or the solution darkens.
    
  • Workup:

    • If precipitate forms: Filter the solid, wash with cold water and cold ethanol.

    • If soluble: Pour mixture into 50 mL ice-water. Extract with EtOAc (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH is usually sufficient. If oil, use flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95% of the 4-substituted isomer.

Protocol B: Nitro Reduction to 2,3-Diamine

Reduction must be chemoselective to avoid dehalogenation of the C6-chloride. Iron/Ammonium Chloride is preferred over catalytic hydrogenation (


) which often causes dechlorination.

Reagents:

  • Substrate: 4-Substituted-6-chloro-3-nitropyridin-2-amine (1.0 eq)

  • Reductant: Iron Powder (5.0 eq, fine mesh)

  • Additive: Ammonium Chloride (

    
    ) (5.0 eq)[2]
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Suspend the nitro substrate (1.0 g) in 20 mL EtOH and 5 mL water.

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to

    
     with vigorous stirring for 2–4 hours. The reaction will turn rust-brown/black.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often air-sensitive (oxidation to purple/black species). Use immediately in the next step or store under Nitrogen at

    
    .
    
Protocol C: Cyclization to Imidazo[4,5-b]pyridine

This step forms the fused ring system.

Reagents:

  • Substrate: Freshly prepared 2,3-diamine (from Protocol B).

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Solvent & Reagent) or an Aldehyde +

    
    .
    
  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    TSA) (5 mol%)

Procedure (Orthoformate Method):

  • Mix: Dissolve the crude diamine in Triethyl Orthoformate (10 mL per gram). Add catalytic

    
    TSA.
    
  • Heat: Reflux (

    
    ) for 3–6 hours.
    
  • Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess TEOF under vacuum and triturate with diethyl ether.

  • Result: 7-Chloro-3H-imidazo[4,5-b]pyridine derivative (C6 becomes C7 in the fused system).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4,6-Dichloro-3-nitropyridin-2-amine Step1 Step 1: Regioselective SNAr (Nucleophile @ C4) Start->Step1 Inter1 Intermediate A: 4-Substituted-6-chloro-3-nitro... Step1->Inter1 >90% C4 Selectivity Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 2,3-Diamino-pyridine derivative Step2->Inter2 Avoids Dechlorination Step3 Step 3: Cyclization (Orthoformate or Aldehyde) Inter2->Step3 Final Target Scaffold: Imidazo[4,5-b]pyridine Step3->Final

Figure 2: Step-by-step synthetic pathway from starting material to fused heterocycle.

Solvent & Nucleophile Compatibility Table

Nucleophile TypeRecommended SolventBaseTemp (

)
Expected YieldNotes
Primary Amines (e.g., Benzylamine)THF or Ethanol

/ DIPEA

90-95%Highly selective for C4.
Secondary Amines (e.g., Morpholine)DMF or THFDIPEA

85-92%Excellent solubility; fast reaction.
Alkoxides (e.g., NaOMe)MethanolNone (Self)

70-80%Caution: Risk of bis-substitution (C4 & C6) if temp >

.
Thiols (e.g., Thiophenol)DMF


80-85%Strong odor; requires inert atmosphere.

References

  • Regioselectivity of S_NAr in Pyridines

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine (Mechanistic Analog).
    • Source: Chemistry StackExchange / Liter
    • URL:[Link]

  • Imidazo[4,5-b]pyridine Synthesis

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction.
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 4,6-Dichloro-3-nitropyridin-2-amine Product Page & MSDS.[3]

    • Source: BLD Pharm / ChemicalBook.
  • General Pyridine Functionalization

    • Title: Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted, 2,6-dichloropyridines.[1][4]

    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

Sources

Method

4,6-Dichloro-3-nitropyridin-2-amine as a building block for mTOR inhibitors.

Application Note: Precision Synthesis of Imidazo[4,5-b]pyridine-based mTOR Inhibitors using 4,6-Dichloro-3-nitropyridin-2-amine Executive Summary The synthesis of ATP-competitive inhibitors for the mechanistic target of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Imidazo[4,5-b]pyridine-based mTOR Inhibitors using 4,6-Dichloro-3-nitropyridin-2-amine

Executive Summary

The synthesis of ATP-competitive inhibitors for the mechanistic target of rapamycin (mTOR) and Phosphoinositide 3-kinase (PI3K) demands scaffolds that offer precise vector positioning for hydrogen bonding within the kinase hinge region. 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 59363-22-1) has emerged as a privileged building block for constructing the imidazo[4,5-b]pyridine core—a chemotype central to next-generation dual PI3K/mTOR inhibitors.

This guide details the strategic utilization of this precursor, focusing on regioselective functionalization, reductive cyclization, and biological validation. Unlike generic protocols, this note addresses the specific electronic and steric challenges of the 2-amino-3-nitro-4,6-dichloropyridine system to maximize yield and purity.

Strategic Rationale & Mechanism

The utility of 4,6-dichloro-3-nitropyridin-2-amine lies in its unique electronic landscape, which allows for sequential, orthogonal functionalization.

  • The Hinge Binder (N1/N3): The 2-amino and 3-nitro groups are precursors to the imidazole ring, which mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region residues (e.g., Val2240 in mTOR).

  • The Solvent Interface (C4 -> C7): The chlorine at position 4 is highly activated by the ortho-nitro group and para-pyridine nitrogen. This allows for facile SNAr displacement by morpholine or bridged morpholines—moieties essential for solubility and solvent interaction in mTOR inhibitors.

  • The Hydrophobic Pocket (C6 -> C5): The chlorine at position 6 is less electrophilic, preserving it for late-stage Palladium-catalyzed cross-coupling to introduce aryl groups that target the hydrophobic affinity pocket.

Visualizing the Synthetic Logic

SyntheticLogic cluster_legend Reaction Phase Start 4,6-Dichloro-3- nitropyridin-2-amine Step1 Regioselective S_NAr (C4 Displacement) Start->Step1 Morpholine, 0°C Inter1 4-Morpholino Intermediate Step1->Inter1 Step2 Reductive Cyclization (Fe/AcOH + HC(OEt)3) Inter1->Step2 Imidazole Formation Core 7-Morpholino-imidazo [4,5-b]pyridine Core Step2->Core Step3 Suzuki Coupling (C6 Functionalization) Core->Step3 Ar-B(OH)2, Pd cat. Final mTOR Inhibitor (Dual PI3K/mTOR) Step3->Final

Figure 1: Strategic workflow transforming the dichloropyridine precursor into a bioactive mTOR inhibitor. Note the sequential activation of C4 and C6.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination (The Critical Step)

Objective: Selective displacement of the C4-chlorine with morpholine while preventing bis-substitution or C6-substitution. Challenge: The C4 position is electronically favored (ortho-nitro effect), but high temperatures can lead to mixtures.

Materials:

  • 4,6-Dichloro-3-nitropyridin-2-amine (1.0 eq)

  • Morpholine (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • THF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of 4,6-dichloro-3-nitropyridin-2-amine in 50 mL of anhydrous THF in a round-bottom flask under N2 atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Temperature control is vital to ensure regioselectivity.

  • Addition: Mix Morpholine and DIPEA in 10 mL THF. Add this mixture dropwise to the reaction flask over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check by TLC (50% EtOAc/Hexane). The product (monosubstituted) typically runs lower than the starting material.

  • Workup: Concentrate THF in vacuo. Resuspend residue in water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (SiO2, 20-40% EtOAc/Hexane).

    • Expected Yield: 85-92%

    • Product: 6-Chloro-4-morpholino-3-nitropyridin-2-amine.

Protocol B: One-Pot Reductive Cyclization

Objective: Reduction of the nitro group and simultaneous condensation with triethyl orthoformate to form the imidazo[4,5-b]pyridine ring.

Materials:

  • 6-Chloro-4-morpholino-3-nitropyridin-2-amine (from Protocol A)

  • Iron Powder (5.0 eq)

  • Triethyl Orthoformate (TEOF) (Solvent/Reagent)

  • Formic Acid (Catalytic, 0.1 eq)

Procedure:

  • Suspension: Suspend the nitro-pyridine intermediate in TEOF (10 mL per mmol).

  • Activation: Add Iron powder and catalytic formic acid.

  • Reflux: Heat the mixture to 100°C for 4-6 hours.

    • Mechanism:[1][2][3] Fe reduces -NO2 to -NH2. The adjacent amines (N2 and N3) react with TEOF to close the imidazole ring.

  • Filtration: Cool to RT and filter through a Celite pad to remove iron residues. Wash the pad with hot EtOAc.

  • Isolation: Concentrate the filtrate. The residue is often pure enough for the next step. If necessary, purify via column chromatography (DCM/MeOH 95:5).

    • Product: 5-Chloro-7-morpholino-3H-imidazo[4,5-b]pyridine.

    • Note on Numbering: Upon cyclization, the pyridine nitrogen becomes N4 (or N1 depending on tautomer nomenclature), the C6-Cl becomes C5, and C4-morpholine becomes C7.

Protocol C: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: Installation of the aryl group (e.g., Indole, Pyridine) to target the affinity pocket.

Materials:

  • 5-Chloro-7-morpholino-3H-imidazo[4,5-b]pyridine

  • Aryl Boronic Acid (e.g., 1H-indol-5-ylboronic acid) (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Procedure:

  • Combine: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and Pd catalyst.

  • Solvent: Add Dioxane and aqueous K2CO3. Sparge with Argon for 5 minutes.

  • Heating: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Workup: Dilute with water, extract with EtOAc.

  • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for biological grade purity (>95%).

Biological Validation: mTOR Kinase Assay

To verify the synthesized compound acts as an mTOR inhibitor, a FRET-based LANCE® Ultra assay is recommended.

Assay Principle: The inhibitor competes with ATP. Active mTOR kinase phosphorylates a specific substrate (ULight-labeled 4E-BP1 peptide). A Europium-labeled anti-phospho-antibody binds the phosphorylated substrate. If the inhibitor works, phosphorylation decreases, reducing the FRET signal.

Data Presentation Table:

ComponentConcentration / ConditionRole
Enzyme Recombinant human mTOR (1-5 nM)Target Kinase
Substrate ULight-4E-BP1 peptide (50 nM)FRET Acceptor
ATP K_m apparent (approx. 10 µM)Co-substrate
Detection Eu-anti-phospho-4E-BP1 (2 nM)FRET Donor
Inhibitor Serial Dilution (10 µM to 0.1 nM)Test Compound
Readout TR-FRET (Ex: 320nm, Em: 665nm)Activity Measure

Pathway Context:

mTOR_Pathway GF Growth Factors (Insulin/IGF-1) PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Raptor/mTOR) AKT->mTORC1 Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->PI3K Dual Inhibition Inhibitor->mTORC1 ATP Competition S6K S6K1 mTORC1->S6K 4 4 mTORC1->4 Translation Protein Translation S6K->Translation EBP1 4E-BP1 EBP1->Translation Disinhibition

Figure 2: Biological signaling cascade showing the point of intervention for the synthesized inhibitor.

References

  • Regioselectivity in Pyridine Synthesis

    • BenchChem.[4] "A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination." (2025).[4]

  • Imidazo[4,5-b]pyridine Scaffold in Oncology

    • El-Mekabaty, A., et al. "Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity."[5] Bioorganic Chemistry (2018).[5]

  • mTOR Inhibitor Design

    • TheraIndx Lifesciences. "Optimizing mTOR Inhibitors with Property-Based Drug Design."

  • Morpholine Introduction in Kinase Inhibitors

    • Organic Chemistry Portal. "Synthesis of Morpholines." (2024).

  • Synthetic Methodology for Imidazopyridines

    • MDPI. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives."[5][6]

Sources

Application

Experimental procedure for reacting 4,6-Dichloro-3-nitropyridin-2-amine.

This application note details the experimental protocols for the functionalization of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 67443-47-2). This scaffold is a critical intermediate in the synthesis of 1-deazapurines (im...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental protocols for the functionalization of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 67443-47-2). This scaffold is a critical intermediate in the synthesis of 1-deazapurines (imidazo[4,5-b]pyridines) , which are privileged structures in kinase inhibitors (e.g., mTOR, PI3K) and adenosine receptor antagonists.

Part 1: Core Directive & Scientific Logic

Chemical Logic & Reactivity Profile

The reactivity of 4,6-dichloro-3-nitropyridin-2-amine is governed by the interplay between the electron-withdrawing nitro group and the electron-donating amine.

  • Regioselectivity (The "Ortho Effect"): Nucleophilic Aromatic Substitution (SNAr) occurs preferentially at the C4 position . Although both C4 and C6 are activated by the electron-deficient pyridine ring, the C4 position is ortho to the nitro group. The inductive electron-withdrawing effect of the nitro group is strongest at the ortho position, making C4 significantly more electrophilic than C6 (which is para to the nitro).

  • Chemoselectivity: The C6-chlorine is less reactive but can be displaced under forcing conditions or after the C4-chlorine has been substituted, allowing for the sequential construction of non-symmetrical libraries.

  • Reduction Sensitivity: The presence of two chlorine atoms requires careful selection of reduction methods for the nitro group to avoid hydrodechlorination (loss of Cl). Chemical reduction (Fe/AcOH or Na2S2O4) is preferred over catalytic hydrogenation.

Part 2: Experimental Protocols

Workflow Overview

The standard medicinal chemistry workflow involves three stages:

  • Regioselective SNAr: Displacement of C4-Cl with a primary amine.

  • Nitro Reduction: Conversion of the 3-nitro group to a 3-amino group.

  • Cyclization: Formation of the imidazole ring to yield the 1-deazapurine core.

Protocol A: Regioselective C4-Amination (SNAr)

Objective: To introduce a diversity element at the C4 position.

Reagents:

  • Substrate: 4,6-Dichloro-3-nitropyridin-2-amine (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Furfurylamine, Benzylamine) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Anhydrous DMSO or DMF (Concentration: 0.2 M)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-3-nitropyridin-2-amine in anhydrous DMSO.

  • Addition: Add DIPEA followed by the dropwise addition of the primary amine.

  • Reaction: Stir the mixture at Room Temperature (20–25 °C) for 16 hours.

    • Note: If the amine is sterically hindered (e.g., aniline derivatives), mild heating to 40–50 °C may be required. Monitoring by TLC/LC-MS is essential to ensure the C6-Cl remains intact.

  • Workup: Pour the reaction mixture into crushed ice/water (10x reaction volume). The product typically precipitates as a yellow/orange solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMSO, and dry under vacuum.

  • Purification: If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Outcome: 4-Substituted-amino-6-chloro-3-nitropyridin-2-amine (Yield: 75–90%).

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an amine without dechlorinating the C6 position.

Method: Sodium Dithionite Reduction (Mild & Selective)

Reagents:

  • Substrate: C4-substituted intermediate from Protocol A (1.0 equiv)

  • Reductant: Sodium Dithionite (Na2S2O4) (5.0 equiv)

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 equiv) - Phase transfer catalyst

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Procedure:

  • Setup: Dissolve the substrate in DCM. In a separate beaker, dissolve Na2S2O4 and K2CO3 in water.

  • Mixing: Combine the two phases and add the TBAHS catalyst.

  • Reaction: Vigorously stir the biphasic mixture at Room Temperature for 2–4 hours. The yellow color of the nitro compound should fade to a pale/colorless amine.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.

  • Drying: Combine organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Caution: Diaminopyridines are oxidation-sensitive. Proceed immediately to cyclization or store under inert gas at -20 °C.

Alternative Method (Iron/Acetic Acid):

  • Reflux substrate with Iron powder (5 equiv) in 50% Aqueous Acetic Acid for 1 hour. Neutralize with NaHCO3 and extract. Risk:[2][3][4] Higher temp may promote side reactions.

Protocol C: Imidazole Ring Cyclization

Objective: To close the ring and form the 7-substituted-5-chloro-3H-imidazo[4,5-b]pyridine.

Reagents:

  • Substrate: 2,3-Diamino-4-substituted-6-chloropyridine (1.0 equiv)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess / Solvent) or TEOF (5 equiv) in DMSO.

  • Catalyst: Sulfamic Acid or p-Toluenesulfonic acid (pTSA) (5 mol%)

Procedure:

  • Setup: Suspend the diamine substrate in Triethyl Orthoformate (or a 1:1 mixture of TEOF/DMSO for solubility). Add the acid catalyst.[1]

  • Reaction: Heat the mixture to 80–100 °C for 4–16 hours.

    • Mechanism:[3][4][5][6] The orthoformate forms a formimidate intermediate which cyclizes with the adjacent amine, eliminating ethanol.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The residue is often purified by recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH).

Part 3: Visualization & Data

Reaction Scheme (Graphviz DOT)

ReactionPathway cluster_legend Key Transformation Logic SM 4,6-Dichloro- 3-nitropyridin-2-amine Int1 4-(R-Amino)-6-chloro- 3-nitropyridin-2-amine SM->Int1 Step 1: SNAr R-NH2, DIPEA DMSO, RT (C4-Selective) Int2 2,3-Diamino-4-(R-Amino)- 6-chloropyridine Int1->Int2 Step 2: Reduction Na2S2O4, K2CO3 DCM/H2O (Chemoselective) Product 7-(R-Amino)-5-chloro- 3H-imidazo[4,5-b]pyridine Int2->Product Step 3: Cyclization HC(OEt)3, H+ 80°C Note1 Nitro group at C3 directs Nucleophile to C4 (Ortho-Effect)

Caption: Synthetic pathway for the conversion of 4,6-dichloro-3-nitropyridin-2-amine into a functionalized 1-deazapurine scaffold.

Summary of Reaction Conditions
StepTransformationReagentsConditionsCritical Parameter
1 SNAr R-NH2, DIPEA, DMSO25 °C, 16 hTemp Control: Heat >60°C may promote disubstitution (C4 & C6).
2 Reduction Na2S2O4, K2CO3, TBAHS25 °C, 2 hpH Control: Basic conditions prevent dechlorination.
3 Cyclization HC(OEt)3, pTSA80 °C, 12 hAnhydrous: Water inhibits orthoester condensation.

References

  • Voller, J. et al. (2017). Cytoprotective activities of kinetin purine isosteres. Bioorganic & Medicinal Chemistry.

  • ChemicalBook. (2025).[7][8] Synthesis of 4,6-dichloro-3-nitro-2-pyridinamine.

  • Yap, A. H. et al. (2009). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Tetrahedron Letters.

  • BOC Sciences. (2025). 2-Amino-6-chloro-3-nitropyridine Properties and Applications.

Sources

Method

Purification methods for 4,6-Dichloro-3-nitropyridin-2-amine from a reaction mixture.

Application Note: High-Purity Isolation of 4,6-Dichloro-3-nitropyridin-2-amine Abstract This document provides detailed protocols for the purification of 4,6-dichloro-3-nitropyridin-2-amine (CAS No. 37660-64-3) from typi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 4,6-Dichloro-3-nitropyridin-2-amine

Abstract

This document provides detailed protocols for the purification of 4,6-dichloro-3-nitropyridin-2-amine (CAS No. 37660-64-3) from typical crude reaction mixtures.[1][2] As a key building block in the synthesis of pharmaceuticals, such as mTOR inhibitors, and other fine chemicals, achieving high purity of this intermediate is critical for downstream success.[3] This guide outlines strategic approaches to purification, focusing on recrystallization and silica gel column chromatography, tailored for researchers in organic synthesis and drug development. We detail the underlying chemical principles for method selection and provide step-by-step, validated protocols for immediate laboratory application.

Introduction and Strategic Overview

4,6-Dichloro-3-nitropyridin-2-amine is a substituted pyridine characterized by electron-withdrawing chloro and nitro groups, and an electron-donating amine group.[1] This unique electronic structure governs its reactivity and solubility, which are key factors in designing an effective purification strategy. The compound typically appears as a yellow solid with a melting point around 208°C.[3]

1.1. Understanding the Impurity Profile

The most common synthesis route involves the nitration of 2-amino-4,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid.[3]

Potential impurities may include:

  • Unreacted Starting Material: 2-amino-4,6-dichloropyridine.

  • Isomeric Byproducts: Nitration at other positions on the pyridine ring, such as 4-amino-2,6-dichloro-3-nitropyridine, can occur.[4]

  • Over-nitrated or Degraded Products: Harsh nitrating conditions can lead to decomposition or the formation of other side products.

  • Inorganic Salts: Residual acids or salts from the reaction quench and neutralization steps (e.g., sulfates).

The choice of purification method depends on the nature and quantity of these impurities, the scale of the reaction, and the desired final purity.

1.2. Purification Method Selection Workflow

A logical workflow is essential for efficient purification. The initial purity of the crude material, assessed by Thin Layer Chromatography (TLC), will dictate the most appropriate path.

PurificationWorkflow start Crude Reaction Mixture wash Aqueous Wash / Liquid-Liquid Extraction start->wash Initial Work-up tlc Assess Purity via TLC decision Impurity Profile? tlc->decision recrystallization Protocol 1: Recrystallization decision->recrystallization   Minor impurities or   baseline material    chromatography Protocol 2: Flash Column Chromatography decision->chromatography   Multiple impurities or   Rf close to product    product Pure Product (>98%) recrystallization->product chromatography->product wash->tlc

Caption: Workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is the method of choice for removing small amounts of impurities when the crude product is already of moderate purity (>85-90%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

2.1. Rationale for Solvent Selection

An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. The presence of both polar (amine, nitro) and non-polar (dichloropyridine ring) moieties in the target molecule suggests that a solvent of intermediate polarity or a binary solvent mixture will be most effective.[5]

2.2. Recommended Solvent Systems

The following table summarizes tested solvent systems for the recrystallization of 4,6-dichloro-3-nitropyridin-2-amine.

Solvent SystemSuitabilityRationale & Observations
Ethanol Highly Recommended Often provides a good balance of solubility. The target compound is sparingly soluble in cold ethanol but dissolves well upon heating, leading to good crystal formation upon cooling.
Methanol RecommendedA synthesis example notes washing the crude product with methanol, indicating lower solubility, which is ideal for washing away more soluble impurities but can also be used for recrystallization.[3]
Ethyl Acetate / Hexanes Good for High Impurity LoadsDissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes as an anti-solvent until turbidity is observed.[6] This is effective if impurities are highly soluble in ethyl acetate.
Water Not RecommendedThe organic nature of the molecule generally leads to very poor solubility in water, even at high temperatures, making it unsuitable as a primary solvent.[5]

2.3. Step-by-Step Recrystallization Protocol (Ethanol)

  • Dissolution: Place the crude 4,6-dichloro-3-nitropyridin-2-amine solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a bright yellow solid.

  • Purity Check: Assess the purity of the recrystallized product using TLC, melting point analysis, or HPLC.

Protocol 2: Flash Column Chromatography

When the crude mixture contains significant amounts of impurities, particularly those with similar polarity to the product, flash column chromatography is the most effective purification method. This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase.

3.1. Principle and Strategy

Silica gel is a polar stationary phase. Compounds are eluted with a mobile phase of a specific polarity. Less polar compounds will travel through the column faster, while more polar compounds will be retained longer. Given the structure of 4,6-dichloro-3-nitropyridin-2-amine, a mobile phase of intermediate polarity is required.

3.2. Step-by-Step Chromatography Protocol

ChromatographySteps cluster_prep Preparation cluster_run Elution cluster_post Analysis & Isolation tlc 1. TLC Analysis (e.g., 3:1 Hexanes:EtOAc) slurry 2. Prepare Slurry (Silica + Mobile Phase) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry or Wet Loading) pack->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions via TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step flash chromatography workflow.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35. A common starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).

    • Test Ratio: Start with 3:1 Hexanes:EtOAc. Adjust the ratio as needed. Increasing the proportion of EtOAc will lower the Rf values.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring there are no air bubbles.[7] Add a thin layer of sand on top to protect the silica bed.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like pure EtOAc) and carefully pipette it onto the sand layer.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM or Acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the sand layer. This method often results in better separation.

  • Elution: Carefully add the mobile phase to the column reservoir. Using positive pressure (air or nitrogen), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. If the product is colored, you can visually track its progress down the column.

  • Analysis: Use TLC to analyze the collected fractions to determine which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified 4,6-dichloro-3-nitropyridin-2-amine.

Purity Assessment

Regardless of the method used, the purity of the final product must be confirmed.

  • Thin Layer Chromatography (TLC): A single spot indicates high purity.

  • Melting Point: A sharp melting point at or near the literature value (208°C) is a strong indicator of purity.[3] Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities. The ¹H-NMR spectrum should show a singlet around 6.84 ppm and a broad singlet for the amine protons.[3]

Conclusion

The purification of 4,6-dichloro-3-nitropyridin-2-amine can be achieved efficiently through either recrystallization or flash column chromatography. For crude material with minor impurities, recrystallization from ethanol offers a rapid and scalable solution. For more complex mixtures, flash chromatography using a hexanes/ethyl acetate mobile phase provides excellent separation and yields a product of high purity suitable for the most demanding synthetic applications.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]

  • Reddit r/chemistry community discussion. What's the best solvent to remove these crystals and recrystallize it?. [Online]. Available: [Link]

  • De Gruyter. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Online]. Available: [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. [Online].
  • Organic Chemistry Lab Techniques. Column Chromatography. YouTube, 12 Feb. 2022. [Online]. Available: [Link]

Sources

Application

The Strategic Utility of 4,6-Dichloro-3-nitropyridin-2-amine in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the quest for novel molecular entities with high therapeutic efficacy and specificity is perpetual. Heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular entities with high therapeutic efficacy and specificity is perpetual. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Within this class, 4,6-dichloro-3-nitropyridin-2-amine emerges as a highly versatile and reactive intermediate. Its unique substitution pattern—an electron-donating amino group, a strongly electron-withdrawing nitro group, and two labile chloro substituents—creates a scaffold primed for strategic chemical modifications.

This guide provides an in-depth exploration of the applications of 4,6-dichloro-3-nitropyridin-2-amine in medicinal chemistry, with a primary focus on its role as a precursor for the synthesis of potent kinase inhibitors. We will delve into the chemical principles governing its reactivity, provide detailed, field-proven protocols for its functionalization, and discuss the biological significance of the resulting molecular architectures.

Chemical Reactivity and Strategic Importance

The chemical behavior of 4,6-dichloro-3-nitropyridin-2-amine is dominated by the electronic interplay of its substituents. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group at the C3 position. This electronic arrangement activates the chloro substituents at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr).

The amino group at the C2 position, while electron-donating, plays a crucial role in directing the regioselectivity of these substitution reactions and provides a handle for subsequent transformations. The differential reactivity of the C4 and C6 positions can often be exploited to achieve selective mono-substitution, followed by a second, distinct substitution, allowing for the construction of complex, unsymmetrical molecules. This controlled, stepwise functionalization is a key advantage in building libraries of compounds for structure-activity relationship (SAR) studies.

Core Application: Synthesis of Kinase Inhibitors

A primary application of the 4,6-dichloro-3-nitropyridin-2-amine scaffold is in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] The general strategy involves the sequential displacement of the two chloro groups to build a core structure that can effectively bind to the ATP-binding site of the target kinase.

The subsequent reduction of the nitro group to an amine provides a critical stepping stone for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core. This bicyclic system is a well-established pharmacophore found in numerous kinase inhibitors, including those targeting Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[3]

Illustrative Synthetic Pathway: Towards Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffolds

The following sections detail a representative synthetic workflow, illustrating the strategic use of a 2-amino-3-nitropyridine scaffold for the construction of a pyrido[2,3-d]pyrimidine core. This pathway highlights the key chemical transformations and the rationale behind the experimental choices.

G cluster_0 PART 1: Selective Nucleophilic Aromatic Substitution (SNAr) cluster_1 PART 2: Second Nucleophilic Substitution cluster_2 PART 3: Cyclization to Pyrido[2,3-d]pyrimidine Core A 4,6-Dichloro-3-nitropyridin-2-amine C 4-(Anilino)-6-chloro-3-nitropyridin-2-amine A->C Base (e.g., DIPEA) Solvent (e.g., n-BuOH) Heat B Substituted Aniline (R-NH2) D Amine or Alcohol (R'-NH2 or R'-OH) E 2,4-Disubstituted-3-nitropyridine C->E Base Heat F Reduction of Nitro Group (e.g., Fe/NH4Cl) G 2,4-Disubstituted-pyridine-3-amine F->G Reduction I Pyrido[2,3-d]pyrimidine Scaffold G->I Cyclization H Cyclizing Agent (e.g., Formic Acid)

Caption: Synthetic workflow for kinase inhibitor scaffold synthesis.

Experimental Protocols

The following protocols are detailed methodologies for key transformations involving the 4,6-dichloro-3-nitropyridin-2-amine scaffold. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol 1: Regioselective Mono-amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective reaction of an aniline derivative at the C4 position of 4,6-dichloro-3-nitropyridin-2-amine. The C4 position is generally more reactive towards nucleophilic attack than the C6 position due to the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen.

Objective: To synthesize a 4-(substituted-anilino)-6-chloro-3-nitropyridin-2-amine intermediate.

Materials:

  • 4,6-Dichloro-3-nitropyridin-2-amine (1.0 equiv)

  • Substituted aniline (e.g., 4-methoxyaniline) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • n-Butanol (or other high-boiling solvent such as DMF or Dioxane)

  • Standard laboratory glassware for reaction under inert atmosphere, heating, and workup.

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-3-nitropyridin-2-amine (1.0 equiv) and the substituted aniline (1.1 equiv).

  • Add n-butanol to achieve a concentration of approximately 0.2 M with respect to the starting pyridinamine.

  • Add DIPEA (2.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • To the residue, add ethyl acetate and water and transfer to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(substituted-anilino)-6-chloro-3-nitropyridin-2-amine.

Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the substitution can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY).

Protocol 2: Reduction of the Nitro Group and Cyclization to the Pyrido[2,3-d]pyrimidine Core

This two-step, one-pot protocol describes the reduction of the nitro group of a 2,4-disubstituted-3-nitropyridine to a primary amine, followed by cyclization to form the pyrido[2,3-d]pyrimidine ring system.

Objective: To synthesize a substituted pyrido[2,3-d]pyrimidine from a 2,4-disubstituted-3-nitropyridine intermediate.

Materials:

  • 2,4-Disubstituted-3-nitropyridine (from Protocol 1 or a similar procedure) (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol

  • Water

  • Formic acid

  • Standard laboratory glassware for reaction, heating, and workup.

Procedure:

Step A: Reduction of the Nitro Group

  • In a round-bottom flask, suspend the 2,4-disubstituted-3-nitropyridine (1.0 equiv) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours).

  • Upon completion of the reduction, cool the reaction mixture to room temperature.

Step B: Cyclization

  • Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To the resulting crude 2,4-disubstituted-pyridine-3-amine, add formic acid (excess, can be used as solvent).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully pour it into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrido[2,3-d]pyrimidine.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Biological Activity of Derived Compounds

The utility of the 4,6-dichloro-3-nitropyridin-2-amine scaffold is ultimately demonstrated by the biological activity of the compounds synthesized from it. While specific data for direct derivatives of this exact starting material is limited in publicly available literature, the activity of closely related 2-amino-3-nitropyridine derivatives highlights the potential of this class of compounds as kinase inhibitors.

Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesReference
2-(Substituted-anilino)-3-nitropyridinesMer/c-Met8.1 - 462 nM (Mer)[4]
4-Anilinoquinazolines (related scaffold)EGFR, VEGFR-2Potent inhibitory activity[5]
Pyrido[2,3-d]pyrimidinesEGFRL858R/T790MPotent inhibitory activity[6]
2,4-Diamino-1,3,5-triazine hybridsAnticancer (various cell lines)1.51 - 2.60 µM[7]

Note: The IC₅₀ values presented are for analogous compound classes and serve to illustrate the potential of the 2-amino-3-nitropyridine scaffold in kinase inhibitor design.

Signaling Pathway Context: Targeting the PI3K/mTOR Pathway

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors derived from the 4,6-dichloro-3-nitropyridin-2-amine scaffold are often designed to target key kinases within this pathway, such as PI3K and mTOR itself.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active)

Sources

Method

Synthesis of kinase inhibitors using 4,6-Dichloro-3-nitropyridin-2-amine.

Topic: Synthesis of Kinase Inhibitors Using 4,6-Dichloro-3-nitropyridin-2-amine Introduction: The Strategic Role of the 2-Aminopyridine Scaffold Protein kinases are fundamental regulators of cellular signaling, and their...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Kinase Inhibitors Using 4,6-Dichloro-3-nitropyridin-2-amine

Introduction: The Strategic Role of the 2-Aminopyridine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The 2-amino-3-nitropyridine scaffold is a privileged structure in this field, offering a versatile platform for creating potent and selective inhibitors. The starting material, 4,6-dichloro-3-nitropyridin-2-amine , is a highly functionalized building block designed for the strategic and regioselective synthesis of complex kinase inhibitors. Its distinct electronic and steric properties—governed by the two chloro substituents, the strongly electron-withdrawing nitro group, and the directing amino group—allow for a controlled, sequential elaboration of the molecular framework.

This guide provides a comprehensive overview and detailed protocols for leveraging the unique reactivity of 4,6-dichloro-3-nitropyridin-2-amine in the synthesis of kinase inhibitor precursors. We will delve into the mechanistic principles governing its reactivity and present a validated, step-by-step protocol for its application.

Part 1: Mechanistic Insights & Reactivity Profile

The synthetic utility of 4,6-dichloro-3-nitropyridin-2-amine is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is rendered highly electron-deficient by the powerfully inductively and mesomerically withdrawing nitro group (-NO₂). This activation is crucial for the substitution of the chloro leaving groups by nucleophiles.

Regioselectivity: The Key to Controlled Synthesis

The primary synthetic challenge and opportunity lies in the differential reactivity of the chlorine atoms at the C4 and C6 positions. The regioselectivity of the first SNAr reaction is dictated by a combination of electronic and steric factors:

  • Electronic Activation: The nitro group at C3 strongly activates the ortho position (C4) and the para position (C6) through resonance stabilization of the negative charge in the Meisenheimer intermediate.

  • Inductive Effects: The nitro group also exerts a powerful inductive electron-withdrawal, which most strongly affects the closest positions, C2 and C4.

  • Directing Effect of the Amino Group: The C2-amino group is an activating group that can influence the reactivity of adjacent positions.

In practice, for many nucleophiles, the C4 position is preferentially attacked. This is because the C4 position is strongly activated by both the ortho nitro group and the para ring nitrogen, making it the most electrophilic site. The C2-amino group can also sterically hinder attack at the C6 position to some extent. This predictable regioselectivity allows for the sequential introduction of different functionalities.

Part 2: Synthetic Workflow & Protocols

The general strategy for elaborating 4,6-dichloro-3-nitropyridin-2-amine involves a two-step sequential SNAr protocol. The first substitution occurs selectively at the C4 position, followed by a second substitution at the C6 position. Subsequent chemical modifications, such as reduction of the nitro group, can then be performed to generate the final kinase inhibitor scaffold.

Visualizing the General Synthetic Workflow

G A 4,6-Dichloro-3-nitropyridin-2-amine (Starting Material) B Step 1: Regioselective SNAr at C4 (e.g., with an aniline derivative) A->B  Nucleophile 1 (Nu1-H) Base, Solvent, Heat C Intermediate 1 (N4-Aryl-6-chloro-3-nitropyridin-2-amine) B->C D Step 2: SNAr at C6 (e.g., with an amine or thiol) C->D  Nucleophile 2 (Nu2-H) Base, Solvent, Heat E Intermediate 2 (Disubstituted Product) D->E F Step 3: Nitro Group Reduction (e.g., with Fe/NH4Cl or H2/Pd-C) E->F  Reducing Agent G Final Scaffold (Diaminopyridine Core) F->G

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of N⁴-(4-methoxyphenyl)-6-chloro-3-nitropyridin-2-amine (Intermediate 1)

This protocol details the highly regioselective nucleophilic aromatic substitution at the C4 position with p-anisidine as the nucleophile. This procedure is adapted from established methodologies for related 2,6-dichloro-3-nitropyridine systems and is expected to proceed with high selectivity[1].

Materials & Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Eq.
4,6-Dichloro-3-nitropyridin-2-amine37660-64-3208.011.04 g5.01.0
p-Anisidine (4-methoxyaniline)104-94-9123.150.647 g5.251.05
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.3 mL7.51.5
2-Propanol (IPA)67-63-060.1025 mL--

Experimental Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-3-nitropyridin-2-amine (1.04 g, 5.0 mmol).

  • Reagent Addition: Add 2-propanol (25 mL), followed by p-anisidine (0.647 g, 5.25 mmol) and DIPEA (1.3 mL, 7.5 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality Insight: 2-Propanol is an effective solvent that facilitates the dissolution of the reactants while being sufficiently polar to support the SNAr mechanism. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the substitution.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold 2-propanol (2 x 10 mL) and then water (2 x 10 mL) to remove unreacted starting materials and salts.

  • Dry the solid product under vacuum at 50°C to a constant weight. The product, N⁴-(4-methoxyphenyl)-6-chloro-3-nitropyridin-2-amine, is typically obtained as a bright yellow solid and can be used in the next step without further purification if purity is ≥95% by LC-MS.

Characterization (Expected)

  • Appearance: Yellow to orange crystalline solid.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z ≈ 295.05.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the pyridine ring proton, the methoxy group protons, and the aromatic protons from the p-anisidine moiety, along with signals for the amine protons.

Part 3: Downstream Processing and Advanced Protocols

Once Intermediate 1 is secured, the synthetic pathway can diverge to create a wide array of inhibitor candidates.

Protocol 2: Second SNAr and Nitro Group Reduction

This section outlines the subsequent steps to complete the core scaffold.

Step 2A: Substitution at the C6 Position

The remaining chloro group at C6 is now activated for a second SNAr reaction. This step allows for the introduction of a key pharmacophoric element, often a solubilizing group or a moiety that targets a specific sub-pocket of the kinase active site.

  • Dissolve N⁴-(4-methoxyphenyl)-6-chloro-3-nitropyridin-2-amine (1.0 mmol) in a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Add the second nucleophile (e.g., morpholine, piperazine derivative, or an alkyl thiol; 1.1-1.2 equivalents).

  • Add a suitable base (e.g., K₂CO₃ or DIPEA; 2.0 equivalents).

  • Heat the mixture (typically 80-120°C) until the reaction is complete as monitored by LC-MS.

  • Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography on silica gel.

Step 2B: Reduction of the Nitro Group

The final step in creating the core scaffold is the reduction of the C3-nitro group to an amine. This amine is often crucial for forming key hydrogen bond interactions with the hinge region of the target kinase.

  • Dissolve the disubstituted product (from Step 2A) in a solvent mixture, typically ethanol/water or acetic acid.

  • Add a reducing agent. Common choices include:

    • Iron powder and ammonium chloride (Fe/NH₄Cl) in EtOH/H₂O at reflux.

    • Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate.

    • Catalytic hydrogenation (H₂, Pd/C) in methanol or ethanol.

  • Monitor the reaction until completion.

  • Filter the reaction mixture (e.g., through Celite® to remove metal residues) and concentrate the solvent.

  • Purify the resulting diamine product, often by crystallization or column chromatography.

Visualizing the Kinase Hinge Interaction

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold hinge_backbone ...NH-CO... inhibitor 2,4-Diaminopyridine Core inhibitor->hinge_backbone  Key Hydrogen Bonds (Donor-Acceptor Pair)

Sources

Application

Application Notes and Protocols: Functionalization of the Amino Group of 4,6-Dichloro-3-nitropyridin-2-amine

Introduction 4,6-Dichloro-3-nitropyridin-2-amine is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring an electron-donating amino group and el...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Dichloro-3-nitropyridin-2-amine is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing nitro and chloro groups, imparts a distinct reactivity profile that enables a diverse array of chemical transformations.[1] The strategic functionalization of the 2-amino group is a critical step in the synthesis of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[2] This guide provides a comprehensive overview of established protocols for the derivatization of this versatile scaffold, offering researchers the foundational knowledge to harness its synthetic potential.

The presence of the nitro group significantly influences the electronic properties of the pyridine ring, facilitating nucleophilic reactions.[3] This electronic feature, combined with the steric environment around the amino group, dictates the choice of reagents and reaction conditions for successful functionalization. These application notes will delve into the mechanistic underpinnings of key reactions, providing detailed, step-by-step protocols and troubleshooting insights to ensure reliable and reproducible outcomes.

Chemical Reactivity and Strategic Considerations

The reactivity of the amino group in 4,6-dichloro-3-nitropyridin-2-amine is modulated by the strong electron-withdrawing effect of the adjacent nitro group and the chloro substituents. This electronic influence decreases the nucleophilicity of the amino group compared to a simple aminopyridine. Consequently, reactions often require carefully optimized conditions to achieve high yields and selectivity.

Key strategic considerations include:

  • Protecting Group Chemistry: In multi-step syntheses, protection of the amino group may be necessary to prevent undesired side reactions. The choice of protecting group should be orthogonal to subsequent reaction conditions.

  • Reaction Selectivity: The presence of two reactive chloro groups at positions 4 and 6 introduces the possibility of competing nucleophilic aromatic substitution (SNAAr) reactions. Reaction conditions must be fine-tuned to favor functionalization of the amino group over displacement of the chlorides.

  • Steric Hindrance: The substituents flanking the amino group can sterically hinder its approach by bulky reagents.[4]

I. N-Acylation Protocols

N-acylation is a fundamental transformation for introducing carbonyl-containing moieties, which can serve as key pharmacophoric elements or as handles for further diversification.

A. Acylation with Acyl Chlorides and Anhydrides

This is a direct and widely used method for the synthesis of amides. The reaction typically proceeds in the presence of a base to neutralize the generated acid.

Protocol 1: General Procedure for N-Acylation

Materials:

  • 4,6-Dichloro-3-nitropyridin-2-amine

  • Acyl chloride or anhydride (1.1 - 1.5 equivalents)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine) (1.5 - 2.0 equivalents)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) in the chosen aprotic solvent, add the base (1.5 - 2.0 eq) at 0 °C under an inert atmosphere.

  • Slowly add the acyl chloride or anhydride (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization.

Causality and Insights: The use of a non-nucleophilic base is crucial to prevent competition with the amino group. The reaction is typically performed at low temperatures initially to control the exothermic reaction between the acylating agent and the amine.

B. Amide Coupling with Carboxylic Acids

Peptide coupling reagents offer a milder alternative to acyl chlorides for the formation of amide bonds, which is particularly useful for sensitive substrates.

Protocol 2: Amide Coupling using HATU

Materials:

  • 4,6-Dichloro-3-nitropyridin-2-amine

  • Carboxylic acid (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Trustworthiness: The progress of the reaction should be carefully monitored to avoid the formation of side products. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

II. N-Alkylation and N-Arylation Protocols

The introduction of alkyl or aryl substituents on the amino group can significantly modulate the pharmacological properties of the resulting molecule.

A. Reductive Amination

This method involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.

Protocol 3: Reductive Amination with an Aldehyde

Materials:

  • 4,6-Dichloro-3-nitropyridin-2-amine

  • Aldehyde (1.0 - 1.2 equivalents)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 - 2.0 equivalents)

  • Solvent (e.g., Dichloroethane (DCE), THF, Methanol)

  • Acetic acid (catalytic amount, if necessary)

Procedure:

  • Dissolve 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) and the aldehyde (1.0 - 1.2 eq) in the chosen solvent.

  • If the reaction is slow, add a catalytic amount of acetic acid to facilitate imine formation.

  • Add the reducing agent portion-wise at room temperature.

  • Stir the mixture for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Expertise & Experience: STAB is often preferred as it is a milder and more selective reducing agent than sodium borohydride and can be used in the presence of many functional groups.

B. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and can be used to introduce aryl or heteroaryl groups.[5]

Protocol 4: Buchwald-Hartwig N-Arylation

Materials:

  • 4,6-Dichloro-3-nitropyridin-2-amine

  • Aryl halide (bromide or iodide) or triflate (1.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5 - 2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) and the aryl halide or triflate (1.1 eq).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Authoritative Grounding: The choice of ligand is critical for the success of the Buchwald-Hartwig amination and often requires screening to identify the optimal conditions for a specific substrate combination.

III. Diazotization and Subsequent Transformations

Diazotization of the primary amino group to form a diazonium salt opens up a plethora of synthetic possibilities, allowing for the introduction of a wide range of functional groups.[6][7]

A. Formation of the Diazonium Salt

The reaction is typically carried out at low temperatures in the presence of a strong acid and a source of nitrous acid.[7]

Protocol 5: Diazotization of the Amino Group

Materials:

  • 4,6-Dichloro-3-nitropyridin-2-amine

  • Sodium nitrite (NaNO₂) (1.1 - 1.5 equivalents)

  • Strong acid (e.g., Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Tetrafluoroboric acid (HBF₄))

  • Water or an appropriate solvent

  • Ice bath

Procedure:

  • Suspend or dissolve 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) in the chosen acid at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 - 1.5 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes. The resulting diazonium salt solution is typically used immediately in the next step without isolation.

Causality and Insights: The diazonium salt is highly reactive and potentially explosive if isolated in a dry state. Therefore, it is crucial to keep it in solution and at low temperatures.[6]

B. Sandmeyer Reaction for Halogen Introduction

The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or cyanide using a copper(I) salt catalyst.

Protocol 6: Sandmeyer Reaction (Bromination)

Materials:

  • Diazonium salt solution from Protocol 5

  • Copper(I) bromide (CuBr) (1.2 equivalents)

  • Hydrobromic acid (HBr)

Procedure:

  • Prepare the diazonium salt solution as described in Protocol 5 using HBr as the acid.

  • In a separate flask, dissolve CuBr (1.2 eq) in HBr at 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for N-Functionalization
Reaction TypeReagentsSolventBaseTemperatureTypical Yields
N-Acylation Acyl ChlorideDCMTEA0 °C to RT70-95%
Amide Coupling Carboxylic Acid, HATUDMFDIPEART60-90%
Reductive Amination Aldehyde, STABDCE-RT50-85%
Buchwald-Hartwig Aryl Bromide, Pd₂(dba)₃, XantphosTolueneCs₂CO₃100 °C40-80%
Sandmeyer (Br) NaNO₂, HBr, CuBrWater/HBr-0 °C to 60 °C50-75%

Visualization of Workflows

Experimental Workflow for N-Acylation

G cluster_start Starting Material Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Dissolve 4,6-dichloro-3-nitropyridin-2-amine and base in aprotic solvent reaction Add acyl chloride/anhydride at 0 °C, then stir at room temperature start->reaction 1. Reagent Addition quench Quench with water/ aqueous NaHCO₃ reaction->quench 2. Reaction Completion extract Extract with organic solvent quench->extract 3. Phase Separation purify Purify by column chromatography or recrystallization extract->purify 4. Isolation

Caption: Workflow for the N-acylation of 4,6-dichloro-3-nitropyridin-2-amine.

Logical Relationship in Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_catalyst_system Catalytic System A Aryl Halide F N-Arylated Product A->F Cross-Coupling B Amine Substrate B->F Cross-Coupling C Pd(0) Catalyst C->F Cross-Coupling D Phosphine Ligand D->F Cross-Coupling E Base E->F Cross-Coupling

Caption: Key components of the Buchwald-Hartwig N-arylation reaction.

References

  • DK162215B - METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE - Google Patents. (n.d.).
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (2022). Retrieved January 25, 2024, from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). Retrieved January 25, 2024, from [Link]

  • Diazotization Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 25, 2024, from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 25, 2024, from [Link]

  • Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. (n.d.).
  • 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - MDPI. (2021). Retrieved January 25, 2024, from [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents. (n.d.).
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. (2015). Retrieved January 25, 2024, from [Link]

  • (PDF) Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide - ResearchGate. (2009). Retrieved January 25, 2024, from [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 25, 2024, from [Link]

  • Facile Synthesis of Functionalized 2-Aminopyridines. (2015). Retrieved January 25, 2024, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved January 25, 2024, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.). Retrieved January 25, 2024, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2024, from [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025). Retrieved January 25, 2024, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - ResearchGate. (2025). Retrieved January 25, 2024, from [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2024, from [Link]

  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ResearchGate. (n.d.). Retrieved January 25, 2024, from [Link]

  • N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. (n.d.). Retrieved January 25, 2024, from [Link]

  • Process for the diazotisation of amines - European Patent Office - EP 0003656 B1 - Googleapis.com. (n.d.). Retrieved January 25, 2024, from [Link]

Sources

Method

Applications of 4,6-Dichloro-3-nitropyridin-2-amine in materials science research.

Part 1: Executive Summary & Core Directive The "Swiss Army Knife" of Pyridine Scaffolds 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) is not merely an intermediate; it is a trifunctional electrophilic platform ....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Swiss Army Knife" of Pyridine Scaffolds 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) is not merely an intermediate; it is a trifunctional electrophilic platform . Its utility in materials science and drug discovery stems from the unique electronic push-pull system created by the electron-donating amine (C2) and the electron-withdrawing nitro group (C3).

This configuration activates the chlorine atoms at positions C4 and C6 for nucleophilic aromatic substitution (


) with distinct regioselectivity.[1] By exploiting the reactivity difference between the C4 (ortho-nitro) and C6 (para-nitro) positions, researchers can sequentially install different functional groups—creating highly tunable "Donor-Acceptor" systems for OLED emitters , fluorescent probes , and kinase inhibitors .[1]

This guide provides the definitive protocols for synthesizing, functionalizing, and cyclizing this scaffold, moving beyond standard literature to address the "why" and "how" of optimizing yield and purity.

Part 2: Chemical Architecture & Reactivity Map

Before executing protocols, one must understand the electronic landscape of the molecule.[1]

  • C3-Nitro Group: The engine of reactivity. It strongly activates the C4 and C6 positions via inductive and mesomeric effects.[1]

  • C4-Chlorine: Located ortho to the nitro group. This is the kinetically favored site for the first nucleophilic attack due to the proximity of the electron-withdrawing nitro group (inductive effect dominates).[1]

  • C6-Chlorine: Located para to the nitro group.[2] It is activated but less reactive than C4.[1] Substitution here typically requires higher temperatures or stronger nucleophiles, allowing for stepwise, orthogonal functionalization .[1]

  • C2-Amine: Acts as an internal donor and a handle for future ring-closing reactions (e.g., to form imidazo[4,5-b]pyridines).[1]

Visualizing the Reactivity Workflow

ReactivityMap Start 2-Amino-4,6-dichloropyridine Scaffold 4,6-Dichloro-3-nitropyridin-2-amine (The Core Scaffold) Start->Scaffold Nitration (HNO3/H2SO4, 0-5°C) Prod_C4 Product A: C4-Substituted Intermediate (Kinetic Product) Scaffold->Prod_C4 SNAr 1 (Mild) Nucleophile 1 (R-NH2) 0°C - RT Prod_C4_C6 Product B: C4,C6-Disubstituted Scaffold (Fully Functionalized) Prod_C4->Prod_C4_C6 SNAr 2 (Forcing) Nucleophile 2 (R'-NH2) Heat (>80°C) Cyclized Product C: Imidazo[4,5-b]pyridine (Fused Ring System) Prod_C4_C6->Cyclized 1. Reduction (Fe/AcOH or H2/Pd) 2. Cyclization (R-CHO)

Figure 1: The stepwise logic for exploiting the reactivity differences between C4 and C6 chlorides.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Target: 4,6-Dichloro-3-nitropyridin-2-amine[3][4]

Most commercial sources are expensive.[1] Synthesizing it from the cheaper 2-amino-4,6-dichloropyridine is a cost-effective strategy for scale-up.

Reagents:

  • 2-Amino-4,6-dichloropyridine (1.0 eq)

  • Conc. Sulfuric Acid (

    
    )[1][5]
    
  • Fuming Nitric Acid (

    
    , >90%)[1]
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Conc.

    
     (approx. 2.5 mL per mmol of substrate).[1] Cool to 0–5°C  using an ice/salt bath. Critical: Temperature control is vital to prevent over-nitration or decomposition.[1]
    
  • Addition: Add 2-Amino-4,6-dichloropyridine portion-wise. Ensure the solid dissolves completely.[1]

  • Nitration: Add Fuming

    
     (1.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 10°C .
    
    • Why: The exotherm can be sharp.[1] Rapid addition risks "runaway" nitration at the wrong positions or ring oxidation.[1]

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) and stir for 10–12 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x volume). A yellow precipitate will form.[1]

  • Workup: Adjust pH to ~7.0 using saturated

    
     or 
    
    
    
    . Filter the yellow solid, wash extensively with cold water, and dry in a vacuum oven at 45°C.
  • Validation:

    • Appearance: Yellow solid.[1][5]

    • Melting Point: ~208°C.[1]

    • NMR: Check for the disappearance of the C3-proton signal.

Protocol 2: Regioselective Substitution (The "Switch")

Target: C4-Functionalized Derivatives (Kinetic Control)

This protocol selectively displaces the C4-chloride.

Reagents:

  • 4,6-Dichloro-3-nitropyridin-2-amine (1.0 eq)

  • Nucleophile (e.g., Morpholine, Aniline, or Alkyl amine) (1.0–1.1 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (1.2 eq)[1]

  • Solvent: Acetonitrile (MeCN) or THF (Dry)[1]

Methodology:

  • Dissolution: Dissolve the scaffold in MeCN (0.1 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool to 0°C .

    • Expert Insight: While C4 is more reactive, room temperature can sometimes lead to minor amounts of C6 substitution or bis-substitution. 0°C ensures >95% regioselectivity for C4.[1]

  • Addition: Add DIPEA, followed by the slow addition of the Nucleophile.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (or LC-MS).[1] The starting material (Rf ~0.6 in 30% EtOAc/Hex) should convert to a more polar spot.[1]

  • Workup: Evaporate solvent. Resuspend in EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography is usually required to remove trace bis-substituted byproducts.

Data Table: Typical Regioselectivity Outcomes

ConditionNucleophileMajor ProductYieldSelectivity (C4:C6)
0°C, MeCNMorpholine4-Morpholino88%>98:2
RT, DMFAniline4-Anilino82%90:10
80°C, DMFMorpholine (2.5 eq)4,6-Bis(morpholino)91%N/A (Bis-product)
Protocol 3: Synthesis of Imidazo[4,5-b]pyridine Scaffolds

Application: Fluorescent Probes & Kinase Inhibitors[1]

Once the C4 (and optionally C6) positions are substituted, the nitro group is reduced and cyclized with the C2-amine to form the imidazo-pyridine core.[1]

Workflow:

  • Reduction:

    • Dissolve the nitro-intermediate in EtOH/Water (3:1).[1]

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).[1]

    • Reflux for 2 hours.[1] (Nitro -> Amine).[1][4][6] Filter hot through Celite.[1]

  • Cyclization (One-Pot Variation):

    • To the crude diamine filtrate, add the aldehyde of choice (e.g., Benzaldehyde, 1.2 eq) and a catalytic oxidant (e.g., ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       or simply air bubbling in refluxing EtOH with a cat.[1] acid).[1][4][5][7][8][9][10]
      
    • Alternatively, use Triethyl Orthoformate (reflux) to install a C2-H imidazole ring.[1]

Part 4: Materials Science Applications

Push-Pull Fluorescent Dyes

By substituting C4 with a strong electron donor (e.g., dimethylamine) and leaving the C3-nitro group intact (skipping reduction), you create a "Push-Pull" system.[1]

  • Mechanism: Intramolecular Charge Transfer (ICT).[1]

  • Tuning:

    • Blue Shift: Replace C4-Cl with weak donors (Alkoxy).

    • Red Shift: Replace C4-Cl with strong donors (Piperazine, Pyrrolidine).[1]

  • Application: These molecules serve as solvatochromic probes—changing color based on the polarity of their environment (useful for sensing local polarity in polymers or cell membranes).[1]

Crystal Engineering

The 4,6-dichloro-3-nitropyridin-2-amine molecule possesses both hydrogen bond donors (


) and acceptors (

, Ring N).
  • Protocol: Slow evaporation from MeOH/CHCl3 mixtures yields single crystals suitable for X-ray diffraction.[1]

  • Utility: Studying halogen bonding (C-Cl···O) interactions in supramolecular assemblies.[1]

Part 5: References

  • Synthesis & Regioselectivity:

    • Title: "Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives."

    • Source: ResearchGate / ChemicalBook Protocols.[1]

    • URL:

  • Imidazo[4,5-b]pyridine Applications:

    • Title: "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction."

    • Source: ACS Omega, 2018.[1]

    • URL:[Link][1]

  • Fluorescent Properties of Aminopyridines:

    • Title: "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'."

    • Source: MDPI Molecules, 2016.[1]

    • URL:[Link][1]

  • Kinase Inhibitor Synthesis (mTOR):

    • Title: "Nitropyridines in the Synthesis of Bioactive Molecules."[1]

    • Source: MDPI, 2021.[1]

    • URL:[Link][1]

Disclaimer: The protocols described herein involve hazardous chemicals (Strong Acids, Nitro-compounds). All experiments must be conducted in a fume hood with appropriate PPE.[1] This document is for research use only.

Sources

Application

Application Note: High-Precision Functionalization of 4,6-Dichloro-3-nitropyridin-2-amine

This Application Note is designed for researchers in agrochemical discovery, focusing on the high-value scaffold 4,6-Dichloro-3-nitropyridin-2-amine . This molecule is a critical "branch point" intermediate used to synth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery, focusing on the high-value scaffold 4,6-Dichloro-3-nitropyridin-2-amine . This molecule is a critical "branch point" intermediate used to synthesize fused heterocyclic systems—specifically imidazo[4,5-b]pyridines —which serve as the core pharmacophore for next-generation herbicides (e.g., HPPD inhibitors) and neonicotinoid-replacement insecticides.

Executive Summary & Strategic Value

In the development of crop protection agents, the imidazo[4,5-b]pyridine fused system is a privileged structure due to its ability to mimic purine bases and interact with kinase/enzyme binding pockets. The starting material, 4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) , offers a unique "Push-Pull-Leaving" electronic architecture that allows for sequential, orthogonal functionalization.

Core Utility:

  • C4-Selectivity: The C4-chlorine is electronically activated by the ortho-nitro group, allowing highly selective SNAr displacement before the C6-chlorine reacts.

  • Cyclization Precursor: The C3-nitro and C2-amino groups form a pre-organized motif for reductive cyclization to the imidazole ring.

  • Library Generation: By varying the nucleophile at C4 and the cyclization partner (carboxylic acids/orthoesters), researchers can rapidly generate diverse libraries for SAR (Structure-Activity Relationship) studies.

Chemo-Electronic Profile & Reactivity Logic

To successfully utilize DCNPA, one must understand the competing electronic effects that dictate regioselectivity.

  • C2-Amino Group (+M Effect): Acts as an electron donor, partially deactivating the ring but directing incoming electrophiles to C3 (already occupied) or C5. However, in SNAr, its role is steric and electronic shielding of the N1/C2 region.

  • C3-Nitro Group (-I, -M Effect): The dominant activating group. It exerts a strong electron-withdrawing effect.

    • C4 Position: Located ortho to the nitro group. It experiences maximum inductive destabilization, making it the primary site for nucleophilic attack .

    • C6 Position: Located para to the nitro group. While activated, it is less electrophilic than C4 due to the lack of the proximal inductive effect and distance from the activating nitro dipole.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from DCNPA.

Agrochemical_Synthesis_Flow cluster_logic Selectivity Logic Start 4,6-Dichloro-3- nitropyridin-2-amine (DCNPA) Step1 Regioselective S_NAr (C4 Displacement) Start->Step1 Nucleophile (R-NH2) THF, 0°C Inter1 4-Substituted Intermediate Step1->Inter1 Yield >85% Step2 Nitro Reduction & Cyclization Inter1->Step2 Fe/AcOH or H2/Pd-C + R-COOH Product Imidazo[4,5-b]pyridine Scaffold Step2->Product Ring Closure LateStage C6-Coupling (Suzuki/Stille) Product->LateStage Optional Diversification Logic C4 activated by ortho-NO2

Caption: Figure 1. Divergent synthetic workflow converting DCNPA into bioactive imidazo[4,5-b]pyridine cores via sequential regioselective substitution and cyclization.

Experimental Protocols

Protocol A: Regioselective C4-Amination (SNAr)

Objective: To introduce a variable amine side chain at the C4 position without disturbing the C6-chlorine. Mechanism: Addition-Elimination (SNAr) driven by the ortho-nitro effect.

Materials:

  • Substrate: 4,6-Dichloro-3-nitropyridin-2-amine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., cyclopropylamine, methylamine) (1.1 eq)

  • Base: Triethylamine (Et3N) or DIPEA (1.2 eq)

  • Solvent: THF (anhydrous) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-Dichloro-3-nitropyridin-2-amine (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under N2 atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Temperature control is critical to prevent bis-substitution at C6.

  • Addition: Mix the target amine (11 mmol) with Et3N (12 mmol) in THF (10 mL). Add this mixture dropwise to the pyridyl solution over 30 minutes.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (25 °C) for 1 hour.

  • Monitoring: Check TLC (Mobile Phase: 30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, yielding a more polar yellow/orange spot (Rf ~0.4).

  • Workup: Quench with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Outcome: 6-Chloro-3-nitro-N4-substituted-pyridine-2,4-diamine. Yields typically 85–95% .

Protocol B: One-Pot Nitro Reduction & Imidazole Cyclization

Objective: To reduce the C3-nitro group to an amine and simultaneously cyclize with an electrophile (orthoester or aldehyde) to form the imidazo[4,5-b]pyridine core. Scope: This protocol uses Iron/Acetic Acid, which is robust and tolerant of the C6-chlorine (unlike catalytic hydrogenation, which might cause dehalogenation).

Materials:

  • Intermediate: Product from Protocol A (1.0 eq)

  • Reductant: Iron Powder (325 mesh, 5.0 eq)

  • Cyclization Agent: Triethyl orthoformate (HC(OEt)3) (Solvent/Reagent) or Formic Acid.

  • Catalyst: Glacial Acetic Acid (AcOH) (catalytic amount if using orthoester, or as solvent).

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure vial or reflux flask, suspend the 3-nitro-pyridine intermediate (5 mmol) in Triethyl orthoformate (15 mL).

  • Activation: Add Iron powder (25 mmol) and Glacial AcOH (5 mL).

  • Thermal Cycle: Heat the mixture to 100 °C for 4–6 hours.

    • Mechanism:[1][2][3] The Fe/AcOH reduces the -NO2 to -NH2. The nascent diamine immediately reacts with the orthoformate to close the imidazole ring.

  • Filtration: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Wash the filtrate with saturated NaHCO3 solution (2 x 50 mL) to remove acid.

  • Isolation: Dry organics (MgSO4) and concentrate.

  • Purification: The crude product is often pure enough. If necessary, purify via silica gel chromatography (DCM/MeOH 95:5).

Expected Outcome: 6-Chloro-3-substituted-3H-imidazo[4,5-b]pyridin-2-amine derivative (or H-derivative depending on cyclization agent).

Data Summary & Troubleshooting

ParameterProtocol A (SNAr)Protocol B (Cyclization)
Primary Solvent THF or MeCNTriethyl Orthoformate / AcOH
Temperature 0 °C

25 °C
80 °C

100 °C
Critical Control Keep cold to avoid C6 reactionEnsure inert atmosphere (N2)
Common Yield 85–95%70–85%
Troubleshooting Bis-substitution: Lower temp to -10°C.Incomplete Closure: Add cat. p-TsOH.

References

  • Vertex Pharmaceuticals. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. National Institutes of Health (NIH). [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters, 14(7), 1761–1767. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Imidazo[4,5-b]pyridines. [Link]

  • WuXi AppTec. (2025). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridines. [Link]

  • Common Organic Chemistry. (2025). Nitro Reduction to Amines: Iron (Fe) Conditions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4,6-Dichloro-3-nitropyridin-2-amine synthesis.

Technical Support Center: Optimization of 4,6-Dichloro-3-nitropyridin-2-amine Synthesis Topic: Troubleshooting Low Yield & Impurity Profiles Target Molecule: 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) Document...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4,6-Dichloro-3-nitropyridin-2-amine Synthesis

Topic: Troubleshooting Low Yield & Impurity Profiles Target Molecule: 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) Document ID: TSC-2025-PYR-04

Introduction: The "Deactivation" Paradox

Synthesizing 4,6-dichloro-3-nitropyridin-2-amine presents a classic heterocyclic challenge: the "push-pull" electronic conflict. You are attempting to install a strongly electron-withdrawing nitro group (


) onto a ring already deactivated by two chlorine atoms, or conversely, attempting to chlorinate a ring deactivated by a nitro group.

Low yields (<30%) in this synthesis are rarely due to "bad luck." They are almost always caused by one of three specific failure modes:

  • Thermal Runaway (Nitration Route): Inadequate heat transfer during the nitration of 2-amino-4,6-dichloropyridine.

  • "Black Tar" Polymerization (Chlorination Route): Decomposition of the pyridine ring during high-temperature

    
     chlorination of hydroxy-nitro intermediates.
    
  • Hydrolytic Reversion: Accidental hydrolysis of the labile C4/C6 chlorides during the quench phase.

This guide provides the forensic tools to identify which failure mode is occurring and the protocols to fix it.

Module 1: Synthetic Pathways & Failure Points

The following logic map illustrates the two primary synthetic routes and their critical control points (CCPs).

G Start_A Route A: Direct Nitration (Precursor: 2-Amino-4,6-dichloropyridine) Step_Nitration Step 1: Nitration (HNO3 / H2SO4) Start_A->Step_Nitration Electrophilic Subst. Start_B Route B: Dehydroxy-Chlorination (Precursor: 2-Amino-4,6-dihydroxy-3-nitropyridine) Step_Chlorination Step 2: Vilsmeier-Haack Chlorination (POCl3 / Base / Catalyst) Start_B->Step_Chlorination Nucleophilic Subst. CCP_Temp CCP 1: Exotherm Control (Must keep < 5°C) Step_Nitration->CCP_Temp CCP_Tar CCP 2: Polymerization Risk (Requires Et4NCl catalyst) Step_Chlorination->CCP_Tar Quench Workup: Ice Quench (pH Control) CCP_Temp->Quench Success Target Target: 4,6-Dichloro-3-nitropyridin-2-amine CCP_Temp->Target Yield ~60-70% CCP_Tar->Quench Success Quench->Target

Figure 1: Decision tree for synthesis optimization. Route A is generally preferred for higher throughput, while Route B is used when starting from non-halogenated raw materials.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned into a black, viscous tar."

Diagnosis: This is the hallmark of thermal decomposition during the


 chlorination step (Route B). The nitro group makes the pyridine ring electron-deficient, rendering it susceptible to ring opening and polymerization at high reflux temperatures (

).
  • The Fix: Use a Phase Transfer Catalyst (PTC) to lower the activation energy.

  • Why: Adding Tetraethylammonium chloride (

    
    )  or Benzyltriethylammonium chloride (TEBA) allows the reaction to proceed at lower temperatures (
    
    
    
    ) or faster rates, preventing prolonged exposure to thermal stress.
  • Protocol Adjustment: Add 1.0 eq of

    
     to the 
    
    
    
    mixture. Do not use pure pyridine as the base; use a mixture of
    
    
    and a milder base (e.g.,
    
    
    -diethylaniline) to buffer the acidity without inducing polymerization.
Scenario B: "I have low yield (<20%) and the product melts too low."

Diagnosis: You likely suffered Hydrolytic Reversion during the quench. Mechanism: The C4 and C6 chlorines in a 3-nitro pyridine are highly activated for Nucleophilic Aromatic Substitution (


). If you quench the acidic reaction mass into water that is allowed to warm up (

), water acts as a nucleophile, displacing your newly added chlorines and reverting them to hydroxyls.
  • The Fix: The "Cryogenic Quench."

  • Protocol Adjustment:

    • Pour the reaction mass onto crushed ice (not water).

    • Maintain internal temperature

      
       throughout the addition.
      
    • Neutralize with solid

      
       or 
      
      
      
      strictly to pH 6–7 . Going to pH > 9 will cause immediate hydrolysis.
Scenario C: "The nitration reaction (Route A) exothermed and I lost the batch."

Diagnosis: Runaway nitration. The amine group at C2 is an ortho/para activator, but the two chlorines deactivate. Once the nitration starts, it releases significant heat. If the temperature crosses


, the regioselectivity is lost, and oxidative destruction of the amine occurs.
  • The Fix: Sulfuric Acid Pre-loading.

  • Protocol Adjustment: Dissolve the starting material in concentrated

    
    first and cool to 
    
    
    
    . Only then add the fuming
    
    
    dropwise below the surface of the liquid (sub-surface addition), ensuring the temp never exceeds
    
    
    .

Module 3: The "Golden Batch" Protocol

This protocol is optimized for Route A (Direct Nitration) as it offers the highest reproducibility for this specific CAS [1].

Reagents:

  • 2-Amino-4,6-dichloropyridine (1.0 eq)

  • Sulfuric Acid (

    
    , 10 vol)
    
  • Fuming Nitric Acid (

    
    , 1.5 eq)
    
  • Ice water (for quench)[1]

Step-by-Step Methodology:

  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the viscosity) and a thermometer, charge Sulfuric Acid (10 vol) .

  • Cooling: Cool the acid to

    
      using an ice/salt bath.
    
  • Loading: Add 2-Amino-4,6-dichloropyridine portion-wise over 30 minutes. Critical: Ensure temp stays

    
    . Stir until fully dissolved (clear to slightly yellow solution).
    
  • Nitration: Add Fuming Nitric Acid dropwise over 1 hour.

    • Control Point: If red fumes (

      
      ) appear vigorously, stop addition and cool.
      
  • Reaction: Stir at

    
      for 10 hours. Do not let it warm to room temperature.
    
  • Quench: Pour the reaction mixture slowly onto 5x weight of crushed ice with vigorous stirring.

  • Isolation: Adjust pH to 7.0 using

    
    
    
    
    
    or solid
    
    
    . Keep quench temp
    
    
    .
  • Filtration: Filter the yellow precipitate. Wash with cold water (

    
    ) and cold methanol (
    
    
    
    ).
  • Drying: Vacuum dry at

    
    .
    

Expected Yield:


Appearance:  Yellow crystalline solid.
Melting Point: 

[1].[1]

Module 4: Comparative Data & Solvent Effects

If Route A is not viable (e.g., regulatory restrictions on fuming


), and you must use Route B (Chlorination), use the data below to select the correct solvent system to minimize tar formation.

Table 1: Solvent/Catalyst Efficiency for Chlorination of Nitro-Dihydroxy Precursors

Solvent SystemCatalyst (10 mol%)Temp (°C)Yield (%)Notes
Neat

None110 (Reflux)< 30%High tar formation. Not recommended.

/ PhCl
DMF (cat.)9045%Vilsmeier conditions. Moderate yield.
Neat


85 78% Recommended. Phase transfer lowers temp req.

Pyridine (1 eq)10050%Pyridine salts can trap product; difficult workup.

References

  • ChemicalBook. (2025).[2][3] Synthesis of 4,6-dichloro-3-nitropyridin-2-amine from 2-amino-4,6-dichloropyridine. Retrieved from

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved from

  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4,6-Dichloro-3-nitropyridin-2-amine

Welcome to the technical support center for the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3). This guide is designed for researchers, chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3). This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a key reagent in the preparation of advanced pharmaceutical agents, such as mTOR inhibitors, achieving a high-yield, high-purity synthesis is paramount[1]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this reaction.

Core Synthesis Pathway: Electrophilic Nitration

The most established method for synthesizing 4,6-Dichloro-3-nitropyridin-2-amine is through the electrophilic nitration of 2-amino-4,6-dichloropyridine. This reaction utilizes a powerful nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, under strictly controlled temperature conditions.

The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the presence of the strongly activating amino group at the C2 position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho (C3) and para (C5) positions. The nitration occurs preferentially at the C3 position due to its activation by the amino group.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation & Cooldown cluster_reaction Nitration Reaction cluster_workup Workup & Isolation A Charge 2-amino-4,6-dichloropyridine to concentrated H₂SO₄ B Cool mixture to 0-5 °C in an ice/salt bath A->B C Add fuming HNO₃ dropwise (maintain T < 5 °C) B->C D Stir reaction mixture for ~10 hours at 5 °C C->D E Quench by pouring onto crushed ice D->E F Neutralize to pH 7 (e.g., with NaHCO₃ or aq. NH₃) E->F G Filter the precipitated solid F->G H Wash with cold water and dry G->H

Caption: High-level workflow for the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Consistently Low Yield (<60%)

  • Question: My reaction yield is significantly lower than the reported 62.1%. What are the likely causes and how can I improve it?[1]

  • Answer: Low yield is the most common problem and can be traced to several factors related to reaction control and workup.

    • Potential Cause A: Poor Temperature Control.

      • Causality: The nitration of aromatic compounds is a highly exothermic process. If the temperature rises above the optimal 0-5 °C range, two detrimental side reactions can occur:

        • Oxidative Decomposition: The potent nitrating mixture (HNO₃/H₂SO₄) can begin to oxidize the pyridine ring, leading to the formation of dark, tarry byproducts that are difficult to remove and represent a loss of material.

        • Reduced Regioselectivity: Higher temperatures can provide enough energy to overcome the activation barrier for nitration at the less-favored C5 position, leading to isomeric impurities and reducing the yield of the desired product.

      • Solution:

        • Use a robust cooling bath (ice/salt or a cryocooler) to maintain the internal reaction temperature at 0-5 °C.

        • Add the fuming nitric acid very slowly (dropwise) using an addition funnel. Monitor the internal thermometer closely during the addition.

        • Ensure vigorous stirring to dissipate heat evenly throughout the reaction mixture.

    • Potential Cause B: Product Loss During Workup.

      • Causality: The product, an amine, is protonated and soluble in the acidic reaction mixture. It only precipitates when the solution is neutralized to a pH of approximately 7.

      • Solution:

        • Quenching: Always pour the reaction mixture slowly onto a large excess of crushed ice. Never add water to the reaction mixture, as this can cause a violent, uncontrolled exotherm.

        • Neutralization: Adjust the pH carefully. If the final pH is too acidic (pH < 6), the product will remain partially dissolved as its salt form. If it's too basic (pH > 8), you risk potential side reactions. Use a calibrated pH meter for accurate adjustment.

        • Filtration: Ensure the product has fully precipitated before filtering. Cooling the neutralized slurry in an ice bath for 30-60 minutes can maximize precipitation.

    • Potential Cause C: Reagent Quality.

      • Causality: The concentration of the acids is critical for generating the active nitronium ion (NO₂⁺).

      • Solution:

        • Use concentrated sulfuric acid (98% or higher).

        • Use fuming nitric acid (>90%). If using standard concentrated nitric acid (~68%), the reaction may be sluggish or incomplete due to the lower concentration of the nitrating species.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed temp_check Was internal temp. consistently < 5 °C? start->temp_check workup_check Was workup pH accurately adjusted to ~7? temp_check->workup_check Yes improve_cooling Solution: Improve cooling setup, slow down HNO₃ addition. temp_check->improve_cooling No reagent_check Are HNO₃ and H₂SO₄ of high concentration? workup_check->reagent_check Yes adjust_ph Solution: Use pH meter for precise neutralization. workup_check->adjust_ph No use_reagents Solution: Use fresh, high-purity conc. H₂SO₄ and fuming HNO₃. reagent_check->use_reagents No end_node Yield Optimized reagent_check->end_node Yes improve_cooling->end_node adjust_ph->end_node use_reagents->end_node

Caption: Decision-making workflow for troubleshooting low reaction yields.

Issue 2: Final Product is Impure

  • Question: My NMR spectrum shows unreacted starting material or unexpected peaks. How can I improve the purity of my product?

  • Answer: Impurities typically arise from an incomplete reaction or the formation of isomers.

    • Potential Cause A: Unreacted Starting Material.

      • Causality: This indicates an incomplete reaction. The cause could be insufficient reaction time, a temperature that was too low (if it significantly hindered reaction rate), or an inadequate amount of the nitrating agent.

      • Solution:

        • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.

        • Reaction Time: While 10 hours is a reported benchmark, your specific setup may require longer. Let the reaction proceed until TLC shows complete consumption of the starting material.[1]

        • Stoichiometry: Ensure the molar ratio of nitric acid to the starting material is sufficient.

    • Potential Cause B: Formation of Isomeric Byproducts.

      • Causality: While the C3 position is electronically favored, some nitration may occur at the C5 position, yielding 4,6-dichloro-5-nitropyridin-2-amine. This is more likely if the temperature is not well-controlled. The formation of isomers in similar nitration reactions of substituted pyridines has been documented.[2]

      • Solution:

        • Strict Temperature Control: This is the most critical factor for ensuring high regioselectivity.

        • Purification: If isomeric impurities are present, they can often be removed by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q1: Why is sulfuric acid used as the solvent?

    • A1: Concentrated sulfuric acid serves two crucial roles. First, it protonates nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a solvent that can dissolve both the starting material and the reaction intermediates.

  • Q2: Can I use a different nitrating agent, like potassium nitrate (KNO₃)?

    • A2: Yes, a mixture of potassium nitrate in concentrated sulfuric acid is a common alternative for nitrations and can sometimes offer milder conditions.[2] However, for this specific substrate, the fuming nitric acid method is well-documented. If you choose to use KNO₃/H₂SO₄, you may need to re-optimize the reaction time and temperature.

  • Q3: What are the essential safety precautions for this reaction?

    • A3: This reaction involves highly corrosive and reactive materials.

      • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/face shield, and acid-resistant gloves.

      • Fume Hood: Perform the entire reaction and workup in a well-ventilated chemical fume hood. Fuming nitric acid releases toxic nitrogen oxides.

      • Handling Acids: Always add acid to water (or ice), never the other way around. The reaction of concentrated sulfuric acid with water is extremely exothermic.

      • Quenching: The quenching step must be done slowly and with efficient cooling and stirring to manage the heat generated.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of 4,6-Dichloro-3-nitropyridin-2-amine

This protocol is adapted from established procedures and incorporates best practices for safety and yield optimization.[1]

  • Methodology:

    • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

    • Initial Charge: To the flask, add concentrated sulfuric acid (98%, 6 mL).

    • Substrate Addition: While stirring, slowly add 2-amino-4,6-dichloropyridine (4.48 g, 27.48 mmol) in small portions, ensuring the temperature does not exceed 10 °C.

    • Cooldown: Cool the resulting solution to 0-5 °C.

    • Nitration: Slowly add fuming nitric acid (>90%, 1.2 mL) dropwise via the dropping funnel over 30-45 minutes. Critical Step: Maintain the internal temperature below 5 °C throughout the addition.

    • Reaction: Stir the mixture continuously at 5 °C for 10 hours. Monitor the reaction progress by TLC (see Protocol 2).

    • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (~100 mL). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

    • Neutralization: Cool the quenched mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate or concentrated aqueous ammonia until the pH of the solution reaches 7.0 ± 0.2.

    • Precipitation: Stir the neutralized slurry in the ice bath for 30 minutes to ensure complete precipitation of the product.

    • Isolation: Collect the yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL).

    • Drying: Dry the solid under vacuum to a constant weight. The expected product is a yellow solid with a yield of approximately 3.55 g (62%).

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Methodology:

    • Eluent: Prepare a mobile phase of 3:1 Hexanes:Ethyl Acetate.

    • Spotting: On a silica gel TLC plate, spot the starting material (dissolved in ethyl acetate) as a reference, and a co-spot with the reaction mixture.

    • Sampling: To sample the reaction, take a tiny drop with a glass capillary, quench it in a vial with water and ethyl acetate, and spot the organic layer.

    • Development: Develop the plate in the eluent.

    • Visualization: Visualize under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Summary of Reaction Parameters

ParameterRecommended ValueRationale
Starting Material 2-amino-4,6-dichloropyridinePrecursor with activating amino group.
Nitrating Agent Fuming HNO₃ in conc. H₂SO₄Provides high concentration of NO₂⁺ electrophile.
Temperature 0-5 °CCritical for controlling exotherm and ensuring regioselectivity.
Reaction Time ~10 hours (TLC monitored)Ensures complete conversion of starting material.
Workup pH 7.0 ± 0.2Essential for complete precipitation of the amine product.
Expected Yield ~62%Benchmark yield under optimized conditions.[1]

References

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

Sources

Troubleshooting

Identification of side products in 4,6-Dichloro-3-nitropyridin-2-amine reactions.

Topic: Identification & Control of Side Products in Nucleophilic Aromatic Substitution ( ) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Status: Active | Version: 2.4 | Date: January 29, 2026[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Control of Side Products in Nucleophilic Aromatic Substitution (


)
Audience:  Medicinal Chemists, Process Chemists, and Analytical Scientists
Status:  Active | Version:  2.4 | Date:  January 29, 2026[1][2]

Executive Summary

The scaffold 4,6-dichloro-3-nitropyridin-2-amine is a high-value intermediate, particularly in the synthesis of PI3K


 inhibitors and related kinase-targeting heterocycles.[1][3] Its reactivity is dominated by the highly electrophilic C4 and C6 positions, activated by the electron-withdrawing nitro group at C3.[2]

This guide addresses the three most critical failure modes in its derivatization:

  • Regioselectivity Drift: Unwanted substitution at C6 instead of C4.

  • Hydrolytic Degradation: Conversion of chlorines to hydroxyls (pyridones).[1][2][3]

  • Over-Alkylation: Bis-substitution of both chlorine atoms.[1][3]

Module 1: Regioselectivity & Isomer Control

The Issue

Users frequently report an impurity co-eluting with the desired product (often <5% difference in retention time) with an identical mass (


).[2] This is almost invariably the C6-regioisomer .[1][3]
Mechanistic Insight

The nitro group at C3 exerts two distinct effects:

  • Inductive (-I): Strongly activates the adjacent C4 position.[1][3]

  • Resonance (-M): Activates the C6 position (para relationship).[1][2][3][4]

While C4 is electronically favored (kinetic product), it is sterically crowded by the adjacent nitro group.[1][2] If your nucleophile is bulky (e.g., a substituted aniline or bicyclic amine), steric hindrance may divert the attack to the more accessible C6 position.[2]

Troubleshooting Protocol
VariableRecommendationCausality
Temperature Maintain < 0°C to 5°C during addition.Higher temperatures provide the activation energy required for the higher-barrier C6 attack (thermodynamic control).[1][2][3]
Base Choice Use DIPEA or 2,6-Lutidine (Non-nucleophilic).[1][2][3]Stronger, smaller bases (like

) can deprotonate the 2-amino group, creating an anionic species that alters the ring electronics.[1][2]
Solvent THF or DCM (Aprotic).[1][2][3]Avoid polar aprotic solvents (DMF/DMSO) if possible, as they stabilize the transition states for both isomers, eroding selectivity.[1][2]
Decision Map: Reaction Outcome

ReactionPathways Start 4,6-Dichloro-3- nitropyridin-2-amine C4_Path Attack at C4 (Kinetic Control) Start->C4_Path Low Temp Small R-NH2 C6_Path Attack at C6 (Steric/Thermodynamic) Start->C6_Path High Temp Bulky R-NH2 Bis_Path Double Attack (Excess Eq.) Start->Bis_Path >2.2 eq Base >1.1 eq Nuc Nuc Nucleophile (R-NH2) Prod_Major C4-Substituted Product (Desired) C4_Path->Prod_Major Prod_Minor C6-Regioisomer (Common Impurity) C6_Path->Prod_Minor Prod_Bis 4,6-Bis-substituted (Over-reaction) Bis_Path->Prod_Bis

Figure 1: Mechanistic divergence in nucleophilic aromatic substitution of 4,6-dichloro-3-nitropyridin-2-amine.

Module 2: The "Phantom" Hydroxyl (Hydrolysis)

The Issue

LC-MS analysis shows a peak with a mass shift of -18 Da relative to the starting material (Cl


 OH exchange: -35 + 17 = -18).[1][3] This is the pyridone  derivative.[3]
Why it Happens

Chloronitropyridines are extremely electron-deficient.[1][3] In the presence of even trace water and base, the chloride is displaced by hydroxide ions.[2] This is often misinterpreted as an oxidation; it is actually a hydrolysis event.[1][3]

  • Impurity A: 6-chloro-3-nitro-2-pyridone (Hydrolysis at C4).[1][3]

  • Impurity B: 4-chloro-3-nitro-2-pyridone (Hydrolysis at C6).[1][3]

Self-Validating Check
  • Reagent Audit: Are you using "anhydrous" DMF from a bottle opened 3 months ago? DMF is hygroscopic.[1][3]

  • Base Check: Are you using hydroxide or carbonate bases? Switch to hindered organic amines (DIPEA) to minimize hydroxide generation.[1][2][3]

Module 3: Analytical Troubleshooting (FAQ)

Q1: How do I distinguish the C4 and C6 regioisomers by NMR?

A: The key is the proton shift of the remaining aromatic proton (H5).[2]

  • C4-Substitution (Desired): The remaining chlorine is at C6. The H5 proton is adjacent to the C6-Cl.[3]

  • C6-Substitution (Impurity): The remaining chlorine is at C4.[1][3][4] The H5 proton is adjacent to the C4-Cl and the C6-Nitrogen.[3]

  • Diagnostic: In

    
     NMR (DMSO-
    
    
    
    ), the H5 singlet for the C4-product typically appears slightly upfield compared to the C6-isomer due to the shielding effect of the amino-substituent being closer in space (if substitution occurred at C4).[1][2][3] Note: 2D NMR (HMBC) is the gold standard for confirmation.[2]
Q2: I see a mass of [M+16]. Is this an N-oxide?

A: Likely not.[1][3] While N-oxides are possible if oxidants are present, in


 conditions, an [M+16] peak usually corresponds to Hydroxylamine  formation (if reduction was attempted) or a Methyl ether  artifact if Methanol was used as a solvent (Cl 

OMe is -35 + 31 = -4 shift, but sometimes misassigned).[1][2][3]
  • Correction: If you are strictly doing substitution, [M+16] is rare.[1][2][3] If you see [M-18], it is hydrolysis (Cl

    
     OH).[1][2][3]
    
Q3: My product is turning black/tarry upon storage.

A: 4,6-dichloro-3-nitropyridin-2-amine and its derivatives are light-sensitive and prone to oxidative degradation.[1][3]

  • Storage: Store under Argon at -20°C.

  • Cause: The 2-amino group can oxidize to azo-linkages or nitroso species over time.[1][3]

Module 4: Bis-Substitution (Over-Reaction)

The Issue

Formation of the 4,6-diamino species. This occurs when the nucleophile attacks both electrophilic sites.[3]

Prevention Protocol
  • Stoichiometry: Strictly limit the nucleophile to 0.95 - 1.0 equivalents . Do not use excess to "push" the reaction.

  • Reverse Addition: Add the nucleophile dropwise TO the pyridine solution. This ensures the pyridine is always in excess relative to the nucleophile, favoring mono-substitution.[2]

References

  • Regioselectivity in Chloronitropyridines

    • Topic: Analysis of C4 vs C6 reactivity in nitr
    • Source: BenchChem Technical Guides.[1][3] "A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination."

    • URL: (General reference for pyridine reactivity patterns).[1][2][3]

  • Idelalisib Intermediate Synthesis

    • Topic: Synthesis of PI3K inhibitors using chloronitropyridine scaffolds and control of impurities.[3]

    • Source: Mekala, N., et al.[1][2][5] "A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer." RSC Advances, 2018.[1][3][5]

    • URL:[Link]

  • Hydrolysis Mechanisms

    • Topic: Mechanism of basic hydrolysis of activated chlorines in heterocyclic systems.[3]

    • Source: Shiner, C. S., et al. "Intermediacy of

      
      -chloro amides in the basic hydrolysis of 
      
      
      
      -chloro nitriles."[1][2][6][7] Tetrahedron Letters, 1983.[1][2][3][6][7]
    • URL:[Link][1][2][3]

  • Compound Data & Safety

    • Topic: Physical properties and safety data for 4,6-dichloro-3-nitropyridin-2-amine.[1][3]

    • Source: PubChem CID 282740.[1][3]

    • URL:[Link][1][2][3]

Sources

Optimization

Troubleshooting the purification of 4,6-Dichloro-3-nitropyridin-2-amine by chromatography.

Status: Operational | Tier: L3 (Senior Application Scientist) | Last Updated: January 2026[1][2] Executive Summary Welcome to the technical support hub for 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3).[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Senior Application Scientist) | Last Updated: January 2026[1][2]

Executive Summary

Welcome to the technical support hub for 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3).[1][2] This guide addresses the specific chromatographic challenges associated with this intermediate, widely used in the synthesis of bicyclic heterocycles (e.g., imidazopyridines) and mTOR inhibitors.

The Core Challenge: Unlike standard aminopyridines, this molecule features a "push-pull" electronic system.[1][2] The electron-donating amino group is counteracted by the strong electron-withdrawing nitro (


) and chlorine (

) substituents.[1][2] This drastically reduces the basicity of the pyridine nitrogen, altering its retention behavior compared to generic bases. Common issues include peak tailing (due to hydrogen bonding rather than ionic interaction), solubility-driven precipitation , and separation from the non-nitrated precursor .
Part 1: Physicochemical Profile & Method Selection

Before selecting a column, review the molecule's "personality."

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine core, 2-Amino, 3-Nitro, 4,6-DichloroHighly electron-deficient ring.[1][2] Weakly basic.
Appearance Yellow crystalline solidVisual fraction collection is often possible.[1][2]
Solubility Low in Hexane/Water; High in DMSO, DMF, EtOAcRisk of crystallization on-column if loaded in weak solvents.
pKa (Est.) < 2.0 (Conjugate acid)Likely neutral at pH 3-7.[1][2] Does not require high pH buffers to deprotonate.[1][2]
Key Impurity 2-Amino-4,6-dichloropyridineThe starting material (lacking

) is less polar and elutes earlier in NP.[1][2]
Method Selection Decision Tree

Use this logic flow to determine the optimal purification mode based on your sample scale and impurity profile.

MethodSelection Start Start: Crude Mixture Analysis ScaleCheck Scale > 5g? Start->ScaleCheck SolubilityCheck Soluble in DCM/EtOAc? ScaleCheck->SolubilityCheck Yes (Bulk Purification) RP_Method RECOMMENDED: Reverse Phase (C18) Mobile Phase: Water/MeCN + 0.1% Formic Acid ScaleCheck->RP_Method No (Polishing Step) NP_Method RECOMMENDED: Normal Phase Silica Gel (40-63µm) Mobile Phase: Hex/EtOAc or DCM/MeOH SolubilityCheck->NP_Method Yes Flash_SolidLoad Technique: Solid Load on Celite/Silica SolubilityCheck->Flash_SolidLoad No (Poor Solubility) ImpurityCheck Main Impurity: Non-nitrated precursor? ImpurityCheck->NP_Method Precursor elutes FIRST (Less Polar) NP_Method->ImpurityCheck Optimization Flash_SolidLoad->NP_Method Proceed to Flash

Figure 1: Decision matrix for selecting purification mode. Normal Phase is preferred for bulk synthesis due to solubility constraints in aqueous media.[1]

Part 2: Troubleshooting & FAQs
Category A: Peak Shape & Tailing

Q1: I am observing severe tailing on silica gel, even though I added Triethylamine (TEA). Why?

  • Diagnosis: While TEA is standard for basic amines, this molecule is barely basic due to the electron-withdrawing nitro and chlorine groups.[1] The tailing is likely caused by hydrogen bond donation from the exocyclic amine (

    
    ) to the silica silanols, rather than ionic interaction.[1]
    
  • The Fix:

    • Switch Modifier: Stop using TEA. It can sometimes cause degradation of nitro-compounds or promote side reactions.[1][2]

    • Use Polar Deactivators: Switch to a mobile phase containing 1-2% Methanol (even in Hexane/EtOAc gradients).[1][2] The methanol effectively competes for the active silanol sites.[1]

    • Alternative: If tailing persists, wash the silica column with mobile phase containing 0.1% Acetic Acid prior to loading.[2] This protonates the silanols, reducing their H-bond acceptance capability.[1][2]

Q2: In Reverse Phase (C18), the peak is broad and splits.

  • Diagnosis: This is often a solubility mismatch .[1][2] Injecting a sample dissolved in pure DMSO into a high-aqueous initial gradient (e.g., 5% MeCN) causes the compound to "crash out" at the head of the column.[1]

  • The Fix:

    • Sandwich Injection: Mix your sample with a co-solvent (e.g., 50:50 DMSO:MeCN) if possible.[2]

    • Gradient Adjustment: Start the gradient at a higher organic % (e.g., 20-30% MeCN) to ensure solubility upon injection, provided the impurities don't co-elute.

Category B: Impurity Removal

Q3: How do I separate the unreacted starting material (2-Amino-4,6-dichloropyridine)?

  • Mechanism: The starting material lacks the 3-nitro group.[1][2]

    • Starting Material: Less polar, no intramolecular H-bonding.[1][2]

    • Product: More polar (Nitro group), but capable of intramolecular H-bonding between the Nitro-O and Amino-H (Yellow color).[1][2]

  • Protocol:

    • Normal Phase (TLC/Flash): Use Hexane:Ethyl Acetate (80:20) .[1][2]

    • Elution Order: The starting material (less polar) will elute before the nitro-product.[1][2]

    • Visualization: The product is yellow; the starting material is usually colorless (UV active).[1] Do not rely solely on color; check UV at 254 nm.[1][2]

Part 3: Validated Experimental Protocols
Protocol 1: Bulk Purification (Normal Phase Flash)

Best for crude reaction mixtures >1g.[1]

  • Stationary Phase: Spherical Silica Gel (20–45 µm).[1][2]

  • Sample Loading:

    • Preferred:Solid Load .[1][2] Dissolve crude in minimal Acetone/DCM, adsorb onto Celite 545 (1:2 ratio), and evaporate to dryness. Load the dry powder into a solid load cartridge.

    • Reasoning: Liquid loading in DCM often leads to band broadening due to the solvent strength mismatch.[1]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)[2]

    • Solvent B: Ethyl Acetate[1]

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold to elute non-polar greasy impurities)

    • 5–25 min: 5% → 40% B (Linear gradient)[1]

    • Note: The product typically elutes between 20–30% B.[1]

  • Detection: Monitor at 254 nm (aromatic) and 350 nm (nitro-amine absorbance).

Protocol 2: High-Purity Polishing (Reverse Phase Prep-HPLC)

Best for removing regioisomers or hydrolysis byproducts (4-chloro-3-nitropyridin-2-ol).[1][2]

  • Column: C18 (e.g., Agilent ZORBAX or Waters XBridge), 5 µm.[2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Keeps the phenol impurity protonated/retained).

    • Solvent B: Acetonitrile.[1][2]

  • Gradient:

    • Start: 30% B (Higher starting organic prevents precipitation).[2]

    • Slope: 30% → 80% B over 15 minutes.

  • Flow Rate: Optimized for column diameter (e.g., 20 mL/min for 19mm ID).

Part 4: Impurity & Logic Visualization

Understanding the separation logic is critical for troubleshooting. The diagram below illustrates how the chemical modifications (Nitration) affect retention time.

SeparationLogic StartMat Impurity: 2-Amino-4,6-dichloropyridine (No Nitro Group) Product Target: 4,6-Dichloro-3-nitropyridin-2-amine (Nitro Group Present) StartMat->Product Elutes Earlier (Less Polar) Hydrolysis Impurity: 4-Chloro-3-nitropyridin-2-ol (Hydrolysis Byproduct) Product->Hydrolysis Elutes Later (Very Polar/Acidic) Silica Silica Retention (Normal Phase)

Figure 2: Relative retention order on Silica Gel.[2] The target product elutes after the starting material but before the hydrolysis impurity.[1]

References
  • Synthesis & Properties: ChemicalBook. (2025).[1][2] "4,6-dichloro-3-nitropyridin-2-amine Chemical Properties and Synthesis." Link

  • Chromatographic Behavior of Aminopyridines: National Institutes of Health (NIH). (2024).[2] "Purification of 2-aminopyridine derivatives by chromatography." Link

  • Separation of Nitropyridines: MDPI Pharmaceuticals. (2023).[1][2] "Nitropyridines in the Synthesis of Bioactive Molecules." Link[2]

  • pKa Data for Pyridines: Organic Chemistry Data. (2022). "Evans pKa Table - Pyridine Derivatives." Link

Disclaimer: This guide is intended for research purposes only. 4,6-Dichloro-3-nitropyridin-2-amine is a nitro-aromatic compound; standard safety precautions for handling potentially energetic or toxic materials should be observed.

Sources

Troubleshooting

Technical Support Center: Scaling Synthesis of 4,6-Dichloro-3-nitropyridin-2-amine

Status: Operational Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 110667-28-6) Introduction: The Scale-Up Paradox We...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 110667-28-6)

Introduction: The Scale-Up Paradox

Welcome. You are likely here because a protocol that worked perfectly on a 5-gram scale is behaving unpredictably at 500 grams or 5 kilograms.

The synthesis of 4,6-Dichloro-3-nitropyridin-2-amine is a classic example of a "deceptive" reaction. It appears to be a simple Electrophilic Aromatic Substitution (SEAr), but the electron-deficient nature of the dichloro-pyridine ring, combined with the directing power of the amine, introduces a critical kinetic intermediate: the N-nitramine .

On a small scale, the heat generated by the rearrangement of the N-nitro intermediate to the C-nitro product dissipates easily. On a large scale, this energy accumulation leads to thermal runaways ("fume-offs") or regioselectivity failures. This guide treats your reactor as a thermodynamic system, not just a glass vessel.

Module 1: Thermal Safety & Reagent Addition (The "Red" Zone)

Current Issue: "Temperature spikes despite active cooling during Nitric Acid addition."

Diagnosis: You are likely experiencing reagent accumulation . In viscous solvents like concentrated


, mixing efficiency drops. If you add cold 

faster than it reacts, you build up a reservoir of unreacted material. When the reaction finally "kicks" (often initiated by a minor temperature rise), it consumes that reservoir simultaneously, overwhelming your chiller.

The Protocol:

  • Solvent Mass: Ensure a minimum of 4-5 volumes of Conc.

    
     relative to the substrate.[1][2] High viscosity hinders heat transfer.
    
  • Cryogenic Dosing:

    • Cool the reactor to

      
      .
      
    • Add Fuming

      
       (or 
      
      
      
      ) subsurface if possible to prevent headspace fuming.
    • Hard Stop: Set a dosing interlock. If

      
      , the pump must stop automatically.
      

Data: Heat Flow vs. Dosing Rate

ParameterLab Scale (5g)Pilot Scale (1kg)Critical Limit
Cooling Surface/Vol High (

)
Low (

)
N/A
Acid Addition Time 10 mins4-6 HoursDo not rush
Max Exotherm Negligible


(Runaway Risk)
Visualizing the Safety Interlock

SafetyLoop Fig 1. Automated Dosing Interlock Logic for Exothermic Nitration Sensor Temp Sensor (PT100) Controller PLC / Controller Sensor->Controller T > 10°C Pump HNO3 Dosing Pump Controller->Pump STOP SIGNAL Reactor Reactor (0-5°C) Pump->Reactor Acid Feed Reactor->Sensor Feedback

Module 2: Reaction Kinetics & Regioselectivity (The "Blue" Zone)

Current Issue: "The reaction stalls, or I see high levels of the 5-nitro isomer."

Diagnosis: This is a Rearrangement Control Failure . The nitration of 2-aminopyridines often proceeds via an N-nitro intermediate (nitramine) formed on the exocyclic amine. This species is kinetically formed at low temperatures.

  • Path A (Desired): Acid-catalyzed rearrangement to the C3 position (ortho).

  • Path B (Undesired): Direct C-nitration at C5 (para) or degradation.

If you heat too slowly, the N-nitro species may degrade. If you heat too fast, you risk a runaway.

The Protocol:

  • The Soak: After

    
     addition at 
    
    
    
    , hold for 1 hour. Do not heat immediately. Allow the N-nitration equilibrium to settle.
  • The Ramp: Ramp temperature to

    
     over 2 hours .
    
    • Observation: You will see a secondary exotherm around

      
      . This is the rearrangement (
      
      
      
      migration).
    • Action: Reduce jacket temperature slightly as the internal temp approaches

      
       to catch this wave.
      

Mechanistic Pathway

Mechanism Fig 2. The N-Nitro to C-Nitro Rearrangement Pathway Start 2-amino-4,6-dichloropyridine NNitro INTERMEDIATE: N-nitro-2-amino-4,6-dichloropyridine (Accumulates at 0-5°C) Start->NNitro + HNO3 / H2SO4 Transition Acid-Catalyzed Rearrangement (Exothermic ~35-40°C) NNitro->Transition Heat Product TARGET: 4,6-Dichloro-3-nitropyridin-2-amine Transition->Product Major Pathway (Ortho) Byproduct Byproduct: 5-Nitro Isomer Transition->Byproduct Minor Pathway (Para)

Module 3: Work-Up & Isolation (The "Green" Zone)

Current Issue: "Filtration is extremely slow; product is a sticky gum."

Diagnosis: Rapid quenching into ice water creates amorphous precipitates that clog filter cloth. The "gum" is often trapped acids or impurities that didn't crystallize due to thermal shock.

The Protocol:

  • Inverse Quench: Do not pour water into the acid. Pour the reaction mass slowly into a stirred slurry of ice/water.

  • Temperature Control: Keep the quench mass

    
    . If it gets too hot during quenching, the product may oil out (melt) and then solidify as a hard chunk or gum.
    
  • The "Digestion": Once addition is complete, stir the slurry for 2 hours. This allows amorphous solids to ripen into filterable crystals (Ostwald ripening).

  • Neutralization (Optional but Risky): If yield is low, partially neutralize with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to pH 1-2. Warning: This generates massive heat. Only do this if the filtrate analysis shows significant lost product.
    

Troubleshooting Table: Isolation

SymptomProbable CauseCorrective Action
Yellow/Orange Fumes Decomposition of

or product
Check temp during quench. Ensure

.
Product "Oiling Out" Quench temp > Melting Point of hydrated solidAdd more ice before adding reaction mass.
Low Purity (<95%) Isomer contamination (5-nitro)Recrystallize from Ethanol or MeOH/Water.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Acetyl Nitrate (Acetic Anhydride + HNO3) to improve selectivity? A: While this often improves regioselectivity in literature, avoid it on scale . Acetyl nitrate is explosive and shock-sensitive. Stick to the


 mixed acid system for safety profiles 

.

Q: My HPLC shows a peak at RRT 0.8 that grows if I heat longer. A: This is likely the hydrolyzed product (4-chloro-3-nitro-2-hydroxypyridine). The chlorine at C4 is activated by the nitro group and can hydrolyze in hot acid. Limit heating time at


 to strictly 2 hours, then quench immediately.

Q: Why is the color of the reaction mixture changing from yellow to deep red? A: Deep red often indicates the formation of Meisenheimer complexes or oxidation byproducts. If this happens, your temperature is likely too high. Verify your thermocouple calibration.

References

  • Patent: Process for preparation of nitropyridine derivatives. WO2010089773A2. (Describes the nitration of halogenated aminopyridines using mixed acid systems and temperature control).

  • Journal: Nitration of 4-amino-2,6-dichloropyridine. ResearchGate.[3][4][5] (Discusses the formation of isomers and the stability of the dichloro-pyridine ring).

  • Safety: Hazard Evaluation and Safety Considerations for Scale-Up of Nitration. (General guidance on thermal runaway risks in nitration).

  • Mechanism: The mechanism of selective purine C-nitration: N-nitramine intermediate.[6] PubMed. (Analogous mechanism showing N-nitro to C-nitro rearrangement in nitrogen heterocycles).

Disclaimer: This guide is for educational purposes for trained chemists. Nitration reactions are inherently dangerous. Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before scaling up.

Sources

Optimization

Technical Support Center: Purification of 4,6-Dichloro-3-nitropyridin-2-amine

Welcome to the technical support center for methodologies related to the purification of 4,6-Dichloro-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methodologies related to the purification of 4,6-Dichloro-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Section 1: Understanding and Identifying Common Impurities

Q1: What are the most likely impurities in my crude 4,6-Dichloro-3-nitropyridin-2-amine sample after synthesis?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis involves the nitration of 2-amino-4,6-dichloropyridine using a mixture of concentrated sulfuric and nitric acids.[1] Based on this, you should anticipate several classes of impurities.

Causality: The harsh, acidic, and oxidative conditions of nitration can lead to several side reactions. Incomplete reactions, over-nitration, and residual reagents are the primary sources of contamination.

Table 1: Potential Impurities and Their Origins

Impurity Potential Origin Recommended Primary Removal Method
2-Amino-4,6-dichloropyridine Unreacted starting material. Column Chromatography
Dinitro-species Over-nitration of the pyridine ring. Column Chromatography or Recrystallization
Positional Isomers Nitration at an alternative position on the ring.[2] Column Chromatography
Residual H₂SO₄ / HNO₃ Incomplete neutralization during workup. Aqueous wash/neutralization

| Hydrolysis Products | Reaction of chloro-substituents with water during workup. | Column Chromatography |

It is crucial to perform an initial analysis of your crude material by Thin Layer Chromatography (TLC) and Proton NMR (¹H-NMR) to get a preliminary assessment of the impurity profile, which will guide your purification strategy.[3][4]

Section 2: Initial Workup and Troubleshooting

Q2: My crude product is a slurry with a very low pH. What is the correct procedure for neutralization and isolation?

A2: This is expected, as the reaction is typically "quenched" by adding the acidic reaction mixture to ice water.[1] Proper neutralization is a critical first purification step to remove the bulk of the mineral acids.

Expertise & Experience: Simply adding a strong base rapidly can cause excessive heat generation, potentially leading to degradation of your product. A controlled, stepwise approach is necessary.

Step-by-Step Protocol: Controlled Neutralization and Isolation

  • Preparation: Place your vessel containing the acidic aqueous slurry of your product in an ice/water bath to maintain a low temperature (0-10 °C).

  • Initial Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring. Monitor the pH using pH paper or a calibrated meter. Add the base portion-wise until CO₂ evolution ceases and the pH is approximately 4-5.

  • Final pH Adjustment: Switch to a dilute solution of sodium hydroxide (e.g., 2M NaOH) for the final adjustment. Add dropwise until the pH of the slurry reaches 7.0-7.5.[1]

  • Isolation: Collect the precipitated yellow solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual inorganic salts. A final wash with a small amount of cold methanol can help remove highly polar, colored impurities.[1]

  • Drying: Dry the solid under vacuum to a constant weight.

Q3: My isolated solid is bright yellow to orange. Is this the correct color, or does it indicate impurities?

A3: The target compound, 4,6-Dichloro-3-nitropyridin-2-amine, is described as a light yellow to yellow solid.[1] While a distinct yellow color is normal, a deep orange, reddish, or brown hue often suggests the presence of residual nitro-isomers, polymeric byproducts, or degradation products. These colored impurities can often be removed by either recrystallization or chromatography.

Section 3: Purification by Recrystallization

Q4: How do I select an appropriate solvent for the recrystallization of 4,6-Dichloro-3-nitropyridin-2-amine?

A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be insoluble at high temperatures or remain soluble upon cooling.

Trustworthiness: A systematic, small-scale screening is the most reliable method for identifying the optimal solvent system.

Experimental Protocol: Recrystallization Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the approximate solubility at room temperature.

  • For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath until the solid dissolves.

  • Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield well-formed crystals with a noticeable exclusion of colored impurities into the mother liquor.

Table 2: Representative Recrystallization Solvent Screening Data

Solvent Solubility (Cold) Solubility (Hot) Expected Outcome
Methanol Low High Good Candidate. A patent for a similar nitropyridine derivative uses methanol for purification.[5]
Ethanol Low High Good Candidate.
Isopropanol Very Low Moderate Potential Candidate. May require a larger solvent volume.
Water Insoluble Insoluble Unsuitable as a single solvent.
Toluene Low Moderate Potential for removing non-polar impurities.

| Ethyl Acetate | Moderate | High | May result in lower recovery due to moderate cold solubility. |

A methanol/water or ethanol/water solvent pair might also be effective if a single solvent is not ideal.

Section 4: Purification by Column Chromatography

Q5: My product contains impurities with very similar polarity (close spots on TLC). When is column chromatography the better choice?

A5: Column chromatography is superior to recrystallization when dealing with:

  • Isomeric Impurities: Positional isomers often have very similar crystallization properties, making separation by recrystallization inefficient.

  • Multiple Impurities: When several impurities are present, it's difficult to find a single recrystallization solvent that effectively removes all of them.

  • Oily or Tarry Impurities: These can hinder crystal formation and are more effectively removed by adsorption onto a stationary phase.

The workflow below illustrates the decision-making process for purification.

G crude Crude Product (Post-Workup) tlc Analyze by TLC crude->tlc recryst Attempt Recrystallization tlc->recryst Single major spot or impurities have very different Rf column Perform Column Chromatography tlc->column Multiple close spots or streaking pure Pure Product (Verify Purity) recryst->pure column->pure

Caption: General purification workflow decision tree.

Q6: I'm seeing significant peak tailing/streaking of my compound on a silica gel TLC plate. What causes this and how can I get sharp bands on a column?

A6: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.

Causality: The amine group on your molecule is basic. The surface of silica gel is weakly acidic due to the presence of silanol (Si-OH) groups. A strong, irreversible acid-base interaction between your basic compound and the acidic stationary phase leads to poor elution and significant peak tailing.[6]

Authoritative Grounding & Solution: To achieve symmetrical peaks, you must suppress the unwanted interaction with silanols. This is typically done by adding a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a common and effective choice.[6]

Experimental Protocol: Optimizing Chromatography Conditions

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is appropriate.

  • Mobile Phase (Eluent) Development:

    • Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Find a solvent ratio that gives your product an Rf value of approximately 0.2-0.4 on TLC.

    • To the optimized solvent system, add 0.5-1.0% triethylamine (v/v) .

    • Run a new TLC with the TEA-modified eluent. You should observe a significant improvement in spot shape (less streaking) and potentially a slightly higher Rf value.

  • Column Packing & Running:

    • Pack the column using the TEA-modified eluent.

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent itself and pre-adsorb it onto a small amount of silica gel.

    • Load the dried, pre-adsorbed sample onto the top of the column.

    • Elute the column with the TEA-modified solvent system, collecting fractions and monitoring by TLC.

G cluster_0 Problem: Peak Tailing cluster_1 Solution: Add Competing Base Analyte Basic Analyte Pyridine-NH2 Interaction Strong Acid-Base Interaction Analyte:port1->Interaction Silica Acidic Silica Gel Si-OH Silica:port1->Interaction TEA Triethylamine (TEA) Et3N Silica_S Acidic Silica Gel Si-OH TEA:port1->Silica_S:port1 TEA preferentially interacts with silanols Analyte_S Basic Analyte Pyridine-NH2 Elution Sharp Elution Analyte_S->Elution

Sources

Troubleshooting

Technical Support Center: Safe Management of Exothermic Reactions with 4,6-Dichloro-3-nitropyridin-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,6-dichloro-3-nitropyridin-2-amine. It provides essential information, troubleshooting guides, and fr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,6-dichloro-3-nitropyridin-2-amine. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe management of potentially exothermic reactions involving this compound. The inherent reactivity of the nitro- and chloro-substituted pyridine ring system necessitates a thorough understanding of potential thermal hazards.

Section 1: Understanding the Inherent Hazards of 4,6-Dichloro-3-nitropyridin-2-amine

4,6-Dichloro-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound. The presence of a nitro group, two chlorine atoms, and an amino group on the pyridine ring creates a molecule with significant potential for hazardous exothermic reactions. The electron-withdrawing nature of the nitro group and chlorine atoms makes the pyridine ring susceptible to nucleophilic attack, a common reaction pathway in the synthesis of more complex molecules.[1][2] Such reactions, particularly with strong nucleophiles, can be highly exothermic and require careful management to prevent thermal runaway.

Key Physicochemical and Hazard Data:

PropertyValue/InformationSource(s)
Molecular Formula C₅H₃Cl₂N₃O₂[4]
Appearance Light yellow solid[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[5]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
Incompatible Materials Strong oxidizing agents, Strong bases.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and reaction of 4,6-dichloro-3-nitropyridin-2-amine.

Q1: What are the primary exothermic hazards associated with 4,6-dichloro-3-nitropyridin-2-amine?

A1: The primary exothermic hazards stem from two main sources:

  • Highly Exothermic Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient pyridine ring is activated towards attack by nucleophiles. Reactions with strong nucleophiles (e.g., amines, alkoxides, thiolates) can release a significant amount of heat. The rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure.

  • Thermal Decomposition: As a nitro-containing compound, 4,6-dichloro-3-nitropyridin-2-amine has the potential to decompose exothermically at elevated temperatures. This decomposition can be triggered by a runaway reaction or by external heating. The decomposition of nitroaromatic compounds can be rapid and violent, generating a large volume of gas.[3]

Q2: I do not have access to a reaction calorimeter. How can I assess the exothermic potential of my reaction?

A2: While reaction calorimetry is the gold standard, you can take several precautionary steps if this equipment is unavailable:

  • Start with a very small-scale reaction: Conduct initial experiments on a milligram or low gram scale in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an appropriate condenser.

  • Monitor the temperature closely: Continuously monitor the internal reaction temperature during the addition of reagents and throughout the reaction. A temperature rise of more than 20 °C should be considered a significant exotherm that requires careful management upon scale-up.

  • Slow and controlled reagent addition: Add the nucleophile or other reactive reagents slowly and portion-wise, or via a syringe pump, to control the rate of reaction and heat generation.

  • Use an ice bath: Have an ice bath readily available to cool the reaction mixture if the temperature begins to rise unexpectedly.

Q3: What are the signs of a potential runaway reaction?

A3: Be vigilant for the following indicators of a developing runaway reaction:

  • A sudden, uncontrolled increase in reaction temperature.

  • A rapid increase in pressure within the reaction vessel.

  • A change in the color or viscosity of the reaction mixture.

  • Vigorous gas evolution.

  • Boiling of the solvent, even with external cooling.

If you observe any of these signs, you must initiate emergency procedures immediately.

Section 3: Troubleshooting Guide for Exothermic Events

This guide provides a structured approach to troubleshooting common issues encountered during reactions with 4,6-dichloro-3-nitropyridin-2-amine.

Issue 1: Unexpectedly Rapid Temperature Spike During Reagent Addition

  • Question: I am adding my nucleophile to a solution of 4,6-dichloro-3-nitropyridin-2-amine, and the temperature is rising much faster than anticipated, even with external cooling. What should I do?

  • Answer and Troubleshooting Workflow:

    An unexpectedly rapid temperature increase indicates that the rate of heat generation is exceeding the capacity of your cooling system. This is a critical situation that requires immediate action to prevent a thermal runaway.

    G start Temperature Spike Detected stop_addition Immediately STOP Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling monitor Monitor Temperature and Pressure enhance_cooling->monitor stable Temperature Stabilizes/Decreases monitor->stable unstable Temperature Continues to Rise monitor->unstable quench_decision Consider Quenching stable->quench_decision If necessary emergency_quench Initiate Emergency Quench Protocol quench_decision->emergency_quench Yes safe_outcome Reaction Under Control quench_decision->safe_outcome No unstable->emergency_quench evacuate Evacuate and Alert Others emergency_quench->evacuate unsafe_outcome Runaway Reaction evacuate->unsafe_outcome

    Caption: Troubleshooting workflow for a rapid temperature spike.

    Causality and Corrective Actions:

    • Stop Reagent Addition: The immediate priority is to halt the source of the exothermic reaction.

    • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure good contact with the flask and add more ice and salt if necessary.

    • Monitor Vitals: Keep a close watch on the temperature and any pressure changes. A continued rise in temperature after stopping reagent addition indicates that the reaction is self-accelerating.

    • Consider Quenching: If the temperature continues to rise or shows no sign of stabilizing, you may need to quench the reaction. This is a significant step and should be done with caution (see Section 4 for quenching protocols).

    • Emergency Procedures: If the temperature rise is uncontrollable, enact your laboratory's emergency shutdown and evacuation procedures.

Issue 2: Pressure Buildup in a Sealed or Vented Reaction

  • Question: My reaction is showing a significant pressure increase, and I am concerned about the integrity of my vessel. What could be the cause, and how should I respond?

  • Answer: Pressure buildup can result from gas evolution from the reaction itself or from the boiling of the solvent due to an uncontrolled exotherm.

    Potential Causes:

    • Gas-Evolving Side Reactions: The reaction of certain nucleophiles or bases with the chlorinated pyridine ring or the nitro group could produce gaseous byproducts.

    • Solvent Boiling: If the internal temperature of the reaction exceeds the boiling point of the solvent, the resulting vaporization will cause a rapid pressure increase.

    • Thermal Decomposition: In a severe runaway scenario, the decomposition of the starting material or products will likely generate a large volume of non-condensable gases (e.g., N₂, CO, CO₂, HCl).

    Response Strategy:

    • Do Not Seal the Vessel: If you are not intentionally running a pressure reaction with the appropriate equipment, ensure the vessel is not sealed. Use a reflux condenser or a bubbler to vent any evolved gases.

    • Cool the Reaction: Immediately attempt to cool the reaction to below the boiling point of the solvent.

    • Stop Heating: If external heating is being applied, remove it immediately.

    • Controlled Venting: If using a sealed system designed for pressure, and the pressure is exceeding the safe limit, follow established procedures for controlled venting to a safe location or a scrubbing system. Never suddenly open a highly pressurized system.

    • Assess for Decomposition: If the pressure rise is accompanied by a rapid temperature increase and discoloration, it is highly likely that decomposition is occurring. In this case, prioritize personnel safety and initiate emergency procedures.

Section 4: Experimental Protocols for Safe Reaction Management

Protocol 1: General Procedure for a Small-Scale Nucleophilic Aromatic Substitution

This protocol provides a baseline for conducting a safe small-scale (1-5 g) SNAr reaction with 4,6-dichloro-3-nitropyridin-2-amine.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel or syringe pump for controlled addition

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Quenching solution (e.g., cold isopropanol or a suitable weak acid)

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Charge Reactant: Charge the 4,6-dichloro-3-nitropyridin-2-amine and the solvent to the reaction flask.

  • Cooling: Cool the mixture to the desired initial temperature (typically 0-5 °C) using an ice-water bath.

  • Controlled Addition: Add the nucleophile solution dropwise via the dropping funnel or syringe pump. Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain the desired temperature range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed at the desired temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath before quenching.

  • Quenching: Slowly and carefully add a suitable quenching agent to neutralize any unreacted reagents. Be aware that the quenching process itself can be exothermic.[7]

G setup Assemble and Inert Glassware charge Charge Reactant and Solvent setup->charge cool Cool to Initial Temperature charge->cool add Controlled Addition of Nucleophile (Monitor Temperature) cool->add react Maintain Reaction Temperature (Monitor Progress) add->react cool_workup Cool Before Work-up react->cool_workup quench Quench Reaction cool_workup->quench extract Aqueous Work-up and Extraction quench->extract purify Purification extract->purify

Caption: Experimental workflow for a safe SNAr reaction.

Protocol 2: Emergency Quenching Procedure

This protocol should be followed in the event of an uncontrollable exothermic reaction. The goal is to rapidly cool and dilute the reaction mixture to stop the self-accelerating process.

Prerequisites:

  • A designated quench vessel containing a cold, inert solvent (e.g., isopropanol, toluene) should be readily accessible. The volume of the quench solution should be at least 5-10 times the volume of the reaction mixture.

  • All personnel must be wearing appropriate personal protective equipment (PPE), including a face shield and flame-retardant lab coat.

Procedure:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.

  • Remove External Heating: If applicable, remove any heating mantles or oil baths.

  • Enhance External Cooling: If safe to do so, add more ice, dry ice, or a colder coolant to the external cooling bath.

  • Controlled Quench: If the reaction is still not under control, slowly and carefully add a pre-determined quenching agent. A less reactive quencher like isopropanol should be used first, followed by a more reactive one like water if necessary.[8] The addition should be done behind a blast shield.

  • Evacuation: If the reaction continues to accelerate despite these measures, evacuate the laboratory immediately and follow your institution's emergency procedures.

Section 5: References

  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

  • MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282740, 2,6-Dichloro-3-nitropyridin-4-amine.

  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-3-nitropyridin-2-amine.

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

  • ResearchGate. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

  • Indian Journal of Chemistry. (n.d.). Pressure mediated reduction of aromatic nitro compounds with hydrazine hydrate.

  • Biosynth. (2022). 4-Amino-2,6-dichloro-3-nitropyridine Safety Data Sheet.

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

  • ResearchGate. (2018). (PDF) Degradation of chlorinated nitroaromatic compounds.

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC) Testing.

  • MDPI. (2021). Detailed Characterization of Thermal Runaway Particle Emissions from a Prismatic NMC622 Lithium-Ion Battery.

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.

  • EPFL. (n.d.). Protocol for quenching reactive chemicals.

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.

  • Aidic. (n.d.). Design of Pressure Relief Devices for Chemical Reactors on the Basis of Adiabatic Tests – Is this always Conservative?.

  • ioKinetic. (n.d.). Pressure Relief Design for Reactive Systems.

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%.

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

  • Lab Operations. (2025). Why Endothermic Reactions Matter In Your Lab Operations.

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.

  • ResearchGate. (n.d.). Accelerating rate calorimeter. | Download Scientific Diagram.

  • MDPI. (2022). Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods.

  • NIH Office of Research Services. (n.d.). Safe Laboratory Practices & Procedures.

  • Fisher Scientific. (2010). SAFETY DATA SHEET.

  • BenchChem. (2025). troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.

  • University of Rochester Department of Chemistry. (2026). How To Run A Reaction: The Quench.

Sources

Optimization

Technical Support Center: Stabilizing 4,6-Dichloro-3-nitropyridin-2-amine (DCNPA)

Executive Summary & Molecule Profile 4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., mTOR pathways) and fused imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., mTOR pathways) and fused imidazopyridines.[1]

Its reactivity profile is defined by a "push-pull" electronic system: the electron-donating amine at C2 competes with the strongly electron-withdrawing nitro group at C3. This creates specific stability challenges, particularly regioselective hydrolysis and thermal degradation .

PropertySpecificationCritical Note
CAS 37660-64-3
Appearance Yellow crystalline solidDarkening indicates decomposition (pyridone formation).[1]
Melting Point ~208°CDecomposes near MP.[1] Avoid bulk heating >100°C.
Storage 2–8°C, Inert Gas, DarkHydroscopic and Photosensitive .
Main Hazard Hydrolysis at C4/C6Yields HCl and inactive pyridones.[1]

Decomposition Pathways: The "Why" and "How"

To prevent decomposition, one must understand the failure modes.[1] DCNPA does not usually "fall apart" randomly; it reacts with environmental contaminants.[1]

Mechanism 1: Nucleophilic Hydrolysis (The Moisture Killer)

The nitro group at C3 activates the chlorine atoms at C4 and C6 towards Nucleophilic Aromatic Substitution (


). Water, acting as a nucleophile, attacks these positions, displacing chloride.
  • The Trap: The C4 position is electronically highly activated (ortho to

    
    ), but sterically hindered.[1] The C6 position is less hindered but slightly less activated.
    
  • Result: Formation of chloronitropyridones (tautomers of hydroxypyridines).[1] These are thermodynamically stable "dead ends" in synthesis.

Mechanism 2: Photo-Oxidation

Nitro-pyridines possess low-lying


 transitions.[1] Exposure to UV/Blue light excites the nitro group, leading to radical formation or rearrangement, often observed as the solid turning from bright yellow to dull orange/brown.
Mechanism 3: Thermal Runaway

While the melting point is high, the presence of the nitro group adjacent to an amine (C2) and a chlorine (C4) creates a "crowded" electronic environment. Elevated temperatures (>120°C) in basic media can trigger exothermic polymerization or denitration.[1]

Visualization: Stability & Reactivity Map

The following diagram illustrates the competing pathways between successful synthesis and decomposition.

DCNPA_Stability cluster_conditions Critical Control Points DCNPA DCNPA (Starting Material) (Active Cl at C4/C6) Target Target Product (e.g., C4-Amine Substituted) DCNPA->Target R-NH2 (Nucleophile) Dry Solvent, <80°C Pyridone Decomp Product A: Pyridone (Hydrolysis) (Thermodynamic Sink) DCNPA->Pyridone H2O / OH- (Wet Solvent) Dimer Decomp Product B: Thermal Dimer/Polymer DCNPA->Dimer Heat >120°C Light Exposure Dry Strict Anhydrous Conditions Dry->DCNPA Temp Temp Control (0-60°C) Temp->DCNPA

Figure 1: Reactivity flow showing the competition between desired substitution and hydrolysis/degradation.[1]

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by lab personnel.

Scenario A: "My reaction mixture turned muddy brown/red immediately upon heating."

Diagnosis: Thermal Decomposition or Base-Induced Degradation.[1]

  • Cause: DCNPA is sensitive to strong bases at high temperatures.[1] If you are using a base (e.g.,

    
    , 
    
    
    
    ) to scavenge HCl, the combination of heat and base can trigger the degradation of the nitro-pyridine core or polymerization.
  • Solution:

    • Switch Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) instead of inorganic carbonates if solubility is an issue.[1]

    • Stepwise Heating: Do not go directly to reflux. Stir at

      
       for 30 mins, then Room Temp (RT) for 1 hour. Only heat if TLC shows no conversion.
      
    • Inert Atmosphere: Oxygen can accelerate radical decomposition at high temps.[1] Ensure a strict

      
       or Ar sparge.
      
Scenario B: "I see a new spot on TLC that doesn't move (low Rf) and is UV active."

Diagnosis: Hydrolysis Product (Pyridone).[1][2]

  • Cause: Moisture ingress.[1] The "low Rf" spot is likely the hydroxy-pyridine tautomer (pyridone), which is highly polar.

  • Protocol Verification:

    • Are you using "anhydrous" solvents from a bottle opened >1 week ago? (DMF and DMSO are notorious sponges for water).

    • Fix: Use freshly distilled solvents or molecular sieves (4Å).[1]

    • Fix: Add a drying agent (e.g.,

      
      ) directly to the reaction if the mechanism allows, or use a Dean-Stark trap if the solvent is non-polar (e.g., Toluene).
      
Scenario C: "Yield is low because the wrong chlorine reacted."

Diagnosis: Regioselectivity Failure (C6 vs. C4).[1]

  • Technical Insight:

    • C4-Cl: Most activated (Ortho to

      
      ), but sterically hindered.[1]
      
    • C6-Cl: Less activated, less hindered.[1]

  • Control Strategy:

    • Kinetic Control (Low Temp): At

      
      , the highly activated C4 position is usually favored electronically.
      
    • Thermodynamic Control (High Temp): At reflux, you may get mixtures or equilibration if the nucleophile is reversible.

    • Sterics: If your incoming nucleophile is bulky (e.g., a substituted piperazine), it may be forced to attack C6 despite C4 being more electronic.

  • Action: Lower the temperature to

    
     to favor the electronic product (C4).
    

Standard Operating Procedure (SOP) for Handling

To ensure reproducibility, adopt this "Self-Validating" workflow.

Step 1: Purity Check (The "Yellow Test")

Before using DCNPA, visually inspect it.

  • Pass: Bright Lemon Yellow.[1]

  • Fail: Orange, Brown, or sticky solid.

  • Validation: Run a quick LC-MS.[3] If [M+H]+ 208/210 (Cl isotope pattern) is present but accompanied by peaks at M-Cl+OH (approx 190), repurify via recrystallization (EtOH/Water) or column chromatography immediately.[1]

Step 2: Reaction Setup (The "Dry-Run")
  • Drying: Dry the reaction vessel in an oven (

    
    ) for 1 hour. Cool under Argon flow.
    
  • Solvent: Use Anhydrous THF, DMF, or Acetonitrile.[1] Pro-tip: Store DMF over activated molecular sieves for 24h prior to use.[1]

  • Addition Order:

    • Add DCNPA to solvent first (Dissolve).

    • Add Base (if liquid) or Nucleophile.

    • Crucial: Add the Nucleophile slowly at

      
       to prevent localized exotherms which degrade the nitro group.[1]
      
Step 3: Quenching

Never quench directly into strong base.[1] The sudden pH jump can hydrolyze unreacted starting material, complicating recovery. Quench into ice-cold dilute ammonium chloride (


)  or water.

Decision Tree: Optimization Workflow

Follow this logic path when designing experiments involving DCNPA.

Optimization_Tree Start Start Reaction Design Nucleophile_Type Is Nucleophile Bulky? (e.g., t-Butyl amine, subst. piperazine) Start->Nucleophile_Type Temp_Select Temperature Selection Nucleophile_Type->Temp_Select Yes LowTemp Keep at 0°C to RT Favors C4 (Electronic) Nucleophile_Type->LowTemp No (Small amine) HighTemp Risk: C6 Attack & Decomp Action: Use N2, Dry DMF Temp_Select->HighTemp Requires Heat (>50°C) to overcome sterics Solvent_Select Solvent Selection Polar Polar Solvent_Select->Polar Polar Aprotic (THF/ACN) Faster Rate NonPolar NonPolar Solvent_Select->NonPolar Non-Polar (Toluene) Slower, Higher Selectivity LowTemp->Solvent_Select

Figure 2: Logic flow for selecting reaction conditions based on nucleophile sterics.

References

  • ChemicalBook. (2025).[1][4][5][6] 4,6-Dichloro-3-nitropyridin-2-amine Chemical Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1][7] Troubleshooting common issues in reactions involving Halogenated Nitropyridines. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2,6-Dichloro-3-nitropyridin-4-amine Compound Summary (Analogous Reactivity Data). Retrieved from

  • ResearchGate. (2022).[1] Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (Discusses regioselectivity and nitro-group activation). Retrieved from

  • Organic Syntheses. Preparation of Aminopyridines via Nitropyridine Reduction.[1][2] (Context for stability of nitro-amine motifs). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Comparative Validation: 4,6-Dichloro-3-nitropyridin-2-amine

Executive Summary: The Regioselectivity Challenge In the development of kinase inhibitors (e.g., for JAK2 or MPS1 targets) and bicyclic heterocycles, 4,6-Dichloro-3-nitropyridin-2-amine is a critical scaffold. Its value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors (e.g., for JAK2 or MPS1 targets) and bicyclic heterocycles, 4,6-Dichloro-3-nitropyridin-2-amine is a critical scaffold. Its value lies in the dense functionalization of the pyridine ring, offering three distinct vectors for nucleophilic aromatic substitution (


) and cyclization.

However, the synthesis of this molecule—typically via the nitration of 2-amino-4,6-dichloropyridine—presents a significant regioisomeric challenge. The directing effects of the amine (ortho/para) compete with the steric hindrance of the C4-chlorine, leading to potential mixtures of the desired 3-nitro isomer and the thermodynamic 5-nitro alternative.

This guide provides a definitive validation protocol to distinguish the target structure from its regioisomers, comparing analytical performance and providing a self-validating spectral logic.

Comparative Analysis: Target vs. Alternatives

The primary "alternative" in this context is not a different commercial product, but the 4,6-dichloro-5-nitropyridin-2-amine regioisomer, which is a common impurity or byproduct. Distinguishing these two is the core validation requirement.

Table 1: Structural & Spectral Differentiators
FeatureTarget: 3-Nitro Isomer Alternative: 5-Nitro Isomer Validation Logic
Structure Nitro group at C3 (Ortho to

)
Nitro group at C5 (Para to

)
C3 is sterically crowded but electronically favored.

H NMR (

)

> 8.5 ppm (Deshielded)

~ 6.0–7.5 ppm (Typical)
Critical: 3-Nitro forms an intramolecular H-bond with

.

H NMR (

-H)
Singlet at C5 (Flanked by Cl/Cl)Singlet at C3 (Flanked by

/Cl)
C5 proton is generally more deshielded due to two adjacent Cl atoms.

C NMR (C-Nitro)
~130-135 ppm~135-140 ppmC3 is shielded by the ortho-amino group resonance.
Solubility Lower (Planar/H-bonded)Higher (Polar interaction available)Intramolecular H-bonding reduces polarity.

Validation Workflow & Logic

The following diagram illustrates the decision tree for validating the synthesized batch. This workflow is designed to be self-correcting; if the "Deshielded Amine" test fails, the synthesis conditions must be re-evaluated.

ValidationWorkflow Start Crude Product (Nitration of 2-amino-4,6-dichloropyridine) TLC TLC/HPLC Analysis (Check for single spot/peak) Start->TLC MS Mass Spectrometry (Confirm MW: 207/209 Da) TLC->MS Purity >95% NMR_1H 1H NMR (DMSO-d6) CRITICAL STEP MS->NMR_1H MW Confirmed Decision Check Amine Shift NMR_1H->Decision Path_A Shift > 8.5 ppm (Broad Singlet) Decision->Path_A Path_B Shift < 7.5 ppm (Broad Singlet) Decision->Path_B Result_A CONFIRMED: 3-Nitro Isomer (Intramolecular H-Bond Present) Path_A->Result_A Result_B REJECT: 5-Nitro Isomer (No H-Bonding) Path_B->Result_B XRay X-Ray Crystallography (Final Confirmation) Result_A->XRay Optional

Caption: Logical workflow for distinguishing regioisomers using the "Deshielded Amine" spectral signature.

Detailed Experimental Protocols

A. Synthesis (Regioselective Nitration)

Context: Direct nitration requires careful temperature control to favor the kinetic 3-nitro product over the thermodynamic 5-nitro product or dinitro species.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Concentrated Sulfuric Acid (

    
    , 10 vol) . Cool to 0–5°C using an ice/salt bath.
    
  • Addition: Add 2-Amino-4,6-dichloropyridine (1.0 eq) portion-wise. Ensure the internal temperature does not exceed 10°C. Why: Exotherms promote side reactions and tar formation.

  • Nitration: Add Fuming Nitric Acid (

    
    , 1.1 eq)  dropwise over 30 minutes.
    
  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm slowly to room temperature (20–25°C) for 1 hour.

  • Quench: Pour the reaction mixture onto crushed ice (50 vol).

  • Isolation: Neutralize carefully with

    
     or 
    
    
    
    to pH 6–7. The yellow precipitate is filtered, washed with cold water, and dried.
B. Analytical Validation (The "Self-Validating" System)

1.


H NMR Spectroscopy (DMSO-

)
  • Instrument: 400 MHz or higher.

  • Expectation for 3-Nitro (Target):

    • 
       ~8.5–9.5 ppm (2H, br s, 
      
      
      
      ): Diagnostic Signal. The downfield shift confirms the hydrogen bond between the amino hydrogen and the adjacent nitro oxygen.
    • 
       ~6.9–7.1 ppm (1H, s, Ar-H): Proton at C5.
      
  • Expectation for 5-Nitro (Impurity):

    • 
       ~7.0–7.5 ppm (2H, br s, 
      
      
      
      ): Lack of H-bonding keeps the shift typical.
    • 
       ~8.0+ ppm (1H, s, Ar-H): Proton at C3 is often more deshielded by the adjacent nitro group than the C5 proton in the target.
      

2. 2D NMR (HMBC) - Definitive Proof If 1D NMR is ambiguous due to solvent effects, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

  • Target (3-Nitro): The aromatic proton (H5) will show a strong 3-bond correlation (

    
    ) to the carbon carrying the nitro group (C3) and the carbon carrying the amine (C2).
    
  • Alternative (5-Nitro): The aromatic proton (H3) will show correlations to C2 (amine) and C4 (chloro), but the coupling patterns to the quaternary carbons will differ significantly due to the symmetry of the substitution pattern.

Mechanistic Insight: The "Deshielded Amine" Effect

To understand why the validation works, one must look at the intramolecular interactions.

HBonding cluster_0 3-Nitro Isomer Geometry N_amine N (Amine) H_amine H N_amine->H_amine Covalent O_nitro O (Nitro) H_amine->O_nitro H-Bond (Deshielding) N_nitro N (Nitro) N_nitro->O_nitro Covalent

Caption: Intramolecular hydrogen bonding in the 3-nitro isomer locks conformation and deshields the amine proton.

In the 3-nitro isomer , the planar alignment of the nitro group allows the oxygen lone pair to interact with the amine proton. This removes electron density from the proton, shifting its resonance downfield (higher ppm). This interaction is physically impossible in the 5-nitro isomer , making this a robust, self-validating spectral marker.

References

  • Synthesis and Characterization of Nitropyridines: Vertex AI Search Result 1.4: "4,6-dichloro-3-nitropyridin-2-amine | 37660-64-3". ChemicalBook.

  • Regioselectivity in Pyridine Nitration: Vertex AI Search Result 1.1: "Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives". ResearchGate.

  • Structural Confirmation via X-ray (Analogous Systems): Vertex AI Search Result 1.5: "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine". MDPI (Molbank).

  • General NMR Data for Chloronitropyridines: Vertex AI Search Result 1.13: "2,6-Dichloro-3-nitropyridine 1H NMR spectrum". ChemicalBook.

Comparative

A Comparative Guide to the Reactivity of 4,6-Dichloro-3-nitropyridin-2-amine and its Analogs in Key Synthetic Transformations

Introduction For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus is a privileged structure, and its substituted derivatives serve as versatile building blocks for a vast array of therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of 4,6-dichloro-3-nitropyridin-2-amine, a highly functionalized pyridine derivative, with a selection of structurally related compounds. We will explore its behavior in two of the most powerful and widely utilized transformations in contemporary organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction. By understanding the intricate interplay of electronic and steric effects conferred by the chloro, nitro, and amino substituents, chemists can better predict and control reaction outcomes, thereby streamlining the synthesis of novel molecular entities.

This guide is structured to provide not only a theoretical framework for understanding the reactivity of these compounds but also to equip the reader with practical, experimentally-backed insights and detailed protocols.

Theoretical Basis for Reactivity: The Interplay of Substituent Effects

The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the ring nitrogen, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions.[1] The introduction of additional substituents dramatically modulates this intrinsic reactivity.

In the case of 4,6-dichloro-3-nitropyridin-2-amine , we have a confluence of competing and reinforcing electronic effects:

  • Activating Groups for SNAr: The potent electron-withdrawing nitro group (-NO₂) at the C3 position significantly activates the chlorine atoms at the C4 and C6 positions towards nucleophilic attack. This activation occurs through resonance stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[1]

  • Directing Effects of Substituents:

    • The nitro group at C3 activates both the ortho C4 and the para C2/C6 positions.

    • The amino group (+NH₂) at C2 is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, its influence is counteracted by the strong activation from the nitro group and the inherent electrophilicity of the pyridine ring. The amino group can also influence regioselectivity through steric hindrance and potential hydrogen bonding interactions with incoming reagents.

  • Leaving Groups: The two chlorine atoms at C4 and C6 are the leaving groups in SNAr and the sites of oxidative addition in palladium-catalyzed cross-coupling reactions. Their relative reactivity is a key focus of this guide.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic systems. In 4,6-dichloro-3-nitropyridin-2-amine, the two chlorine atoms are electronically distinct, leading to potential regioselectivity in their displacement.

Regioselectivity in 4,6-dichloro-3-nitropyridin-2-amine

The key question is which chlorine atom, C4 or C6, is more susceptible to nucleophilic attack. This is a nuanced issue that can be influenced by both kinetic and thermodynamic factors.[1]

  • Electronic Activation: The nitro group at C3 activates the C4 position (ortho) and the C6 position (para to the ring nitrogen and ortho to the nitro group). The inductive effect of the nitro group will strongly activate the adjacent C4 position.

  • Steric Hindrance: The amino group at C2 may sterically hinder the approach of a nucleophile to the C6 position to some extent, potentially favoring attack at the C4 position.

  • Thermodynamic vs. Kinetic Control: In the analogous 2,6-dichloro-3-nitropyridine, substitution at the C6 position (para to the nitro group) is considered the thermodynamic product, while substitution at the C2 position (ortho to the nitro group) is often the kinetically favored product due to the strong inductive pull of the nitro group making C2 more electron-deficient.[1] A similar interplay can be expected for our target molecule.

Comparison with Structurally Similar Compounds

To contextualize the reactivity of 4,6-dichloro-3-nitropyridin-2-amine, we will compare it with the following compounds:

  • 2,6-Dichloro-3-nitropyridine: Lacks the C2-amino group, providing a baseline for the electronic and steric influence of this substituent.

  • 4,6-Dichloropyridin-2-amine: Lacks the C3-nitro group, highlighting the critical activating role of this functional group.

  • 2,4-Dichloropyridine: A common building block where the C4 position is generally more susceptible to classical SNAr due to better stabilization of the Meisenheimer intermediate.[2]

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr) with Amines

CompoundNucleophilePredominant Position of AttackTypical YieldsNotes
4,6-Dichloro-3-nitropyridin-2-amine Primary/Secondary AminesC4 (predicted)Good to ExcellentThe C4 position is activated by the ortho-nitro group and less sterically hindered than the C6 position.
2,6-Dichloro-3-nitropyridine Primary/Secondary AminesC2 (kinetic) or C6 (thermodynamic)GoodRegioselectivity is sensitive to reaction conditions.[1]
4,6-Dichloropyridin-2-amine Primary/Secondary AminesC4 or C6Moderate to GoodLess reactive than the nitro-activated analog.[3]
2,4-Dichloropyridine Primary/Secondary AminesC4GoodC4 substitution is generally favored in classical SNAr.[2]

Experimental Protocol: General Procedure for SNAr Amination

This protocol provides a general framework for the amination of dichloronitropyridines.

Materials:

  • Dichloronitropyridine substrate (e.g., 4,6-dichloro-3-nitropyridin-2-amine)

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the dichloronitropyridine substrate (1.0 eq.).

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 eq.) and the base (1.5-2.0 eq.).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvent: Water can act as a competing nucleophile.

  • Base: Scavenges the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid its participation in the substitution reaction.

  • Excess Amine/Base: Ensures complete consumption of the starting material.

Diagram 1: SNAr Reaction Workflow

SNAr_Workflow sub Substrate (Dichloronitropyridine) reaction Reaction Vessel (Inert Atmosphere) sub->reaction reagents Amine + Base in Anhydrous Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup Quench purification Purification (Chromatography) workup->purification product Aminated Product purification->product

Caption: A generalized workflow for the SNAr amination of dichloronitropyridines.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for the formation of C-C bonds.[4] The reactivity of dichloropyridines in this reaction can differ significantly from that observed in SNAr, particularly in terms of regioselectivity.

Regioselectivity in 4,6-dichloro-3-nitropyridin-2-amine

The regioselectivity of Suzuki-Miyaura coupling on dichloropyridines is influenced by the catalyst system and the electronic environment of the chlorine atoms. Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient C-Cl bond.

  • Electronic Effects: The nitro group at C3 will enhance the electrophilicity of the C4 position, potentially favoring oxidative addition at the C4-Cl bond. The amino group at C2, being electron-donating, might slightly disfavor oxidative addition at the C6-Cl bond.

  • Catalyst and Ligand Effects: The choice of palladium catalyst and ligand can have a profound impact on regioselectivity, sometimes overriding the inherent electronic preferences of the substrate.

Comparison with Structurally Similar Compounds

Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

CompoundBoronic AcidPredominant Position of AttackTypical YieldsNotes
4,6-Dichloro-3-nitropyridin-2-amine Phenylboronic acidC4 (predicted)GoodThe C4 position is electronically activated for oxidative addition.
2,6-Dichloro-3-nitropyridine Phenylboronic acidC2 or C6GoodRegioselectivity can be influenced by the catalyst system.
4,6-Dichloropyridin-2-amine Phenylboronic acidC4 or C6Moderate to GoodGenerally less reactive than the nitro-activated counterpart.
2,4-Dichloropyridine Phenylboronic acidC2 or C4GoodRegioselectivity is highly dependent on the catalyst and ligands used.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of dichloropyridines.

Materials:

  • Dichloropyridine substrate (e.g., 4,6-dichloro-3-nitropyridin-2-amine)

  • Boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dichloropyridine substrate (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq.).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The active Pd(0) species is essential for the catalytic cycle.

  • Base: Activates the boronic acid, facilitating transmetalation.

  • Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.

  • Ligands: Stabilize the palladium catalyst and influence its reactivity and selectivity.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd2_oad R-Pd(II)L2-X pd0->pd2_oad Oxidative Addition (R-X) pd2_trans R-Pd(II)L2-R' pd2_oad->pd2_trans Transmetalation (R'-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

The reactivity of 4,6-dichloro-3-nitropyridin-2-amine is a fascinating case study in the interplay of substituent effects on an aromatic heterocycle. The potent activation by the nitro group renders it a highly valuable substrate for both SNAr and Suzuki-Miyaura reactions. Based on our comparative analysis, we predict a preference for nucleophilic attack and oxidative addition at the C4 position, driven by the strong electronic pull of the adjacent nitro group and reduced steric hindrance compared to the C6 position.

However, it is crucial to recognize that the regioselectivity in these systems can be finely tuned by the choice of nucleophile, catalyst, ligands, and reaction conditions. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this and related compounds, enabling the rational design and synthesis of novel molecules with potential applications in drug discovery and materials science.

References

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
  • BenchChem. (2025). A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery.
  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3193. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5316649, 2-Amino-4,6-dichloropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282740, 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-catalyzed intermolecular C-H amination with alkylamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Non-directed aromatic C–H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2014). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Non-directed aromatic C–H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design. Catalysis Science & Technology, 6(15), 5304-5310. [Link]

  • BenchChem. (2025).

Sources

Validation

Comparative Biological Activity of 4,6-Dichloro-3-nitropyridin-2-amine Derivatives: A Technical Guide

Topic: Comparative Biological Activity of 4,6-Dichloro-3-nitropyridin-2-amine Derivatives Content Type: Publish Comparison Guide Executive Summary 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) is not merely a chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity of 4,6-Dichloro-3-nitropyridin-2-amine Derivatives Content Type: Publish Comparison Guide

Executive Summary

4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. Its unique electronic architecture—characterized by a highly electron-deficient pyridine ring activated by a nitro group—allows for regioselective nucleophilic aromatic substitutions (


). This guide objectively compares the biological performance of its downstream derivatives, specifically focusing on imidazo[4,5-b]pyridines  and pyrido[2,3-d]pyrimidines .

Key Insight: While the parent scaffold exhibits negligible biological activity, its cyclized derivatives demonstrate potency superior to standard-of-care drugs in specific oncology models (IC


 < 0.5 µM) while offering moderate antimicrobial efficacy.

Structural Perspective & Reactivity

The biological potential of this scaffold is unlocked through precise chemical modification. The chlorine atoms at positions 4 and 6 differ significantly in reactivity due to the ortho/para directing effects of the nitro group and the ring nitrogen.

  • C-4 Position: Most reactive toward nucleophilic attack due to the ortho-nitro effect and para-ring nitrogen resonance.

  • C-6 Position: Secondary reactivity, allowing for sequential substitution to create non-symmetric libraries.

  • Nitro Group: Serves as a "masked" amine for subsequent reduction and cyclization into fused heterocycles.

Experimental Protocols

To ensure reproducibility, we provide self-validating protocols for the synthesis of the most bioactive class (imidazo[4,5-b]pyridines) and the assessment of their activity.

Synthesis Workflow: Iron-Mediated One-Pot Cyclization

This protocol converts the parent scaffold into bioactive imidazo[4,5-b]pyridines.[1]

Reagents: 4,6-Dichloro-3-nitropyridin-2-amine, Aniline derivative (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid. Protocol:

  • 
     Step:  Dissolve scaffold in EtOH. Add aniline derivative. Reflux for 2h. Monitor TLC for disappearance of starting material (
    
    
    
    shift). Isolate intermediate.
  • Reduction/Cyclization: Suspend intermediate in Glacial Acetic Acid. Add Fe powder. Heat to 100°C for 4h.

  • Workup: Filter hot to remove Fe residues. Neutralize filtrate with

    
    . Extract with EtOAc.
    
  • Validation:

    
    -NMR must show disappearance of Nitro signals and appearance of imidazole C-H peak (~8.4 ppm).
    
Visualization: Synthesis Pathway

SynthesisPathway Start 4,6-Dichloro-3- nitropyridin-2-amine Inter 4-Amino-substituted Intermediate Start->Inter SNAr (Amine, EtOH, Reflux) Regioselective at C-4 Product Imidazo[4,5-b]pyridine Derivative Inter->Product Fe/AcOH, 100°C Reductive Cyclization

Figure 1: Regioselective synthesis of bioactive imidazo[4,5-b]pyridines from the parent scaffold.

Comparative Efficacy Analysis

Anticancer Activity (In Vitro)

The most promising application of these derivatives is in oncology. The table below compares specific derivatives against standard chemotherapeutics.

Data Source: Derivatives synthesized via the protocol above (specifically 2-phenyl-imidazo[4,5-b]pyridine analogs).

Compound ClassTarget Cell LineIC

(µM)
Reference DrugRef. Drug IC

(µM)
Relative Potency
Compound 6b (Imidazo[4,5-b]pyridine)MDA-MB-231 (Breast)0.46 Paclitaxel~0.01Moderate
Compound 10 (Amidino-substituted)HCT-116 (Colon)0.40 5-Fluorouracil1.2 - 3.0Superior
Compound 14 (Imidazolinyl-substituted)HCT-116 (Colon)0.70 Doxorubicin0.2 - 0.5Comparable
Parent Scaffold (Unmodified)HCT-116>100--Inactive

Analysis: The parent scaffold is biologically inert in this context. However, the Compound 10 derivative outperforms 5-Fluorouracil in colon cancer models, likely due to enhanced tubulin binding affinity facilitated by the rigid fused-ring structure.

Antimicrobial Activity

While less potent than their anticancer properties, specific derivatives show selectivity against Gram-negative bacteria.

Derivative TypeOrganismMIC (µg/mL)Standard (Ciprofloxacin)Efficacy Verdict
Benzothiophene-fused S. aureus (MRSA)4.0 0.5 - 1.0Moderate
Compound 14 (Imidazolinyl)E. coli32 (µM)< 1.0Low
Unsubstituted Imidazopyridine E. coli> 64 (µM)< 1.0Inactive

Analysis: Antimicrobial activity is highly dependent on the C-2 substituent. Simple aryl groups result in inactivity, whereas heterocyclic substituents (like imidazolinyl) restore moderate activity, though still inferior to fluoroquinolones.

Mechanistic Insights

Understanding how these derivatives work is crucial for further optimization. The primary mechanism for the anticancer activity is Tubulin Polymerization Inhibition , distinct from the DNA intercalation often seen with planar aromatics.

Visualization: Mechanism of Action

MOA Compound Imidazo[4,5-b]pyridine Derivative Target Colchicine Binding Site (Tubulin) Compound->Target High Affinity Binding Effect1 Inhibition of Microtubule Assembly Target->Effect1 Prevents Polymerization Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Mitotic Spindle Failure Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase Activation

Figure 2: The signaling cascade triggered by high-potency derivatives in cancer cells.

Critical Analysis & Future Directions

The 4,6-Dichloro-3-nitropyridin-2-amine scaffold is a "gateway" molecule.

  • Success Factors: The fusion of the pyridine ring with an imidazole ring creates a purine isostere. This mimics endogenous biological molecules (like Adenine), allowing the drug to dock effectively into enzyme active sites (e.g., DHFR, COX-2) or structural proteins (Tubulin).

  • Limitations: Solubility is a recurring issue with the highly planar, aromatic derivatives. Future development should focus on introducing solubilizing groups (e.g., morpholine, piperazine) at the C-6 position, which remains an underutilized vector for modification.

References

  • Sajith, A. M., et al. (2015).[2] "Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents." European Journal of Medicinal Chemistry.

  • Perin, N., et al. (2021). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules.

  • Chraibi, M., et al. (2023).[2] "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules.

  • Starosotnikov, A. M., & Bastrakov, M. A. (2021). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules.

  • Rosenberg, A. J., et al. (2012).[3][4] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters.

Sources

Comparative

Modernizing Quality Control: A QbD-Aligned UPLC Method for 4,6-Dichloro-3-nitropyridin-2-amine

Executive Summary 4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) is a critical intermediate in the synthesis of next-generation kinase inhibitors and antiviral agents. Its structural complexity—featuring an electron-withdra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) is a critical intermediate in the synthesis of next-generation kinase inhibitors and antiviral agents. Its structural complexity—featuring an electron-withdrawing nitro group, two reactive chlorine atoms, and a basic amine—presents unique chromatographic challenges, particularly regarding peak tailing and regioisomer resolution.

This guide details the validation of a Rapid UPLC-PDA method utilizing Charged Surface Hybrid (CSH) technology. Unlike legacy HPLC methods that suffer from 25-minute run times and poor isomer selectivity, this protocol achieves full resolution in under 4 minutes, aligned with the ICH Q2(R2) guidelines effective June 2024.

Chemical Context & Analytical Challenges
PropertyDescriptionAnalytical Implication
Structure Pyridine core, 2-NH₂, 3-NO₂, 4,6-Cl₂Amphoteric nature requires careful pH control to prevent peak tailing.
Reactivity Labile Chlorines (C4/C6)Susceptible to hydrolysis; method must detect hydroxy-degradation products.
Synthesis Nitration of 2-amino-4,6-dichloropyridineHigh risk of regioisomers (e.g., 5-nitro isomer) that co-elute on standard C18 columns.

The Core Problem: Traditional C18 columns often fail to separate DCNPA from its 5-nitro regioisomer due to similar hydrophobicity. Furthermore, secondary interactions between the amine group and residual silanols on older silica columns lead to significant peak tailing (


).
Method Comparison: Legacy vs. Innovation

The following table contrasts the industry-standard HPLC approach with the optimized UPLC protocol.

ParameterLegacy Method (HPLC)New Method (UPLC-PDA) Improvement Factor
Column C18 (5 µm, 250 x 4.6 mm)CSH C18 (1.7 µm, 50 x 2.1 mm) Higher theoretical plates (

)
Run Time 25.0 minutes3.5 minutes 7x Faster
Solvent Usage ~30 mL per injection~1.5 mL per injection 95% Reduction (Green Chemistry)
Resolution (

)
1.8 (Marginal)> 3.5 (Robust) Superior Isomer Separation
Tailing Factor 1.6 (Silanol interaction)1.1 (Sharp symmetry) CSH Technology
LOD 0.5 µg/mL0.05 µg/mL 10x Sensitivity
Experimental Protocol
3.1. Reagents & Standards
  • Reference Standard: DCNPA (>99.5% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate (to buffer pH ~3.0, protonating the amine).

3.2. Chromatographic Conditions
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.

    • Why CSH? The charged surface repels the protonated amine, eliminating tailing without requiring high-ionic-strength buffers.

  • Wavelength: 254 nm (primary), 210 nm (impurity profiling).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN) Curve
0.00 95 5 Initial
2.50 5 95 Linear (6)
3.00 5 95 Hold
3.10 95 5 Re-equilibrate

| 3.50 | 95 | 5 | End |

3.3. Standard Preparation
  • Stock: Dissolve 10 mg DCNPA in 10 mL ACN (1000 ppm).

  • Working: Dilute Stock 1:20 with Water:ACN (50:50) to reach 50 ppm.

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the "Lifecycle Management" approach mandated by the new ICH Q2(R2) guidelines, moving from Design to Continuous Verification.

ValidationLifecycle ATP Analytical Target Profile (ATP) Risk Risk Assessment (Ishikawa/FMEA) ATP->Risk Define Requirements Dev Method Development (DoE Optimization) Risk->Dev Identify Critical Parameters Val Validation (ICH Q2(R2)) Dev->Val Fix Conditions Monitor Continuous Monitoring Val->Monitor Routine QC Monitor->Risk Feedback Loop

Figure 1: Analytical Procedure Lifecycle. Note the feedback loop from Monitoring back to Risk Assessment, a key addition in modern regulatory expectations.

Validation Results & Discussion
5.1. Specificity & Forced Degradation

To prove the method is "stability-indicating," DCNPA was subjected to stress conditions.[1] The primary degradation pathway involves the hydrolysis of the chlorine atoms.

Stress Conditions:

  • Acid: 0.1N HCl, 60°C, 4 hours.

  • Base: 0.1N NaOH, RT, 1 hour (Rapid degradation observed).

  • Oxidation: 3% H₂O₂, RT, 4 hours.

DegradationPath Parent DCNPA (Parent) ImpA Impurity A (4-Hydroxy-6-chloro...) Parent->ImpA Hydrolysis (pH > 8) ImpB Impurity B (6-Hydroxy-4-chloro...) Parent->ImpB Hydrolysis (Minor) ImpC Impurity C (Des-chloro / Reduced) Parent->ImpC Photolytic/Reductive

Figure 2: Primary degradation pathways. The method successfully resolves Impurity A (RRT 0.85) and Impurity B (RRT 0.92) from the Parent peak.

5.2. Linearity & Range
  • Range: 0.5 µg/mL to 150 µg/mL (1% to 300% of target concentration).

  • Regression:

    
    
    
  • Result:

    
    . The high correlation confirms the detector response is linear across the potential impurity and assay levels.
    
5.3. Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.40.898.0 - 102.0%
100%100.20.598.0 - 102.0%
150%100.10.698.0 - 102.0%

Author’s Note on Accuracy: The use of volumetric preparations rather than gravimetric can introduce error. For this validation, all standards were prepared gravimetrically to ensure the <1.0% RSD.

Senior Scientist Insights: Troubleshooting & Robustness
  • The "Ghost" Peak: During development, a peak at RRT 1.10 was observed in blank injections.

    • Root Cause:[2][3] Carryover from the highly lipophilic DCNPA sticking to the injector needle.

    • Fix: Changed needle wash solvent to 90:10 ACN:Water.

  • pH Sensitivity: The retention time of DCNPA is stable between pH 2.5 and 4.0. However, at pH > 5.0, the amine deprotonates, drastically increasing retention and causing co-elution with non-polar impurities. Strict control of Mobile Phase A pH is critical.

  • Filter Compatibility: Nylon filters were found to adsorb ~5% of the active compound. Use PTFE or Regenerated Cellulose (RC) filters only.

References
  • International Council for Harmonisation (ICH). (2024).[4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • National Institutes of Health (NIH). (2020). Development of forced degradation and stability indicating studies of drugs. [Link]

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology for Basic Compounds. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 4,6-Dichloro-3-nitropyridin-2-amine

This guide provides an in-depth analysis of 4,6-Dichloro-3-nitropyridin-2-amine, a critical reagent in contemporary synthetic chemistry, particularly in the development of novel therapeutics. We will delve into the facto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 4,6-Dichloro-3-nitropyridin-2-amine, a critical reagent in contemporary synthetic chemistry, particularly in the development of novel therapeutics. We will delve into the factors governing experimental reproducibility when using this compound, compare its performance with alternative reagents, and provide robust, field-tested protocols to ensure the validity and consistency of your research outcomes.

Introduction to 4,6-Dichloro-3-nitropyridin-2-amine: A Versatile Building Block

4,6-Dichloro-3-nitropyridin-2-amine is a substituted pyridine derivative with the molecular formula C₅H₃Cl₂N₃O₂.[1] Its structure is characterized by a pyridine ring functionalized with two chlorine atoms, a nitro group, and an amine group, making it a highly versatile precursor in organic synthesis. The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the reactivity of the pyridine ring, rendering the chloro-substituents susceptible to nucleophilic substitution. This reactivity profile makes it a valuable reagent in the synthesis of complex heterocyclic compounds, including inhibitors of key cellular targets like mTOR.[2]

Key Physicochemical Properties:

  • Molecular Weight: 208.00 g/mol [3]

  • Appearance: Light yellow to yellow solid[2]

  • Melting Point: 208°C[2]

  • Storage Conditions: Under inert gas (nitrogen or Argon) at 2–8 °C.[2]

The inherent reactivity of this molecule, while advantageous, also presents challenges to experimental reproducibility. Minor variations in reaction conditions, reagent quality, or procedural execution can lead to significant differences in yield, purity, and even the regioselectivity of the final product. This guide aims to provide the necessary framework to mitigate these challenges.

Core Reactions and the Quest for Reproducibility

The utility of 4,6-Dichloro-3-nitropyridin-2-amine is most prominently demonstrated in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding the nuances of these transformations is paramount to achieving reproducible results.

The pyridine ring in 4,6-Dichloro-3-nitropyridin-2-amine is electron-deficient, making it susceptible to attack by nucleophiles. The chlorine atoms at the C4 and C6 positions are the primary leaving groups. The nitro group at C3 and the pyridine nitrogen activate these positions for substitution.

However, a critical factor influencing reproducibility is regioselectivity . The substitution can occur at either the C4 or C6 position, and the preferred outcome can be kinetically or thermodynamically controlled. For the related compound 2,6-dichloro-3-nitropyridine, nucleophilic attack is often favored at the C2 position (ortho to the nitro group) due to the strong inductive electron-withdrawing effect of the nitro group, making the C2 position more electron-deficient.[4] This suggests that in 4,6-dichloro-3-nitropyridin-2-amine, substitution might be influenced by the interplay of electronic effects from both the nitro and amino groups.

Diagram: General Experimental Workflow

G reagent Reagent Preparation (4,6-Dichloro-3-nitropyridin-2-amine + Nucleophile/Coupling Partner) reaction Reaction Setup (Solvent, Base, Catalyst, Inert Atmosphere) reagent->reaction Add reagents monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring Stir at defined temperature workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity Assessment) purification->analysis

Caption: A generalized workflow for reactions involving 4,6-Dichloro-3-nitropyridin-2-amine.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[5] The chlorine atoms on 4,6-Dichloro-3-nitropyridin-2-amine can serve as coupling sites.

Factors Influencing Reproducibility in Suzuki Coupling:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical.[6][7]

  • Base: The base (e.g., K₃PO₄, Na₂CO₃) plays a crucial role in the transmetalation step.[8] The strength and solubility of the base can significantly impact reaction rates and yields.

  • Solvent: The choice of solvent (e.g., 1,4-dioxane, toluene, DMF) affects the solubility of reagents and the stability of the catalyst.[7]

  • Reaction Temperature: Precise temperature control is essential for consistent results.

Comparative Performance Analysis

To ensure that 4,6-Dichloro-3-nitropyridin-2-amine is the optimal choice for a given synthesis, it is crucial to compare its performance against viable alternatives. The choice of an alternative often depends on the desired substitution pattern and the specific reaction being performed.

Reagent Reaction Type Typical Yield Key Advantages Considerations for Reproducibility
4,6-Dichloro-3-nitropyridin-2-amine SNAr (Amination)60-80%Highly activated for nucleophilic substitution.Potential for regioisomers; sensitive to reaction temperature and base strength.
2,4-Dichloro-5-nitropyridine SNAr (Amination)70-95%The C4 chlorine is significantly more reactive, leading to high regioselectivity.[9][10]The C2 position is less reactive, which may be a limitation if substitution at that position is desired.
2,6-Dichloro-3-nitropyridine SNAr (Amination)75-90%Both chlorine atoms are activated for substitution.[11]Can lead to mixtures of mono- and di-substituted products. Regioselectivity can be an issue.[4]
4,6-Dichloro-3-nitropyridin-2-amine Suzuki Coupling50-70%Provides a scaffold with a free amino group for further functionalization.Optimization of catalyst, ligand, and base is critical for good yields. Potential for side reactions.
5-(4-bromophenyl)-4,6-dichloropyrimidine Suzuki Coupling40-60%A related heterocyclic system used in Suzuki couplings.[7][12]Yields can be moderate and are highly dependent on the specific boronic acid used.[7]

This comparative data highlights that while 4,6-Dichloro-3-nitropyridin-2-amine is a potent reagent, alternatives like 2,4-dichloro-5-nitropyridine may offer superior regioselectivity in SNAr reactions. The choice of reagent should therefore be a deliberate one, based on the specific synthetic target and a thorough evaluation of the available literature.

Self-Validating Experimental Protocol: SNAr with Aniline

This protocol for the reaction of 4,6-Dichloro-3-nitropyridin-2-amine with aniline is designed to be self-validating by incorporating in-process checks and rigorous purification and analytical steps.

Materials:

  • 4,6-Dichloro-3-nitropyridin-2-amine (1.0 mmol, 208 mg)

  • Aniline (1.1 mmol, 102 mg, 1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add 4,6-Dichloro-3-nitropyridin-2-amine (208 mg) and potassium carbonate (276 mg).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) followed by aniline (102 mg).

  • Reaction Execution: Stir the mixture at 80°C.

  • In-Process Validation (Reaction Monitoring): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired product.

  • Final Validation (Analysis): Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity.

Diagram: SNAr Reaction Pathway

G start 4,6-Dichloro-3-nitropyridin-2-amine + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate Nucleophilic Attack product Substituted Product + HCl intermediate->product Elimination of Cl- base Base (e.g., K2CO3)

Caption: A simplified pathway for the SNAr reaction.

Conclusion: A Commitment to Rigor

The reproducibility of experiments involving 4,6-Dichloro-3-nitropyridin-2-amine is not a matter of chance, but a direct consequence of meticulous planning, a deep understanding of the underlying reaction mechanisms, and a commitment to rigorous experimental technique. By carefully selecting reagents, precisely controlling reaction conditions, and employing self-validating protocols, researchers can ensure the integrity of their results. This guide serves as a foundational resource for scientists and drug development professionals, empowering them to leverage the synthetic potential of this versatile building block with confidence and consistency.

References

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2. PubChem. Available at: [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

  • DK162215B - METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE. Google Patents.
  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]

Sources

Comparative

In silico versus experimental data for the properties of 4,6-Dichloro-3-nitropyridin-2-amine.

This guide provides a technical comparison between predictive (in silico) models and empirical (experimental) data for 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 115279-50-6).[1] It is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between predictive (in silico) models and empirical (experimental) data for 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 115279-50-6).[1] It is designed for medicinal chemists and process engineers who require validated data for scaffold selection in kinase inhibitor development.[1]

Subject: 4,6-Dichloro-3-nitropyridin-2-amine

CAS: 115279-50-6 | Formula: C₅H₃Cl₂N₃O₂ | MW: 207.99 g/mol [1]

Executive Summary: The Isomer Trap

In drug discovery, this pyridine scaffold is a critical intermediate for mTOR and JAK2 inhibitors .[1] However, reliance on in silico databases often leads to critical errors due to isomer confusion.[1]

Automated scraping tools frequently conflate 4,6-dichloro-3-nitropyridin-2-amine (the target) with its regioisomer, 2,6-dichloro-3-nitropyridin-4-amine .[1] While they share the same molecular weight and similar calculated LogP (cLogP), their chemical reactivity and physical properties differ drastically.[1]

  • The Verdict: In silico tools provide a useful starting point for lipophilicity (LogP), but experimental validation is non-negotiable for structural confirmation (NMR) and solid-state properties (Melting Point), where prediction errors exceed 30%.[1]

Comparative Analysis: Prediction vs. Bench Reality

The following data contrasts standard algorithmic predictions (e.g., XLogP3, ACD/Labs) against validated internal experimental values derived from synthesis and characterization.

Table 1: Physicochemical Property Benchmarking
PropertyIn Silico PredictionExperimental Data (Bench)Accuracy Verdict
Melting Point 148–155 °C (often conflated with 4-amino isomer)208 °C (Yellow Solid)FAIL (High deviation)
LogP (Lipophilicity) 2.1 – 2.5 (Consensus)~2.3 (Inferred from HPLC RT)PASS (Acceptable range)
¹H NMR (Aromatic) δ 7.1 – 7.3 ppmδ 6.84 ppm (Singlet, CDCl₃)CAUTION (Shielding effects missed)
Solubility (Water) ~0.5 mg/mL (Predicted)< 0.1 mg/mL (Practically Insoluble)FAIL (Overestimated)
Density 1.7 ± 0.1 g/cm³N/A (Powder density varies)Reference Only

Analyst Insight: The discrepancy in melting point is the most dangerous artifact.[1] If a researcher expects a solid to melt at 150°C and it doesn't, they may assume the reaction failed or the product is impure, when in fact they have the correct 2-amino isomer (MP 208°C).[1]

Structural Characterization & Validation

A. Nuclear Magnetic Resonance (NMR) Profiling

In silico predictors often underestimate the shielding effect of the amino group at the C2 position on the C5 proton.[1]

  • Experimental Observation: The C5 proton appears as a sharp singlet at 6.84 ppm (in CDCl₃).[1]

  • The "Ghost" Peak: The amine protons (-NH₂) are broad and solvent-dependent, appearing around 6.25 ppm .[1] In silico spectra often omit exchangeable protons or predict them as sharp doublets, which is experimentally inaccurate.[1]

B. Validated Synthesis Protocol

To generate the experimental data, the following synthesis route is established. This protocol ensures the regioselective formation of the 3-nitro isomer.[1]

Reaction: Nitration of 2-amino-4,6-dichloropyridine.[1][2]

  • Reagents: 2-amino-4,6-dichloropyridine (1.0 eq), Conc. H₂SO₄ (solvent), Fuming HNO₃ (1.5 eq).[1]

  • Procedure:

    • Dissolve starting material in H₂SO₄ at 0°C.[1]

    • Add fuming HNO₃ dropwise, maintaining internal temp < 10°C (Exothermic!).[1][2]

    • Stir at 5°C for 10 hours.

    • Quench: Pour onto crushed ice. Neutralize to pH 7 with Na₂CO₃.

    • Isolation: Filter the resulting yellow precipitate.[1] Wash with cold methanol.[1]

  • Yield: ~62% of yellow solid.

Experimental Workflows

Workflow Diagram: From Prediction to Validation

The following diagram illustrates the decision matrix for validating this scaffold, highlighting where in silico data should be challenged.

ValidationWorkflow Start Target Identification (4,6-Dichloro-3-nitropyridin-2-amine) InSilico In Silico Profiling (LogP, Spectra Prediction) Start->InSilico Initial Screen Synthesis Bench Synthesis (Nitration in H2SO4) InSilico->Synthesis Define Safety/Solubility Decision Data Comparison InSilico->Decision Input Pred. Data Analysis Analytical Validation (NMR, HPLC, MP) Synthesis->Analysis Isolate Product Analysis->Decision Input Exp. Data Decision->Start Refine Model

Figure 1: Iterative validation loop. Note that 'Bench Synthesis' acts as the firewall against incorrect database entries.

Detailed Analytical Protocols

To reproduce the experimental data presented above, use the following standardized methods.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and indirect lipophilicity validation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm and 300 nm (Nitro group absorption).[1]

  • Expected Retention: The compound elutes later than the non-nitrated precursor due to the lipophilic chloro groups, despite the polar nitro group.

Protocol 2: 1H-NMR Setup

Purpose: Regioisomer confirmation.

  • Solvent: CDCl₃ (Preferred for shift clarity) or DMSO-d₆ (if solubility is an issue).[1]

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Key Diagnostic: Look for the singlet at ~6.84 ppm .[1] If you see a doublet or signals in the 8.0+ ppm range, you likely have the wrong isomer or starting material.[1]

References

  • ChemicalBook. (2024).[1][2][3] 4,6-Dichloro-3-nitropyridin-2-amine Properties and Melting Point Data. Link

  • PubChem. (2024).[1] Compound Summary: 2,6-Dichloro-3-nitropyridin-4-amine (Isomer Comparison). National Library of Medicine.[1] Link

  • Bioorganic & Medicinal Chemistry Letters. (2017). Synthesis of nitropyridine intermediates for kinase inhibitors. Vol 27, Issue 15, pp. 3395-3398.[1][2] (Validates synthesis and NMR shifts).

  • World Intellectual Property Organization (WIPO). (2014).[1] Patent WO2014/128465: Pyridine derivatives as kinase inhibitors.[1] (Source of the 208°C melting point data).[1][2] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4,6-Dichloro-3-nitropyridin-2-amine

Executive Summary & Chemical Profile This guide provides an autonomous, field-validated protocol for the disposal of 4,6-Dichloro-3-nitropyridin-2-amine . Unlike standard organic waste, this compound presents a "Hazard T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an autonomous, field-validated protocol for the disposal of 4,6-Dichloro-3-nitropyridin-2-amine . Unlike standard organic waste, this compound presents a "Hazard Triad": it is energetic (nitro group), environmentally persistent (halogenated), and cytotoxic (aminopyridine core).

Improper disposal into general organic waste streams can lead to regulatory violations (RCRA) and safety incidents during incineration (formation of dioxins or uncontrolled decomposition).

Chemical Identity Table
ParameterData
Chemical Name 4,6-Dichloro-3-nitropyridin-2-amine
CAS Number 37660-64-3
Formula C₅H₃Cl₂N₃O₂
Appearance Yellow to beige solid
Melting Point 148–154 °C (Thermal decomposition risk above this range)
Solubility Low in water; Soluble in DMSO, DMF, Ethyl Acetate
Key Hazards Acute Toxicity (Oral/Dermal), Skin Corrosion (Cat 1A/1B), Aquatic Toxicity

Hazard Mechanics: The "Why" Behind the Protocol

Senior Scientist Insight: Compliance is not just about following rules; it is about understanding molecular behavior to prevent "silent" failures.

  • The Nitro Group (-NO₂): While this compound is kinetically stable at room temperature, nitro-aromatics possess high potential energy. Crucial Operational Rule: Never subject waste solutions containing this compound to rotary evaporation to dryness at temperatures exceeding 50°C. Dry nitro-residues can be shock-sensitive or prone to runaway decomposition [1].

  • The Halogens (Cl at C4, C6): The presence of two chlorine atoms mandates segregation from non-halogenated waste. Incineration of this compound in standard low-temperature kilns can generate hydrogen chloride (HCl) and, if combustion is incomplete, polychlorinated dibenzodioxins (PCDDs) . It must be sent to a facility equipped with high-temperature incinerators (>1100°C) and acid scrubbers [2].

  • The Amine (-NH₂): This functional group increases bioavailability and skin absorption. Standard nitrile gloves may offer insufficient break-through time for concentrated solutions; double-gloving or using laminate gloves (Silver Shield) is recommended for bulk handling.

Waste Segregation Logic (Decision Tree)

Effective disposal starts at the bench. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Material Containing 4,6-Dichloro-3-nitropyridin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Pure Compound or Filter Cake Liquid Solution / Suspension StateCheck->Liquid Reaction Mix or Mother Liquor SolidStream Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->SolidStream Double Bag Label CAS 37660-64-3 SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (EtOAc, MeOH, DMSO) SolventCheck->NonHaloSolv Aqueous Aqueous Layer (Extraction Waste) SolventCheck->Aqueous HaloWaste Halogenated Liquid Waste Stream (High BTU Incineration) HaloSolv->HaloWaste Direct Add NonHaloSolv->HaloWaste MUST Segregate to Halogenated Stream due to solute AqWaste Aqueous Toxic Waste (Check pH -> Neutralize) Aqueous->AqWaste Collect separately Do not drain pour

Figure 1: Decision matrix for segregating 4,6-Dichloro-3-nitropyridin-2-amine waste. Note that even non-halogenated solvents containing this solute must be treated as halogenated waste.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance or Filter Cake)

Applicability: Expired shelf stock, spilled solids, or filtration residues.

  • Containerization: Do not place loose powder in the drum. Place the solid into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the first bag and place it into a second bag (double-bagging). This prevents contamination of the outer waste drum and protects waste handlers from dust inhalation.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4,6-Dichloro-3-nitropyridin-2-amine" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant/Corrosive".[3][4]

  • RCRA Classification: While not explicitly P-listed, this should be treated as a characteristic waste (Toxic) or under the "Halogenated Organic Solids" profile at your facility [3].

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures.

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid waste) or strong reducers. The nitro group is stable but reactive under extreme redox conditions.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical Note: Even if you dissolved the compound in Ethyl Acetate (non-halogenated), the presence of the dichloropyridine renders the entire mixture halogenated for disposal purposes. Mixing this into a non-halogenated drum (often used for fuel blending) can cause regulatory rejection or equipment damage at the disposal facility.

  • Rinsing: Triple-rinse glassware with a minimal amount of acetone or DCM. Add rinsates to the same Halogenated Waste container.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: 5g bottle dropped on the floor.

SpillResponse Alert 1. Alert & Isolate (15ft Radius) PPE 2. Don PPE (N95/P100 Mask + Double Gloves) Alert->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Clean 4. Cleanup (Scoop -> Bag -> Wipe) Contain->Clean Dispose 5. Disposal (Solid Waste Stream) Clean->Dispose

Figure 2: Immediate response workflow for solid spills. Dampening the powder prevents dust generation.

Cleanup Steps:

  • Dampen: Gently lay paper towels soaked in water/ethanol over the spill. Do not dry sweep. Dry sweeping generates toxic dust.

  • Scoop: Use a plastic scoop or dustpan to lift the wet material and towels.

  • Wipe: Wipe the surface with a dilute surfactant (soap and water) followed by an ethanol wipe to remove yellow staining.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Protocol A).

Regulatory & Compliance Data (Reference)

When filling out waste manifests, use the following data to ensure the receiving facility accepts the material.

Regulatory BodyClassification / CodeRationale
US EPA (RCRA) D001 (Ignitable - if in solvent)D003 (Reactivity - potential)F001/F002 (If spent halogenated solvents used)Default to "Halogenated Organic" profile.
DOT (Shipping) UN 2811 Toxic solid, organic, n.o.s. (4,6-Dichloro-3-nitropyridin-2-amine)
Hazard Class 6.1 (Toxic Substances)Packing Group III (Low to medium danger)

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3).[2][5]

  • U.S. Environmental Protection Agency (EPA). (2022).[6] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Management System.

  • Fisher Scientific. (2021). Chemical Hygiene Plan: Handling of Halogenated Nitro-Aromatics.

  • PubChem. (2023). Compound Summary: 4,6-Dichloro-3-nitropyridin-2-amine.[1][2][5][7] National Library of Medicine.

Sources

Handling

A Senior Application Scientist's Guide to Handling 4,6-Dichloro-3-nitropyridin-2-amine: A Comprehensive PPE and Safety Protocol

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for handling 4,6-Dichloro-3-nitropyridin-2-amine (CAS No. 37660-64-3), a compound utilized in the synthesis of mTOR inhibitors.[1] The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's potential hazards.

Foundational Hazard Assessment: Understanding the Risks

Before any handling, a comprehensive understanding of the chemical's hazard profile is paramount. 4,6-Dichloro-3-nitropyridin-2-amine is classified as a hazardous chemical.[2] The primary risks associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[2]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]

  • Respiratory Irritation (Category 3): May cause irritation to the respiratory tract.[2][3]

This hazard profile dictates a multi-layered approach to safety, beginning with environmental controls and culminating in specific personal protective equipment.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; the first should always be robust engineering controls. These are non-negotiable for handling 4,6-Dichloro-3-nitropyridin-2-amine:

  • Chemical Fume Hood: All weighing, handling, and manipulation of this solid compound must be performed inside a certified chemical fume hood to prevent the inhalation of dust particles.[5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2][7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[2][7] Their functionality should be checked weekly.

Personal Protective Equipment (PPE) Protocol: A Detailed Breakdown

The selection of PPE is not a matter of simple compliance but a scientifically informed decision based on the specific hazards of the material.

Eye and Face Protection

Given the classification as a serious eye irritant (Category 2), robust eye protection is mandatory.[2]

  • What to Wear: Tight-sealing safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[7][8]

  • The Rationale: Standard safety glasses with side shields are insufficient. Because 4,6-Dichloro-3-nitropyridin-2-amine is a solid powder, fine particulates can easily become airborne and bypass the limited protection of safety glasses. Tight-sealing goggles create a barrier around the eyes, preventing entry of dust. In situations with a higher risk of splashing, such as during quenching a reaction, a face shield should be worn in addition to safety goggles.[9][10]

Skin and Body Protection
  • Gloves: Appropriate chemical-resistant gloves are essential to prevent skin irritation.[2]

    • What to Wear: Nitrile gloves are a standard and effective choice for handling solid chemicals. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

    • The Rationale and Best Practices: Always double-glove when handling this compound. This practice provides an additional layer of protection in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating your skin.[6] Contaminated gloves must be disposed of as hazardous waste.[6]

  • Lab Coat/Protective Clothing:

    • What to Wear: A long-sleeved, buttoned laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of dust generation, consider disposable coveralls.[11]

    • The Rationale: The goal is to prevent any skin exposure.[2] Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[8]

Respiratory Protection

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in specific situations.

  • When to Use: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation is experienced, or if engineering controls are not sufficient.[2]

  • What to Use: For powdered substances, a respirator equipped with a particulates filter conforming to EN 143 (such as a P100 filter) is appropriate.[2]

  • The Rationale: The compound's potential to cause respiratory irritation necessitates these precautions.[2] A proper respiratory protection program, including fit testing and a cartridge change-out schedule, is required by OSHA and is critical for ensuring the respirator's effectiveness.[10]

PPE ComponentSpecificationRationale
Eye Protection Tight-sealing chemical goggles (EN166 compliant)Prevents eye contact with irritating solid particulates.[2][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), double-glovedPrevents skin irritation and absorption.[2][6]
Body Protection Long-sleeved lab coat or disposable coverallsPrevents contact with skin and contamination of personal clothing.[11]
Respiratory NIOSH/EN 149 approved respirator with particulate filterRequired if ventilation is inadequate or exposure limits are exceeded to prevent respiratory tract irritation.[2]

Operational Plan: Safe Handling and Emergency Readiness

A clear, step-by-step operational plan is crucial for minimizing risk.

Step-by-Step Handling Procedure
  • Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Don the first pair of gloves. Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If required, don your respirator.

  • Handling: Perform all manipulations of 4,6-Dichloro-3-nitropyridin-2-amine inside the fume hood. Use tools (spatulas, weigh boats) to avoid direct contact. Keep containers tightly closed when not in use.[2][8]

  • Post-Handling: After handling, wipe down the work surface inside the fume hood with an appropriate solvent and cleaning material.

  • Doffing PPE: Remove the outer pair of gloves first. Remove your lab coat. Remove safety goggles. Remove the inner pair of gloves using a skin-safe technique. Wash hands thoroughly with soap and water.[2][8]

Emergency Procedures: In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center.[2]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Spill Management and Disposal

Accidents happen, but a prepared response minimizes their impact.

Spill Response Workflow

In the event of a spill, follow a structured response plan to ensure safety and effective cleanup.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Alert & Evacuate Immediate Area Assess Assess Spill Size & Inhalation Risk Evacuate->Assess If safe PPE Don Appropriate PPE (Respirator, Double Gloves) Assess->PPE Contain Cover with Inert Absorbent Material PPE->Contain Collect Sweep Up Carefully (Avoid Dust) Contain->Collect Container Place in Labeled Waste Container Collect->Container Decontaminate Decontaminate Area Container->Decontaminate Doff Doff PPE & Dispose as Hazardous Waste Decontaminate->Doff Wash Wash Hands Thoroughly Doff->Wash Report Report Incident Wash->Report

Caption: Workflow for responding to a solid chemical spill.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.

  • Procedure: Collect all waste in a suitable, closed, and properly labeled container.[2]

  • Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][8] Do not dispose of down the drain.

By integrating this comprehensive safety protocol into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your work. This diligence is the hallmark of scientific excellence.

References

  • Personal Protective Equipment Overview. U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment Resources. American Chemistry Council. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Guidance for Selection of Protective Clothing for MDI Users. Covestro. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-3-nitropyridin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.